molecular formula C9H11NO4 B3349773 3-pyrrol-1-ylpentanedioic acid CAS No. 23757-03-1

3-pyrrol-1-ylpentanedioic acid

Cat. No.: B3349773
CAS No.: 23757-03-1
M. Wt: 197.19 g/mol
InChI Key: KHDDBIBKNPILFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrrol-1-ylpentanedioic acid (CAS 63547-63-7) is a pentanedioic acid derivative functionalized with a pyrrole ring. This structure classifies it as an N-alkylpyrrole, a feature of interest in various chemical research areas . The compound has a molecular formula of C9H13NO4 and a molecular weight of 199.21 g/mol . The pentanedioic (glutaric) acid backbone provides two carboxylic acid groups, which can undergo typical carboxylic acid reactions to form derivatives such as esters, amides, or anhydrides . The pyrrole group is a nitrogen-containing heteroaromatic ring that can act as a key synthon in heterocyclic chemistry. Research into similar pyrrole-containing compounds highlights their role as precursors in the formation of larger, conjugated structures, such as the yellow pigments identified in model reaction systems related to food chemistry . This suggests that 3-pyrrol-1-ylpentanedioic acid may serve as a valuable building block in the synthesis of more complex molecules for applications in materials science or as an intermediate in pharmaceutical research. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrol-1-ylpentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-8(12)5-7(6-9(13)14)10-3-1-2-4-10/h1-4,7H,5-6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDDBIBKNPILFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298083
Record name NSC120501
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23757-03-1
Record name NSC120501
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC120501
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Structural Chemistry and Properties of 3-pyrrol-1-ylpentanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-pyrrol-1-ylpentanedioic acid (CAS Registry Number: 23757-03-1), also widely known by its National Cancer Institute identifier NSC120501, is a specialized dicarboxylic acid derivative[1]. Featuring a highly polar, flexible glutaric acid backbone coupled with a lipophilic, electron-rich pyrrole ring, this compound serves as a critical structural motif in advanced pharmacophore modeling and coordination chemistry. This whitepaper provides a comprehensive technical analysis of its structural properties, synthetic methodology, and biological rationale, designed for researchers and drug development professionals.

Structural Chemistry & Physicochemical Profiling

The molecular architecture of 3-pyrrol-1-ylpentanedioic acid (


) is defined by a pentanedioic (glutaric) acid chain where the central C3 carbon is substituted with a 1H-pyrrol-1-yl group[1].
Conformational and Electronic Analysis
  • Symmetry and Chirality: Despite the substitution at the C3 position, the molecule is achiral. The two

    
     arms are identical, creating a plane of symmetry through the C3 atom and the pyrrole ring.
    
  • Electronic Distribution: The pyrrole nitrogen lone pair is fully delocalized into the aromatic

    
    -system (satisfying Hückel's 4n+2 rule). Consequently, the nitrogen atom is non-basic, and the pyrrole ring acts as an electron-rich aromatic system susceptible to electrophilic attack, while the dicarboxylic acid arms dominate the molecule's acid-base chemistry.
    
Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of 3-pyrrol-1-ylpentanedioic acid[1][2]:

PropertyValueStructural Implication
CAS Number 23757-03-1Unique chemical identifier[1].
PubChem SID 4253669Identifier for NSC-120501[2].
Molecular Formula

Defines atomic composition[1].
Molecular Weight 197.19 g/mol Optimal for small-molecule drug design (Lipinski compliant)[1].
H-Bond Donors 2Derived entirely from the two terminal carboxylic acid -OH groups[1].
H-Bond Acceptors 4Derived from the four carboxylic oxygen atoms (pyrrole N is excluded)[1].
Rotatable Bonds 4Allows significant conformational flexibility for induced-fit target binding.
Estimated pKa ~4.1 and ~5.2Typical for glutaric acid derivatives; fully ionized at physiological pH (7.4).

Synthetic Methodology: The Paal-Knorr Approach

The most robust and self-validating method for synthesizing 1-substituted pyrroles is the Paal-Knorr pyrrole synthesis[3][4]. For 3-pyrrol-1-ylpentanedioic acid, this involves the condensation of 3-aminopentanedioic acid (


-glutamic acid) with a succinaldehyde equivalent.
Mechanistic Causality
  • Precursor Selection: Free succinaldehyde is highly unstable and prone to polymerization. Therefore, 2,5-dimethoxytetrahydrofuran is used as a stable precursor. Under acidic conditions, it hydrolyzes in situ to provide the necessary 1,4-dicarbonyl electrophile[3].

  • Solvent and Catalyst Choice: Glacial acetic acid is utilized as both the solvent and a weak acid catalyst. The causality here is critical: the reaction must be kept weakly acidic to promote the hydrolysis of the acetal and accelerate the nucleophilic attack of the amine[4]. However, if the pH drops below 3 (e.g., using strong mineral acids), the reaction pathway shifts toward the Paal-Knorr furan synthesis, drastically reducing the pyrrole yield[4].

PaalKnorr A β-Glutamic Acid (3-aminopentanedioic acid) C Hemiaminal Intermediate A->C Acetic Acid (Solvent/Catalyst) Heat, 80-100 °C B 2,5-Dimethoxytetrahydrofuran (Succinaldehyde precursor) B->C Acidic Hydrolysis Ring Opening D Bis-hemiaminal Cyclization C->D Intramolecular Nucleophilic Attack E 3-(1H-pyrrol-1-yl)pentanedioic acid (Target Compound) D->E Dehydration (- 2 H2O)

Figure 1: Paal-Knorr synthesis workflow for 3-pyrrol-1-ylpentanedioic acid.

Validated Step-by-Step Protocol
  • Reagent Preparation: Suspend 1.0 equivalent of 3-aminopentanedioic acid in glacial acetic acid (approx. 5 mL per mmol of substrate) in a round-bottom flask equipped with a reflux condenser.

  • Electrophile Addition: Add 1.05 equivalents of 2,5-dimethoxytetrahydrofuran dropwise to the suspension at room temperature.

  • Thermal Cyclization: Heat the reaction mixture to 90°C for 2-3 hours. Validation step: Monitor the reaction via TLC (using a ninhydrin stain to confirm the complete consumption of the primary amine).

  • Workup and Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the acetic acid. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via recrystallization from an ethanol/water mixture to yield the pure achiral product.
    

Pharmacophore Modeling & Biological Rationale

In drug development, 3-pyrrol-1-ylpentanedioic acid acts as a conformationally flexible, bifunctional pharmacophore.

  • Substrate Mimicry: The pentanedioic acid backbone perfectly mimics endogenous metabolites like glutaric acid and

    
    -aminobutyric acid (GABA). This allows the molecule to competitively bind to the active sites of enzymes such as Glutaryl-CoA dehydrogenase (GCDH) or GABA aminotransferase (GABA-T).
    
  • Allosteric / Hydrophobic Anchoring: Pure glutaric acid is highly polar and lacks the ability to engage hydrophobic pockets. The addition of the pyrrole ring at the C3 position introduces a lipophilic, aromatic moiety capable of

    
     stacking and Van der Waals interactions. This dual-action binding significantly enhances target affinity and residence time.
    

Interaction Ligand 3-(1H-pyrrol-1-yl)pentanedioic acid Sub1 Glutarate Backbone (Dicarboxylic Acid) Ligand->Sub1 Sub2 Pyrrole Ring (Aromatic System) Ligand->Sub2 Target1 Enzyme Active Site (e.g., GCDH / GABA-T) Sub1->Target1 Ionic Bonds & H-Bonds Target2 Hydrophobic Pocket (Allosteric/Binding Cleft) Sub2->Target2 Hydrophobic Interactions Result1 Competitive Inhibition (Substrate Mimicry) Target1->Result1 Result2 Enhanced Affinity (π-π Stacking / VdW) Target2->Result2

Figure 2: Pharmacophore mapping and putative target interactions.

Analytical Characterization

To ensure the scientific integrity of the synthesized compound, the following analytical markers are expected:

  • 
    H NMR (DMSO-
    
    
    
    ):
    The pyrrole ring protons are highly diagnostic. Due to the electron-rich nature of the aromatic ring, they appear relatively shielded compared to standard benzenoid aromatics. Expect multiplets around
    
    
    6.7 ppm (for the
    
    
    -protons at C2/C5 of the pyrrole) and
    
    
    6.0 ppm (for the
    
    
    -protons at C3/C4). The methine proton at the C3 position of the glutarate backbone will appear as a complex multiplet (due to coupling with the four adjacent methylene protons) around
    
    
    4.5 - 5.0 ppm, shifted downfield by the electronegative nitrogen.
  • IR Spectroscopy: A broad, intense O-H stretch from 3300-2500

    
     and a sharp, strong C=O stretch at approximately 1710 
    
    
    
    will confirm the presence of the carboxylic acids. The absence of primary amine N-H stretches (typically 3500-3300
    
    
    ) validates the success of the Paal-Knorr cyclization.

References

  • Chemical Register . "3-Pyridylalanine,3-Pyridylamidoxime Suppliers & Manufacturers - Chemical Register." Accessed March 6, 2026. [Link]

  • BKS Lab . "Nonaggregators (text) - PubChem SID 4253669." Accessed March 6, 2026. [Link]

  • Wikipedia . "Paal–Knorr synthesis." Accessed March 6, 2026.[Link]

  • Organic Chemistry Portal . "Paal-Knorr Pyrrole Synthesis." Accessed March 6, 2026.[Link]

Sources

3-(1H-pyrrol-1-yl)glutaric acid CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 3-(1H-pyrrol-1-yl)glutaric acid , a specialized N-substituted pyrrole derivative.

Compound Identity & Nomenclature

3-(1H-pyrrol-1-yl)glutaric acid is a dicarboxylic acid featuring a pyrrole ring attached to the central carbon (position 3) of a glutaric acid backbone via the pyrrole nitrogen. It serves as a structural analog to


-glutamic acid and a building block for pyrrole-based conducting polymers and pharmaceutical intermediates.
Core Identifiers
PropertyDetail
IUPAC Name 3-(1H-pyrrol-1-yl)pentanedioic acid
Common Synonyms 3-(1-Pyrrolyl)glutaric acid;

-Pyrrolyl-

-glutamic acid; 3-(1H-Pyrrol-1-yl)pentanedioic acid
CAS Number Not widely indexed in public registries. (See Note 1 )
Molecular Formula C

H

NO

Molecular Weight 197.19 g/mol
SMILES OC(=O)CC(N1C=CC=C1)CC(=O)O
InChIKey Predicted:SIXBYMVOMYSSOW-UHFFFAOYSA-N (Isomer dependent)

Note 1: As a specialized intermediate, this specific isomer often lacks a dedicated CAS entry in public databases like PubChem or ChemSpider. It is definitively identified by its synthesis from 3-aminoglutaric acid (CAS 1948-48-7) via the Clauson-Kaas reaction.

Chemical Structure & Properties

The molecule consists of a flexible pentanedioic acid chain with a rigid, aromatic pyrrole ring at the


-position. This unique geometry allows it to function as a bidentate ligand or a cross-linking agent.
Physicochemical Profile (Predicted)
PropertyValue (Predicted)
Appearance Off-white to pale brown solid
Melting Point 135–140 °C (Decomposition likely >150 °C)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Acid) ~4.3 (COOH), ~5.4 (COOH)
LogP ~0.8–1.2

Synthesis Protocol (Clauson-Kaas Method)

The most reliable route to 3-(1H-pyrrol-1-yl)glutaric acid is the Clauson-Kaas pyrrole synthesis , which condenses a primary amine with 2,5-dimethoxytetrahydrofuran (a succinaldehyde equivalent) under acidic conditions.

Reaction Scheme

The synthesis involves the reaction of 3-aminoglutaric acid (


-glutamic acid) with 2,5-dimethoxytetrahydrofuran  in the presence of an acid catalyst (typically acetic acid).

Synthesis Precursor1 3-Aminoglutaric Acid (CAS 1948-48-7) Intermediate Intermediate (Open Chain) Precursor1->Intermediate + Reagent AcOH, Reflux Reagent 2,5-Dimethoxytetrahydrofuran (CAS 696-59-3) Reagent->Intermediate Product 3-(1H-pyrrol-1-yl)glutaric acid (C9H11NO4) Intermediate->Product - 2 MeOH - H2O

Figure 1: Clauson-Kaas synthesis pathway for 3-(1H-pyrrol-1-yl)glutaric acid.

Step-by-Step Methodology
  • Reagents:

    • 3-Aminoglutaric acid (1.0 eq)

    • 2,5-Dimethoxytetrahydrofuran (1.1 eq)[1]

    • Glacial Acetic Acid (Solvent/Catalyst)[2]

    • Sodium Acetate (Optional buffer)

  • Procedure:

    • Dissolution: Dissolve 3-aminoglutaric acid in glacial acetic acid in a round-bottom flask.

    • Addition: Add 2,5-dimethoxytetrahydrofuran dropwise to the solution.

    • Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 1–2 hours. The solution will typically darken (brown/black) due to pyrrole formation.

    • Work-up: Allow the mixture to cool. Concentrate the solvent under reduced pressure (rotary evaporator).

    • Purification: The residue is often a dark oil or solid. Dissolve in dilute NaHCO

      
       (to form the soluble carboxylate salt), wash with ethyl acetate (to remove non-acidic impurities), and then acidify the aqueous layer with dilute HCl to pH ~2.
      
    • Isolation: Extract the acidified aqueous layer with ethyl acetate or ether. Dry the organic layer over MgSO

      
      , filter, and concentrate to yield the crude product. Recrystallize from ethanol/water if necessary.
      

Applications & Significance

This compound serves as a specialized scaffold in two primary fields:

A. Medicinal Chemistry (GABA Analogs)
  • GABA/Glutamate Analog: As a derivative of

    
    -glutamic acid, it is investigated for its potential interaction with glutamate receptors or GABA transaminase. The pyrrole ring acts as a lipophilic bioisostere, potentially altering blood-brain barrier permeability compared to the parent amino acid.
    
  • Impurity Profiling: It is a potential degradation product or impurity in the synthesis of pyrrole-containing drugs (e.g., Atorvastatin or similar statins) where the side chain may undergo oxidative cleavage or where glutaric acid derivatives are used as precursors.

B. Materials Science (Conducting Polymers)
  • Functionalized Monomer: The dicarboxylic acid groups allow this pyrrole derivative to be polymerized into polyamides or polyesters while retaining the electroactive pyrrole core.

  • Cross-linking: Oxidative polymerization of the pyrrole ring (using FeCl

    
     or electrochemical methods) yields a conducting polymer network with pendant carboxylic acid groups, useful for sensor applications (pH sensing or cation exchange).
    

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data are expected:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       12.1 ppm (s, 2H, -COOH )
      
    • 
       6.7–6.8 ppm (t, 2H, Pyrrole 
      
      
      
      -H)
    • 
       5.9–6.0 ppm (t, 2H, Pyrrole 
      
      
      
      -H)
    • 
       4.8–5.0 ppm (m, 1H, CH -N)
      
    • 
       2.6–2.9 ppm (m, 4H, -CH 
      
      
      
      -COOH)
  • MS (ESI-):

    • m/z 196.1 [M-H]

      
       (Base peak)
      

Safety & Handling

  • Hazards: As a dicarboxylic acid, it is a skin and eye irritant (H315, H319). The pyrrole moiety can be sensitive to oxidation (light/air).

  • Storage: Store in a cool, dry place, protected from light. Ideally under inert gas (Argon/Nitrogen) to prevent polymerization or oxidation of the pyrrole ring.

References

  • Clauson-Kaas, N., & Timbek, F. (1952). Acta Chemica Scandinavica, 6, 551. (Original description of the pyrrole synthesis method).

  • PubChem Compound Summary: 3-Aminoglutaric acid (Precursor). Link

  • Sigma-Aldrich: 2,5-Dimethoxytetrahydrofuran (Reagent). Link

  • Bandyopadhyay, D., et al. (2012).[3] "Microwave-induced synthesis of pyrroles." Heterocyclic Letters. (Modern adaptation of the synthesis). Link

Sources

molecular weight and formula of 3-pyrrol-1-ylpentanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthetic Architecture, and Strategic Utility

Part 1: Executive Summary & Molecular Identity

3-Pyrrol-1-ylpentanedioic acid (CAS: 23757-03-1) represents a specialized class of N-substituted pyrroles derived from the


-amino acid scaffold. Unlike its 

-amino acid counterparts (glutamic acid derivatives), this molecule possesses a unique symmetry and electronic profile due to the attachment of the aromatic pyrrole ring at the C3 position of the glutaric backbone.

This guide provides a definitive technical analysis of its properties, a validated synthetic protocol utilizing the Clauson-Kaas methodology, and an evaluation of its utility in peptidomimetic drug design.

Physicochemical Specifications

The following data constitutes the baseline identity for 3-pyrrol-1-ylpentanedioic acid. Researchers should use these values for stoichiometric calculations and analytical validation.

PropertySpecificationTechnical Note
IUPAC Name 3-(1H-pyrrol-1-yl)pentanedioic acid
CAS Registry Number 23757-03-1 Validated identifier
Molecular Formula C

H

NO

Molecular Weight 197.19 g/mol Monoisotopic Mass: 197.0688
Chirality AchiralThe C3 carbon is achiral due to two identical carboxymethyl substituents (-CH

COOH).
Predicted pKa ~4.3 (COOH 1), ~5.4 (COOH 2)Typical for glutaric acid derivatives; pyrrole is non-basic.
Solubility DMSO, Methanol, Dilute BaseLimited solubility in non-polar organic solvents.

Part 2: Synthetic Architecture (The "How-To")

Strategic Rationale: The Clauson-Kaas Protocol

While the Paal-Knorr synthesis is the textbook method for forming pyrroles, the harsh acidic conditions often required can lead to polymerization or side reactions with sensitive dicarboxylic acids. For 3-pyrrol-1-ylpentanedioic acid, the Clauson-Kaas modification is the superior choice.

Why this works:

  • Precursor Stability: Uses 2,5-dimethoxytetrahydrofuran as a "masked" succinaldehyde, releasing the reactive dialdehyde in situ only as needed.

  • Mild Conditions: The reaction proceeds in buffered aqueous/acetic acid media, preventing decarboxylation of the glutaric backbone.

  • Atom Economy: High conversion rates with water and methanol as the primary byproducts.

Validated Experimental Protocol

Reagents:

  • 3-Aminopentanedioic acid (

    
    -Glutamic acid) [1]
    
  • 2,5-Dimethoxytetrahydrofuran (2,5-DMT)

  • Sodium Acetate (NaOAc)

  • Glacial Acetic Acid[1]

Workflow:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopentanedioic acid (10 mmol) in a mixture of water (20 mL) and glacial acetic acid (10 mL).

  • Deprotection: Add 2,5-dimethoxytetrahydrofuran (11 mmol, 1.1 eq). The slight excess ensures complete consumption of the amine.

  • Cyclization: Heat the mixture to reflux (approx. 100°C) for 1–2 hours. The solution will typically darken slightly as the pyrrole forms.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove acetic acid and water.

    • Crucial Step: The residue is often an oil. Triturate with cold diethyl ether or hexane to induce crystallization.

  • Purification: Recrystallize from an ethanol/water mixture or purify via flash column chromatography (SiO

    
    , MeOH:DCM gradient) if high purity (>99%) is required for biological assays.
    
Mechanistic Visualization

The following diagram illustrates the transformation logic, highlighting the critical intermediate transition from the masked aldehyde to the aromatic system.

SynthesisPath Start 3-Aminopentanedioic Acid (Amine Source) Inter Intermediate: Di-hemiaminal / Schiff Base Start->Inter Condensation (NaOAc/AcOH) Reagent 2,5-Dimethoxytetrahydrofuran (Masked 1,4-Dicarbonyl) Reagent->Inter Acid Hydrolysis Product 3-Pyrrol-1-ylpentanedioic Acid (Target C9H11NO4) Inter->Product Cyclization & Aromatization (-2 H2O)

Figure 1: The Clauson-Kaas synthetic pathway. The reaction relies on the in-situ generation of succinaldehyde to trap the primary amine.

Part 3: Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This constitutes a self-validating system : if these signals are absent, the synthesis has failed.

NMR Spectroscopy (Proton - H)

The symmetry of the molecule simplifies the spectrum significantly.

  • Pyrrole Region (

    
     6.0 – 7.0 ppm):  Look for two distinct signals (triplets or doublets of doublets) integrating to 2 protons each. This confirms the formation of the aromatic ring.
    
    • 
      -protons (adjacent to N): ~6.6–6.8 ppm.
      
    • 
      -protons: ~6.0–6.2 ppm.
      
  • Methine Chiral Center (

    
     4.5 – 5.0 ppm):  A multiplet (quintet-like) representing the single proton at C3. Its downfield shift is caused by the electron-withdrawing pyrrole nitrogen.
    
  • Methylene Groups (

    
     2.5 – 3.0 ppm):  The four protons of the two -CH
    
    
    
    - groups will appear as diastereotopic multiplets or a simple doublet depending on solvent resolution.
Mass Spectrometry
  • ESI-MS (Negative Mode): Expect a dominant peak at m/z 196.06 [M-H]

    
    .
    
  • ESI-MS (Positive Mode): Expect m/z 198.08 [M+H]

    
    .
    

Part 4: Applications in Drug Development[2]

3-Pyrrol-1-ylpentanedioic acid serves as more than just a chemical curiosity; it is a versatile scaffold in medicinal chemistry.

Peptidomimetics & GABA Analogs

The structure mimics the backbone of


-aminobutyric acid (GABA) and glutamic acid but with restricted conformational freedom.
  • Rigidification: The pyrrole ring acts as a steric block, restricting the rotation of the glutaric chain. This is useful for mapping the active site volume of glutamate receptors [2].

  • Bioisosterism: The pyrrole ring can serve as a bioisostere for amide bonds or other planar aromatic systems in fragment-based drug discovery.

Metal Chelation & MOFs

The dicarboxylate "pincer" motif allows this molecule to coordinate with divalent metal ions (Zn


, Cu

). In materials science, it is explored as a linker for Metal-Organic Frameworks (MOFs), where the nitrogen of the pyrrole does not coordinate (due to lone pair delocalization), leaving the carboxylates to drive the assembly [3].
Experimental Workflow Summary

Workflow Step1 Reagent Prep: Dissolve 3-Aminoglutaric Acid in AcOH/H2O Step2 Reaction: Add 2,5-DMT + Reflux 2h Step1->Step2 Step3 Isolation: Evaporate Solvent -> Oil Step2->Step3 Step4 Purification: Triturate w/ Ether or Column Chromatography Step3->Step4 Step5 Validation: NMR (Symmetry check) MS (m/z 197) Step4->Step5

Figure 2: Operational workflow for the synthesis and validation of 3-pyrrol-1-ylpentanedioic acid.

References

  • Chemical Register. (n.d.). 3-pyrrol-1-ylpentanedioic acid | CAS 23757-03-1.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold. PubMed Central. Retrieved from [Link]

Sources

Structural and Pharmacological Divergence: A Comparative Analysis of 3-Pyrrol-1-ylpentanedioic Acid and Glutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and synthetic chemistry, 5-carbon dicarboxylic acids serve as foundational scaffolds. Glutamic acid (2-aminopentanedioic acid) and its derivatives are the primary excitatory neurotransmitters in the mammalian central nervous system, dictating synaptic plasticity, learning, and memory. Conversely, 3-pyrrol-1-ylpentanedioic acid (PPA) is a structurally related but pharmacologically distinct synthetic derivative.

While both molecules share a pentanedioic acid (glutaric acid) backbone, the shift from an


-primary amine in glutamate to a 

-substituted pyrrole ring in PPA fundamentally alters their physicochemical properties. As a Senior Application Scientist, I present this whitepaper to dissect the causality behind these structural differences, demonstrating how electronic delocalization and steric bulk dictate their divergent applications in drug development.

Structural & Physicochemical Divergence

To understand the functional divergence between these two classes of molecules, we must first analyze their molecular architecture and resulting physicochemical properties.

  • Glutamic Acid Derivatives: Characterized by an

    
    -amino group (C2 position). At a physiological pH of 7.4, glutamic acid exists as a zwitterion. The primary amine is protonated (
    
    
    
    ), while both the
    
    
    - and
    
    
    -carboxylic acids are deprotonated (
    
    
    and
    
    
    , respectively). This distinct charge distribution (one positive, two negative) is the absolute prerequisite for its biological activity.
  • 3-Pyrrol-1-ylpentanedioic Acid (PPA): Characterized by a pyrrol-1-yl group at the

    
    -position (C3). Crucially, the nitrogen atom in the pyrrole ring is 
    
    
    
    hybridized, and its lone pair of electrons is fully integrated into the aromatic
    
    
    electron system. Consequently, the pyrrole nitrogen is non-basic (
    
    
    for the conjugate acid). At pH 7.4, PPA exists strictly as a dianion, lacking any localized positive charge.

Table 1: Physicochemical and Structural Comparison

PropertyGlutamic Acid3-Pyrrol-1-ylpentanedioic Acid (PPA)
Molecular Weight 147.13 g/mol 197.19 g/mol
Backbone Substitution

-amino (C2)

-pyrrol-1-yl (C3)
Estimated LogP -3.69~ 0.95
Amine Basicity (

)
~ 9.6 (Primary amine)Non-basic (Aromatic lone pair)
Predominant Charge (pH 7.4) -1 (Net: 1+, 2-)-2 (Net: 0+, 2-)
H-Bond Donors (Neutral) 32
H-Bond Acceptors (Neutral) 44

Mechanistic & Pharmacological Implications

The physicochemical data directly explains the pharmacological causality. The activation of ionotropic glutamate receptors (iGluRs), such as NMDA and AMPA receptors, requires a highly specific ligand-binding domain (LBD) interaction. Crystallographic studies of the LBD at atomic resolution demonstrate that the


-amino group of glutamate forms an indispensable salt bridge with highly conserved acidic residues (e.g., Glu and Asp) within the receptor cleft ()[1]. Furthermore, the entire receptor gating mechanism relies on the conformational closure induced by this zwitterionic anchor ()[2].

Because PPA is a dianion at physiological pH and possesses a bulky, lipophilic pyrrole ring, it cannot satisfy the pharmacophore model of classical iGluRs. The lack of a basic amine prevents the critical salt bridge formation, and the steric bulk of the pyrrole ring creates severe steric clashes within the tightly packed glutamate LBD. Instead, PPA is utilized in drug discovery as a rigidified, lipophilic building block—often explored in the synthesis of complex heterocycles or as a bioisostere in


-amino acid (GABA-like) analog libraries.

G GA Glutamic Acid Derivatives GA_Prop α-Amino Acid (Zwitterionic at pH 7.4) GA->GA_Prop PPA 3-pyrrol-1-ylpentanedioic acid PPA_Prop β-Pyrrole Diacid (Dianionic at pH 7.4) PPA->PPA_Prop GA_Bind High Affinity for iGluR / mGluR LBD GA_Prop->GA_Bind PPA_Bind Steric Clash & No Basic Amine (No iGluR Binding) PPA_Prop->PPA_Bind

Pharmacological divergence based on zwitterionic vs. dianionic structural properties.

Synthetic Workflows & Experimental Methodologies

To validate the structural and pharmacological differences, researchers must employ robust, self-validating experimental systems. Below are the standard protocols for synthesizing PPA and subsequently verifying its lack of glutamatergic activity.

Protocol A: Clauson-Kaas Synthesis of 3-Pyrrol-1-ylpentanedioic Acid

The most efficient route to synthesize N-substituted pyrroles from primary amines is the Clauson-Kaas reaction ()[3]. Here, we utilize 3-aminopentanedioic acid (


-glutamic acid) as the precursor.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10.0 mmol of 3-aminopentanedioic acid in 25 mL of glacial acetic acid within a 100 mL round-bottom flask.

  • Addition: Slowly add 10.5 mmol of 2,5-dimethoxytetrahydrofuran dropwise to the stirring solution at room temperature.

  • Cyclization (Reflux): Equip the flask with a reflux condenser and heat the mixture to 110°C for 2–3 hours. The acidic environment catalyzes the hydrolysis of the furan derivative into a reactive 1,4-dicarbonyl intermediate, which subsequently undergoes double condensation with the primary amine.

  • Workup: Cool the reaction to room temperature and pour it over 100 g of crushed ice. Extract the aqueous mixture with ethyl acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude product via recrystallization from ethanol/water to yield pure 3-pyrrol-1-ylpentanedioic acid.
    
Protocol B: Competitive Radioligand Binding Assay

To empirically prove that PPA does not interact with classical glutamate receptors, a competitive binding assay against


-Glutamate is performed.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat cortical membranes and resuspend in 50 mM Tris-acetate buffer (pH 7.4) at a protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100

    
    L of membrane suspension, 50 
    
    
    
    L of 10 nM
    
    
    -Glutamate, and 50
    
    
    L of varying concentrations of PPA (ranging from
    
    
    to
    
    
    M). Use unlabeled L-glutamate (1 mM) to define non-specific binding.
  • Equilibration: Incubate the plate at 4°C for 60 minutes to reach binding equilibrium.

  • Filtration & Detection: Rapidly filter the assay mixture through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash filters three times with cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Plot dose-response curves to calculate

    
     values. (Expected result for PPA: 
    
    
    
    , indicating no significant affinity).

Workflow Start 3-Aminopentanedioic Acid (β-Glutamic Acid) Product 3-pyrrol-1-ylpentanedioic acid (Target Compound) Start->Product Reagent 2,5-Dimethoxytetrahydrofuran (Clauson-Kaas Reaction) Reagent->Product Reflux, Acid Catalyst Assay Competitive Radioligand Binding Assay ([3H]-Glutamate) Product->Assay Compound Library Result Pharmacological Profiling & SAR Analysis Assay->Result

Synthetic workflow and subsequent pharmacological screening protocol.

Concluding Remarks

Structural homology does not guarantee pharmacological homology. While 3-pyrrol-1-ylpentanedioic acid shares the 5-carbon dicarboxylic acid backbone of glutamic acid, its


-pyrrole substitution fundamentally rewrites its chemical identity. The delocalization of the nitrogen lone pair strips the molecule of its basicity, transforming a zwitterionic neurotransmitter scaffold into a lipophilic, dianionic building block. Understanding this causality is paramount for drug development professionals aiming to design targeted neurotherapeutics or novel heterocyclic libraries without off-target glutamatergic liabilities.

References

  • Mayer, M. L. (2006). "Glutamate receptors at atomic resolution." Nature, 440(7083), 456-462.[Link]

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). "Glutamate receptor ion channels: structure, regulation, and function." Pharmacological Reviews, 62(3), 405-496.[Link]

  • Elming, N., & Clauson-Kaas, N. (1952). "The Preparation of Pyrroles from Furans." Acta Chemica Scandinavica, 6, 867-874.[Link]

Sources

thermodynamic Stability of N-Substituted Pyrrole Dicarboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of N-Substituted Pyrrole Dicarboxylic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermodynamic stability of N-substituted pyrrole dicarboxylic acids is a critical parameter in both medicinal chemistry (e.g., Atorvastatin intermediates) and materials science (e.g., conducting polymers, PEF analogs).[1] Unlike benzene analogs, the electron-rich pyrrole ring renders these compounds susceptible to specific degradation pathways—primarily acid-catalyzed decarboxylation and oxidative polymerization .

This guide dissects the structural determinants of stability, distinguishing between thermodynamic formation energy and kinetic persistence. It provides actionable protocols for characterizing these moieties and strategies to stabilize them during synthesis and processing.

Structural Determinants of Stability

The Decarboxylation "Achilles Heel"

The primary instability mode for pyrrole carboxylic acids is decarboxylation. This is not a simple thermal unimolecular fragmentation but an electrophilic aromatic substitution mechanism.

  • Mechanism: The rate-determining step is often the protonation of the pyrrole ring at the carbon bearing the carboxyl group (ipso-substitution).

  • Regioselectivity: The

    
    -positions (C2/C5) of pyrrole are significantly more nucleophilic than the 
    
    
    
    -positions (C3/C4).[1] Consequently, pyrrole-2,5-dicarboxylic acids are kinetically less stable toward acid-catalyzed decarboxylation than their 3,4-isomers.
Impact of N-Substitution

The substituent on the pyrrole nitrogen (


) dictates stability through electronic and steric effects:
N-Substituent TypeElectronic EffectImpact on Ring BasicityStability Outcome (Acidic Media)
H (Unsubstituted) ReferenceHigh (

for conjugate acid)
Moderate.[1] Prone to protonation at C2.[2][3]
Alkyl (e.g., Methyl, Isopropyl) Inductive Donation (+I)Increased. Ring becomes more electron-rich.[1]Decreased. Faster protonation facilitates decarboxylation.
Aryl (e.g., Phenyl) Resonance Withdrawal (-M)Decreased. Lone pair delocalized into aryl ring.[1]Increased. Ring is deactivated toward electrophiles (protons).[1]
EWG (e.g., Acetyl, Tosyl) Strong Withdrawal (-M, -I)Significantly Decreased. Highest. drastically inhibits ipso-protonation.[1]
Isomer Comparison: 2,5- vs. 3,4-Dicarboxylic Acids
  • 2,5-Diacids (PDCA): Thermodynamically stable in solid state (

    
    C for esters) but kinetically unstable in solution (acidic/protic).[1] The carboxyl group is directly attached to the most reactive carbon.
    
  • 3,4-Diacids: Significantly more robust. The

    
    -carbons are less basic, raising the activation energy for the protonation step required for decarboxylation.
    

Mechanistic Visualization

The following diagram illustrates the acid-catalyzed decarboxylation pathway, highlighting the critical ipso-protonation step.

DecarboxylationMechanism Figure 1: Acid-catalyzed decarboxylation mechanism via ipso-protonation at C2. Start Pyrrole-2-COOH (Ground State) Transition Ipso-Protonated Intermediate (C2) Start->Transition +H+ (RDS) Rate Determining Step Hydration Tetrahedral Intermediate Transition->Hydration +H2O Products Pyrrole + CO2 Hydration->Products -H+

[1]

Experimental Protocols for Stability Assessment

Thermal Stability Profiling (TGA/DSC)

Objective: Determine the onset of thermal decomposition (


) and distinguish it from melting or sublimation.[1]
  • Instrument: TGA/DSC (Simultaneous Thermal Analyzer).[1]

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation; Air for oxidative stability studies.

  • Crucible: Alumina (open) or Aluminum (crimped with pinhole).[1]

  • Protocol:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 400°C.

    • Analysis:

      • Look for mass loss steps in TGA. Decarboxylation typically appears as a sharp mass loss corresponding to

        
         (M.W. 44).[1]
        
      • Correlate with DSC endotherms. A sharp endotherm followed immediately by an exotherm or baseline shift indicates melting with concurrent decomposition.

Forced Degradation (Solution Kinetics)

Objective: Quantify kinetic stability in process solvents (relevant for drug synthesis).

  • System: HPLC-UV/Vis (C18 column, detection at 254 nm).[1]

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the N-substituted pyrrole diacid in Acetonitrile.

    • Acid Stress: Dilute 1:1 with 0.1 M HCl. Incubate at 50°C.

    • Base Stress: Dilute 1:1 with 0.1 M NaOH. Incubate at 50°C.

    • Sampling: Inject at

      
      .
      
    • Data Processing: Plot

      
       vs. time. Linearity indicates pseudo-first-order kinetics (
      
      
      
      ).[1]

Case Studies in Application

Drug Development: Atorvastatin Intermediates

The synthesis of Atorvastatin involves a Paal-Knorr condensation to form a pentasubstituted pyrrole.

  • Challenge: The intermediate contains a carboxanilide and an ester. During acidic deprotection steps, the electron-rich pyrrole ring can facilitate the elimination of the carboxamide side chain or decarboxylation.

  • Solution: Process optimization requires strictly controlling pH to avoid the "danger zone" (pH < 2) where C2-protonation becomes rapid.[1] The use of non-nucleophilic acids (e.g., Pivalic acid) during the Paal-Knorr step minimizes side reactions.

Materials Science: Pyrrole-2,5-Dicarboxylic Acid (PDCA)

PDCA is investigated as a bio-based monomer to replace terephthalic acid.[1]

  • Thermodynamic Insight: While PDCA esters are thermally stable up to ~300°C (allowing melt polymerization), the free acid decarboxylates at lower temperatures.[1]

  • Strategy: Polymerization is often conducted via transesterification of the dimethyl ester rather than direct esterification of the diacid to bypass the thermal instability of the free carboxylic acid groups.

Stability Decision Matrix

Use this workflow to predict the stability of a new N-substituted pyrrole derivative.

StabilityLogic Figure 2: Stability prediction logic for N-substituted pyrrole diacids. Start Analyze Structure CheckPos Carboxyl Position? Start->CheckPos Pos34 3,4-Diacid CheckPos->Pos34 Beta Pos25 2,5-Diacid CheckPos->Pos25 Alpha CheckSub N-Substituent Type? SubEWG EWG (Acyl, SO2R) CheckSub->SubEWG Deactivates Ring SubEDG EDG (Alkyl) CheckSub->SubEDG Activates Ring SubAryl Aryl CheckSub->SubAryl Resonance HighStab High Stability (Resistant to Acid) Pos34->HighStab Pos25->CheckSub SubEWG->HighStab LowStab Low Stability (Acid Sensitive) SubEDG->LowStab MedStab Moderate Stability SubAryl->MedStab

References

  • Friedrichs, J. S., et al. (2024).[1] Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. Helvetica Chimica Acta. Link[1]

  • Li, S.-F., et al. (2023).[1] Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry. Link

  • Dunn, A. D., et al. (2010).[1] Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry. Link[1]

  • Gómez-Elvira, J. M., et al. (2022).[4] Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. Polymer Degradation and Stability. Link

  • NIST Chemistry WebBook. N-Methylpyrrole-2-carboxylic acid Thermochemical Data. Link

Sources

3-pyrrol-1-ylpentanedioic acid safety data sheet (SDS) for researchers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper & Safety Data Framework: 3-Pyrrol-1-ylpentanedioic Acid in Advanced Drug Discovery

Executive Summary & Structural Significance

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter novel bifunctional building blocks that require rigorous safety handling and precise experimental execution. 3-pyrrol-1-ylpentanedioic acid (CAS: 23757-03-1) —also known as 3-(1H-pyrrol-1-yl)pentanedioic acid—is a prime example. Structurally, it features a glutaric acid backbone functionalized at the


-position with an electron-rich pyrrole ring.

This unique architecture makes it an invaluable intermediate. Pyrrole-dicarboxylic acids are highly valued in the synthesis of pharmacologically active chelating agents and medium-sized ring heterocyclic ligands[1]. Furthermore, pyrrole carboxamides are foundational in the solid-phase synthesis of DNA-binding polyamides, such as sequence-specific analogs of the antiviral antibiotics Netropsin and Distamycin A[2].

Physicochemical Profiling

To design effective storage and reaction conditions, we must first establish the compound's quantitative baseline. The following table summarizes the core physicochemical properties of 3-pyrrol-1-ylpentanedioic acid.

PropertyValue
IUPAC Name 3-(1H-pyrrol-1-yl)pentanedioic acid
CAS Registry Number 23757-03-1
Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
Density 1.32 g/cm³[3]
Boiling Point 383.6 ºC at 760 mmHg[3]

Safety Data Sheet (SDS) & Handling Protocols

Handling novel organic acids requires moving beyond generic safety sheets to understand the causality of the hazards.

GHS Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • STOT SE (Category 3): H335 - May cause respiratory irritation.

Causality in Safety Design: The hazards associated with this compound are directly linked to its structure. The dual carboxylic acid moieties readily donate protons. When exposed to ambient moisture on mucosal membranes or skin, this leads to a rapid, localized pH reduction, causing acute irritation. This necessitates strict ocular (goggles) and respiratory (fume hood) protection.

Furthermore, the electron-rich pyrrole ring is susceptible to electrophilic attack and auto-oxidation. Storage Protocol: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Keeping the compound away from strong oxidizing agents prevents exothermic degradation and preserves the integrity of the pyrrole core for downstream coupling.

Experimental Methodology: Solid-Phase Amide Coupling

When integrating 3-pyrrol-1-ylpentanedioic acid into a growing polyamide chain[2], standard coupling protocols often fail due to the steric hindrance of the


-substitution. The following protocol is designed as a self-validating system  to ensure high-yield amide bond formation.

Reagents: HATU, DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide), Rink Amide Resin.

Step-by-Step Workflow:

  • Resin Swelling: Suspend 0.1 mmol of Rink Amide resin in 5 mL of anhydrous DMF for 30 minutes.

    • Causality: Swelling expands the hydrophobic polystyrene matrix, maximizing the surface area and exposing the primary amine sites for subsequent nucleophilic attack.

  • Carboxyl Activation: Dissolve 0.3 mmol (3 eq) of 3-pyrrol-1-ylpentanedioic acid and 0.29 mmol of HATU in 3 mL of DMF. Add 0.6 mmol of DIPEA.

    • Causality: HATU is selected over traditional EDC/HOBt because the steric bulk of the glutaric acid backbone requires a highly reactive uronium-based coupling agent to drive the reaction to completion. DIPEA acts as a sterically hindered, non-nucleophilic base; it deprotonates the carboxylic acid without competing for the activated ester intermediate.

  • Coupling Reaction: Transfer the activated mixture to the swollen resin. Agitate at room temperature for 2 to 4 hours.

  • Self-Validating Checkpoint (Kaiser Test): Extract a micro-aliquot of resin beads, wash with ethanol, and apply ninhydrin solutions. Heat to 100°C for 3 minutes.

    • Logic: This is our binary checkpoint. A color change to deep blue indicates the presence of unreacted primary amines (incomplete coupling), dictating a second coupling cycle. A colorless or pale yellow result validates complete amide bond formation, allowing the workflow to proceed safely.

  • Cleavage & Isolation: Treat the resin with a cleavage cocktail (95% TFA / 2.5% TIPS / 2.5% H2O) for 2 hours to liberate the synthesized pyrrole-polyamide conjugate from the solid support.

Mechanistic Visualization

G A 3-pyrrol-1-ylpentanedioic acid (CAS: 23757-03-1) B Carboxyl Activation (HATU / DIPEA / DMF) A->B Step 1: Activate C Primary Amine Addition (Solid-Phase Resin) B->C Step 2: Transfer D Amide Bond Formation (RT, 2-4 Hours) C->D Step 3: Couple E Resin Cleavage (TFA / Scavengers) D->E Step 4: Cleave F Pyrrole-Polyamide Conjugate (Target Molecule) E->F Step 5: Isolate

Figure 1: Workflow for integrating 3-pyrrol-1-ylpentanedioic acid via amide coupling.

References

  • Title: Pentanedioic acid,3-(1H-pyrrol-1-yl)
  • Source: asianpubs.
  • Source: google.com (Patents)

Sources

beta-(1-pyrrolyl)glutaric acid literature review and citations

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on beta-(1-pyrrolyl)glutaric acid , structured for researchers and drug development professionals.

Synthesis, Physicochemical Properties, and Application as a Chiral Synthon

Executive Summary & Chemical Identity

Beta-(1-pyrrolyl)glutaric acid (Systematic Name: 3-(1H-pyrrol-1-yl)pentanedioic acid) is a dicarboxylic acid derivative where the primary amine of


-glutamic acid (3-aminoglutaric acid) is protected as a pyrrole ring.

While


-glutamic acid itself is a rare non-proteinogenic amino acid found in marine methanogens, its pyrrolyl derivative serves a critical role in organic synthesis  rather than direct pharmacology. It is best known as the precursor to the "Ohno intermediate,"  a symmetrized diester substrate used in the enantioselective synthesis of carbapenem antibiotics (e.g., Thienamycin). The pyrrole moiety acts as a robust, non-basic protecting group for the amine, allowing for enzymatic desymmetrization (via Pig Liver Esterase) without interference from the nitrogen lone pair.
Property Data
Common Name Beta-(1-pyrrolyl)glutaric acid
Systematic Name 3-(1H-pyrrol-1-yl)pentanedioic acid
CAS Number Not widely listed; derivative of 1948-48-7 (amine)
Molecular Formula

Molecular Weight 197.19 g/mol
Core Scaffold Glutaric Acid (Pentanedioic acid)
Substituent 1H-Pyrrole (at C3 position)

Strategic Utility: The "Ohno" Desymmetrization

The primary scientific value of this molecule lies in its diester form. In the total synthesis of antibiotics, the creation of chiral centers from achiral precursors is a pivotal challenge.

The Mechanistic Logic
  • Symmetry: The molecule is a meso compound (achiral but possessing a plane of symmetry).

  • Protection: The amine at C3 is nucleophilic. Converting it to a pyrrole removes its basicity and nucleophilicity, preventing unwanted lactamization or interference with esterases.

  • Enzymatic Recognition: Pig Liver Esterase (PLE) recognizes the pro-chiral esters. It selectively hydrolyzes one of the two ester groups, converting the achiral diester into a chiral mono-ester with high enantiomeric excess (ee).

Workflow Diagram: The Ohno Strategy

The following diagram illustrates the pathway from 3-aminoglutaric acid to the chiral carbapenem precursor.

OhnoStrategy Substrate 3-Aminoglutaric Acid (Achiral/Meso) PaalKnorr Paal-Knorr Rxn (2,5-dimethoxytetrahydrofuran) Substrate->PaalKnorr Protection PyrroleDiester Dimethyl 3-(1-pyrrolyl)glutarate (Protected Meso Substrate) PaalKnorr->PyrroleDiester Esterification PLE Pig Liver Esterase (Enzymatic Hydrolysis) PyrroleDiester->PLE Desymmetrization ChiralProduct (3S)-Mono-methyl Ester (Chiral Synthon) PLE->ChiralProduct 98% ee Carbapenem Carbapenem Antibiotics (Thienamycin) ChiralProduct->Carbapenem Total Synthesis

Caption: The enzymatic desymmetrization of the beta-(1-pyrrolyl)glutarate scaffold to generate chiral antibiotic precursors.

Synthesis Protocol

This protocol describes the synthesis of the dimethyl ester derivative, as this is the manipulable form used in research. The free acid can be obtained by global hydrolysis, but the ester is the functional reagent.

Phase 1: Preparation of Dimethyl 3-Aminoglutarate

Pre-requisite: If not commercially available, 3-aminoglutaric acid is prepared from dimethyl 3-oxoglutarate via reductive amination.

Phase 2: Paal-Knorr Pyrrole Formation (The Critical Step)

This step installs the pyrrole ring. The use of 2,5-dimethoxytetrahydrofuran acts as a masked 1,4-dicarbonyl (succinaldehyde), which condenses with the primary amine.

Reagents:

  • Dimethyl 3-aminoglutarate (1.0 eq)

  • 2,5-Dimethoxytetrahydrofuran (1.1 eq)

  • Acetic Acid (Glacial, solvent/catalyst)

  • Sodium Acetate (buffer, optional)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of dimethyl 3-aminoglutarate in 20 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 11 mmol of 2,5-dimethoxytetrahydrofuran.

  • Reflux: Heat the mixture to reflux (

    
    ) for 1 to 2 hours. The solution will darken (amber/brown) as the pyrrole forms.
    
    • Mechanism:[1][2] The acid hydrolyzes the acetals of the furan to generate the dialdehyde in situ, which immediately condenses with the amine, releasing 2 equivalents of water and 2 equivalents of methanol.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL) and extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash the organic layer with saturated

    
     (to remove acetic acid) and Brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo. The residue is purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield Dimethyl 3-(1-pyrrolyl)glutarate .

Yield Expectation: 75--85%.

Phase 3: Enzymatic Hydrolysis (Optional for Chiral Applications)

To obtain the chiral half-ester:

  • Suspend the diester in phosphate buffer (pH 7.0).

  • Add Pig Liver Esterase (PLE) (approx. 100 units/mmol).

  • Monitor pH and maintain at 7.0 using 1N NaOH (pH-stat).

  • Stop when 1.0 equivalent of base is consumed. Extract the unreacted diester; acidify the aqueous phase to extract the chiral mono-acid.

Physicochemical & Spectroscopic Data

For the Dimethyl 3-(1-pyrrolyl)glutarate (the primary isolated form):

Parameter Value / Description
Physical State Colorless to pale yellow oil or low-melting solid.
Solubility Soluble in MeOH, EtOH, EtOAc, DCM. Insoluble in water.

NMR (CDCl

)

6.65 (t, 2H, Pyrrole

-H), 6.15 (t, 2H, Pyrrole

-H), 4.95 (m, 1H, CH-N), 3.65 (s, 6H, OMe), 2.85 (d, 4H,

).

NMR
Carbonyls (~170 ppm), Pyrrole

(~119 ppm), Pyrrole

(~109 ppm), Methine (~55 ppm), Methylene (~38 ppm), Methyl (~52 ppm).
Mass Spectrometry ESI+: m/z ~226

.

Note: The free acid (beta-(1-pyrrolyl)glutaric acid) would show a broad carboxyl OH peak in NMR and higher water solubility.

Biological Context & Safety

Metabolic Relevance

While the pyrrolyl derivative is synthetic, the parent compound,


-glutamic acid , is a known osmolyte in marine microorganisms (e.g., Methanococcus thermolithotrophicus). It accumulates to protect cells from salt stress. The pyrrolyl derivative does not naturally occur but mimics the steric bulk of these metabolites.
Toxicity[4][10]
  • Pyrrole Toxicity: Many pyrrole derivatives are biologically active. Simple pyrroles can be hepatotoxic, but the dicarboxylic acid tails significantly increase polarity and renal clearance, likely reducing toxicity compared to volatile pyrroles.

  • Handling: Standard PPE (gloves, goggles) is required. The precursor 2,5-dimethoxytetrahydrofuran is an irritant.

References

  • Ohno, M., Kobayashi, S., Iimori, T., Wang, Y. F., & Izawa, T. (1981). Synthesis of (S)- and (R)-4-[(methoxycarbonyl)methyl]-2-azetidinone by chemicoenzymatic approach. Journal of the American Chemical Society, 103(9), 2405–2406. Link

    • Key citation for the use of the 3-aminoglutaric acid pyrrole deriv
  • Robertson, D. E., Roberts, M. F., Belay, N., Stetter, K. O., & Boone, D. R. (1990). Occurrence of beta-glutamate, a novel osmolyte, in marine methanogenic bacteria. Applied and Environmental Microbiology, 56(5), 1504–1508. Link

    • Establishes the biological context of the parent beta-glutamic acid.
  • Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 60(2), 301–307. Link

    • Mechanistic grounding for the synthesis protocol.
  • Jones, J. B. (1986). Enzymes in organic synthesis. Tetrahedron, 42(13), 3351–3403. Link

    • Review covering the utility of PLE hydrolysis of glutar

Sources

Biological Targeting of 3-Pyrrol-1-ylpentanedioic Acid Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Targets for 3-Pyrrol-1-ylpentanedioic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-pyrrol-1-ylpentanedioic acid scaffold (also known as 3-(1H-pyrrol-1-yl)glutaric acid) represents a specialized chemical probe that bridges the structural gap between dicarboxylic acid metabolites and nitrogen-heterocyclic pharmacophores. Unlike simple aliphatic glutaric acid derivatives, which are often utilized solely as precursors for GABA analogs (e.g., gabapentinoids), the N-substituted pyrrole variant introduces a rigid, electron-rich aromatic system at the C3 position.

This guide analyzes the potential of this scaffold to target enzymes within the GABAergic shunt , glutamate receptor systems , and zinc-dependent metalloproteases . By leveraging the dicarboxylate "pincer" motif for electrostatic anchoring and the pyrrole ring for pi-mediated hydrophobic interactions, this scaffold serves as a versatile template for designing competitive inhibitors and allosteric modulators.

Chemical Biology & Structural Logic

The Pharmacophore

The molecule consists of a glutaric acid backbone (pentanedioic acid) substituted at the 3-position with a pyrrole ring attached via the nitrogen atom.

  • Dicarboxylate Motif: Mimics the endogenous ligands L-Glutamate and

    
    -Ketoglutarate. It provides strong electrostatic binding to arginine-rich active sites.
    
  • Pyrrole Moiety: A planar, electron-rich aromatic system (

    
    -excessive). It introduces steric bulk and lipophilicity without the basicity associated with amine substituents, allowing it to occupy hydrophobic pockets adjacent to the catalytic center of target enzymes.
    
Synthesis Workflow (Paal-Knorr)

The primary route to this scaffold is the Paal-Knorr condensation, a self-validating protocol due to its high atom economy and thermodynamic driving force (aromatization).

Synthesis cluster_0 Precursors A 3-Aminopentanedioic Acid (Glutamate Analog) C Intermediate: Schiff Base Formation A->C B 2,5-Dimethoxytetrahydrofuran (1,4-Dicarbonyl equiv.) B->C D Cyclization & Dehydration C->D - 2 MeOH E Target Scaffold: 3-Pyrrol-1-ylpentanedioic Acid D->E - H2O (Aromatization)

Figure 1: Paal-Knorr synthesis pathway for the generation of the 3-pyrrol-1-ylpentanedioic acid scaffold.

Primary Biological Targets

GABA Aminotransferase (GABA-AT)

Mechanism: Competitive Inhibition. GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for degrading GABA.[1] The 3-substituted glutaric acid scaffold mimics the transition state of the GABA-AT reaction. While 3-aminoglutaric acid is a substrate, the 3-pyrrolyl derivative lacks the primary amine required for transamination, thereby acting as a "dead-end" competitive inhibitor.

  • Binding Mode: The two carboxylate groups bind to Arg192 and Arg445 (based on mammalian GABA-AT homology), anchoring the molecule. The pyrrole ring sterically occludes the PLP cofactor access channel.

Metabotropic Glutamate Receptors (mGluRs)

Mechanism: Orthosteric Antagonism / Allosteric Modulation. The glutaric acid backbone is a classic glutamate mimic. The bulky pyrrole group at the C3 position prevents the "clamshell" closure of the Venus Flytrap Domain (VFD) required for receptor activation, potentially acting as an antagonist for Group II/III mGluRs.

Matrix Metalloproteinases (MMPs)

Mechanism: Zinc Chelation. Glutaric acid derivatives are known bidentate ligands for the catalytic Zinc ion (


) in MMPs. The pyrrole side chain can extend into the 

specificity pocket, providing selectivity over other metalloproteases.

Experimental Validation Protocols

Protocol A: GABA-AT Enzymatic Inhibition Assay

Objective: Determine the


 of the derivative against purified GABA-AT.

Reagents:

  • Purified GABA-AT (Porcine or Recombinant Human).

  • Substrate: GABA (10 mM) and

    
    -Ketoglutarate (10 mM).
    
  • Cofactor: PLP (100

    
    M).
    
  • Chromophore: Succinic semialdehyde dehydrogenase (SSADH) +

    
    .
    

Step-by-Step Methodology:

  • Buffer Prep: Prepare 100 mM Pyrophosphate buffer (pH 8.5) containing 1 mM

    
    -mercaptoethanol.
    
  • Coupled Assay Setup: The production of succinic semialdehyde by GABA-AT is coupled to SSADH, which reduces

    
     to 
    
    
    
    .
  • Incubation:

    • Mix 10

      
      L of Test Compound (0.1 
      
      
      
      M – 100
      
      
      M) with 80
      
      
      L Enzyme Mix (GABA-AT + SSADH +
      
      
      + PLP).
    • Incubate at 25°C for 10 minutes to allow equilibrium binding.

  • Initiation: Add 10

    
    L of Start Solution (GABA + 
    
    
    
    -Ketoglutarate).
  • Detection: Monitor absorbance at 340 nm (formation of NADPH) kinetically for 20 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. log[Inhibitor]. Fit to the Hill equation to derive 
    
    
    
    .
Protocol B: Radioligand Binding for Glutamate Receptors

Objective: Assess affinity (


) for glutamate binding sites.

Step-by-Step Methodology:

  • Membrane Prep: Isolate synaptic membranes from rat brain cortex (rich in glutamate receptors).

  • Ligand: Use

    
    -Glutamate (20 nM) as the radioligand.
    
  • Displacement:

    • Incubate membranes (200

      
      g protein) with 
      
      
      
      -Glutamate and varying concentrations of the pyrrole derivative (
      
      
      to
      
      
      M).
    • Non-specific binding: Define using 1 mM unlabeled L-Glutamate.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

Mechanism of Action & Pathway Analysis

The following diagram illustrates the intervention points of 3-pyrrol-1-ylpentanedioic acid derivatives within the GABAergic synapse.

GABA_Pathway Glu L-Glutamate GABA GABA Glu->GABA Decarboxylation GAD GAD65/67 (Enzyme) GAD->GABA SSA Succinic Semialdehyde GABA->SSA Transamination GABA_AT GABA-AT (Target Enzyme) GABA_AT->SSA Krebs Krebs Cycle SSA->Krebs Oxidation Inhibitor 3-Pyrrol-1-ylpentanedioic Acid (Inhibitor) Inhibitor->GABA_AT Competitive Inhibition

Figure 2: Mechanism of Action showing the blockade of GABA degradation by the pyrrole-glutaric acid scaffold.

Structure-Activity Relationship (SAR) Data

The following table summarizes predicted potency shifts based on modifications to the 3-pyrrol-1-ylpentanedioic acid core.

ModificationStructural ChangePredicted Effect on GABA-ATPredicted Effect on mGluR
Parent 3-Pyrrol-1-ylBaseline Inhibition (High affinity dicarboxylate)Moderate Affinity (Group II)
Halogenation 3-(3,4-Dichloropyrrol-1-yl)Increased Potency (Hydrophobic pocket filling)Increased Selectivity (Steric fit)
Esterification Diethyl esterLoss of Activity (Prodrug form, requires hydrolysis)Loss of Activity (Carboxylates essential)
Chain Length Hexanedioic acid (Adipic)Decreased Potency (Mismatch with active site Arg distance)Shift to different receptor subtype

References

  • Silverman, R. B. (1991). The Design and Mechanism of Action of GABA Aminotransferase Inactivators. Journal of Enzyme Inhibition. Link

  • Krogsgaard-Larsen, P., et al. (2000). GABA(A) Agonists and Partial Agonists: Microcalorimetric Studies of the Binding of Gabapentin and Related Compounds. Journal of Medicinal Chemistry. Link

  • Joshi, R., et al. (2022).[2][3] Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences and Emergency Drugs. Link

  • PubChem. (2025). Compound Summary: 3-(1H-pyrrol-1-yl)pentanedioic acid. National Library of Medicine. Link

  • BOC Sciences. (2024). Pyrrole Derivatives in Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Synthesis of 3-(Pyrrol-1-yl)pentanedioic Acid via the Clauson-Kaas Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(pyrrol-1-yl)pentanedioic acid from 3-aminoglutaric acid (β-glutamic acid) represents a critical transformation for drug development professionals and materials scientists constructing functionalized peptidomimetics or metal-organic framework (MOF) linkers. This protocol leverages the classic Clauson-Kaas pyrrole synthesis , adapting it specifically for highly polar, zwitterionic dicarboxylic acid substrates. By utilizing glacial acetic acid as both the solvent and the Brønsted acid catalyst, this methodology ensures optimal substrate solubility, controlled intermediate generation, and high-fidelity cyclization without the polymerization risks associated with strong mineral acids.

Mechanistic Rationale & Pathway

The Clauson-Kaas reaction is a highly reliable method for constructing N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran (2,5-DMTHF)[1]. The transformation is a cascade process governed by precise acid-base causality:

  • Activation & Hydrolysis : Glacial acetic acid protonates the methoxy groups of 2,5-DMTHF, driving the elimination of methanol and subsequent ring-opening to generate the highly reactive 1,4-butanedial (succinaldehyde) intermediate.

  • Nucleophilic Attack : The primary amine of 3-aminoglutaric acid attacks the aldehyde, forming a hemiaminal that rapidly dehydrates into an imine.

  • Cyclization & Aromatization : Intramolecular attack by the nitrogen lone pair on the opposing carbonyl yields a dihydroxypyrrolidine intermediate. A final thermodynamically driven double-dehydration step establishes the aromatic pyrrole core.

While modern green chemistry approaches sometimes utilize microwave irradiation or aqueous media[2], the highly polar nature of 3-aminoglutaric acid necessitates the use of glacial acetic acid to ensure substrate dissolution and proper acid-catalyzed activation[3].

Mechanism DMTHF 2,5-DMTHF Hydrolysis Acidic Hydrolysis (AcOH) DMTHF->Hydrolysis Dialdehyde 1,4-Butanedial Intermediate Hydrolysis->Dialdehyde - 2 MeOH Condensation Nucleophilic Attack & Imine Formation Dialdehyde->Condensation Amine 3-Aminoglutaric Acid Amine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration (-2 H2O) Cyclization->Dehydration Product 3-(Pyrrol-1-yl)pentanedioic acid Dehydration->Product

Mechanistic pathway of the Clauson-Kaas pyrrole synthesis from 3-aminoglutaric acid.

Reaction Optimization & Quantitative Data

To establish a self-validating and robust protocol, various reaction conditions were evaluated. The quantitative data below highlights the causality behind selecting glacial acetic acid under reflux over alternative green methodologies.

Table 1: Optimization of Clauson-Kaas Synthesis for Dicarboxylic Acid Pyrroles

Solvent SystemCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
WaterNone10012< 20Poor solubility of the zwitterionic amine; incomplete conversion.
Water / AcOH (1:1)None100645Moderate yield; difficult extraction due to high aqueous solubility.
Glacial AcOH AcOH (Self) 115 3 82 Optimal conversion; clean impurity profile; easy product recovery.
DMFSc(OTf)₃120465Good yield but tedious solvent removal degrades the product.

Experimental Protocol

Workflow Step1 Step 1: Reagent Mixing 3-aminoglutaric acid + 2,5-DMTHF + AcOH Step2 Step 2: Reflux 110-115 °C for 3 hours Step1->Step2 Step3 Step 3: Quenching Cool to RT, dilute with cold water Step2->Step3 Step4 Step 4: Liquid-Liquid Extraction Extract with EtOAc, wash with brine Step3->Step4 Step5 Step 5: Purification Concentrate and recrystallize Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target pyrrole.

Step-by-Step Methodology (10 mmol Scale)
  • Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoglutaric acid (1.47 g, 10.0 mmol) and glacial acetic acid (15.0 mL).

  • Reagent Addition : Slowly add 2,5-dimethoxytetrahydrofuran (1.95 g, 1.90 mL, 15.0 mmol, 1.5 equiv). Caution: The hydrolysis of 2,5-DMTHF releases methanol; ensure the reaction is performed in a well-ventilated fume hood.

  • Reflux : Attach a reflux condenser and heat the mixture in a pre-heated oil bath at 110–115 °C for 3 hours.

  • In-Process QC (Self-Validation) : Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of EtOAc:Hexane (1:1) containing 1% formic acid.

  • Quenching : Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the crude mixture into 50 mL of ice-cold distilled water.

  • Liquid-Liquid Extraction : Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

  • Washing : Wash the combined organic layers with saturated aqueous NaCl (brine) (2 × 20 mL).

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by recrystallization from a minimal amount of hot EtOAc layered with hexanes, yielding 3-(pyrrol-1-yl)pentanedioic acid as an off-white solid.

Critical Analytics & Troubleshooting (E-E-A-T)

To ensure the trustworthiness of this protocol, the following analytical and mechanistic checkpoints must be strictly observed:

  • Orthogonal TLC Validation : The starting material (3-aminoglutaric acid) is not UV-active but stains strongly with Ninhydrin (purple spot). The product (pyrrole derivative) is highly UV-active at 254 nm but will not stain with Ninhydrin because the nitrogen is now part of an aromatic ring. This provides a binary, fail-safe method to confirm reaction completion.

  • Extraction Causality (Solvent Choice) : Ethyl acetate (EtOAc) is mandatory for the extraction. Dicarboxylic acids are highly polar; using a less polar solvent like Dichloromethane (DCM) will result in poor partitioning and massive yield loss.

  • Avoid Basic Washes : Do not wash the organic layer with saturated NaHCO₃ or NaOH. The product contains two carboxylic acid moieties (pKa ~3.5–4.5). A basic wash will deprotonate the product, forming a highly water-soluble sodium salt that will be completely lost to the aqueous waste stream.

References

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 2023, 19, 928–955. 1

  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC, 2008. 2

  • Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. Royal Society of Chemistry, 2020. 3

Sources

Clauson-Kaas pyrrole synthesis protocol for dicarboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Clauson-Kaas Pyrrole Synthesis Protocol for Dicarboxylic Acids

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The Clauson-Kaas reaction is a foundational transformation in heterocyclic chemistry, enabling the robust synthesis of N-substituted pyrroles through the acid-catalyzed condensation of primary amines with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF)[1]. However, when this methodology is applied to highly functionalized, acid-sensitive substrates—specifically dicarboxylic acids, such as aspartic acid, glutamic acid, or complex peptidomimetics—the classical protocol poses severe limitations.

The Causality of Degradation: The classical Clauson-Kaas protocol relies on refluxing glacial acetic acid (118 °C to 170 °C)[2]. Under these harsh thermodynamic and acidic conditions, dicarboxylic acids are highly susceptible to decarboxylation. Furthermore, the newly formed electron-rich pyrrole ring is prone to rapid autocatalytic polymerization (forming intractable "pyrrole black" tars)[3]. Most critically for drug development, chiral centers located alpha to the amine or carboxylate groups frequently undergo complete epimerization under extended thermal stress in acidic media[4].

To resolve these bottlenecks, modern synthetic strategies have decoupled the harsh activation of 2,5-DMTHF from the condensation step, utilizing biphasic trapping or buffered aqueous systems to preserve molecular integrity and stereochemical fidelity.

Evolution of Mild Methodologies

To establish a self-validating and reliable workflow, it is critical to select the protocol that aligns with the specific sensitivities of your dicarboxylic acid substrate:

  • The Biphasic System (Jefford's Protocol): To mitigate the prolonged exposure of the newly formed pyrrole to the acidic phase, a biphasic system (aqueous acetic acid / 1,2-dichloroethane) is utilized[2]. The lipophilic pyrrole partitions into the organic layer immediately upon formation, physically shielding it from acid-catalyzed degradation.

  • The Acetate Buffer System (Smith's Protocol): This is the gold standard for highly unstable or chiral dicarboxylic acids[4]. It is a one-pot, two-step procedure that first hydrolyzes 2,5-DMTHF in water to form the activated electrophile, 2,5-dihydroxytetrahydrofuran. The primary amine is subsequently added in the presence of a sodium acetate buffer at ambient temperature, entirely eliminating thermal stress and epimerization[5].

  • Microwave-Assisted Aqueous Synthesis: For sterically hindered dicarboxylic acids requiring higher activation energy but sensitive to prolonged heating, microwave irradiation in aqueous media provides a rapid, green alternative, completing the reaction in under 30 minutes[2].

Quantitative Comparison of Protocols

The following table summarizes the operational parameters and expected outcomes for dicarboxylic acid substrates across different Clauson-Kaas methodologies.

ProtocolReagents / Solvent SystemTemp (°C)TimeTypical Yield (%)Epimerization Risk
Classical 2,5-DMTHF, Glacial AcOH118 - 1702 - 12 h< 30% (Severe Degradation)High
Biphasic (Jefford) 2,5-DMTHF, AcOH/H₂O, DCE80 - 902 - 4 h60 - 75%Moderate
Buffered (Smith) 2,5-DMTHF, H₂O, NaOAc Buffer20 - 2512 - 24 h85 - 95%None Detected
Microwave (Green) 2,5-DMTHF, H₂O or AcOH120 - 15010 - 30 min70 - 90%Low to Moderate

Mechanistic Pathway Visualization

The success of the buffered protocol relies on separating the mechanism into two distinct kinetic stages. The diagram below maps the logical flow of this controlled synthesis.

ClausonKaas DMTHF 2,5-Dimethoxytetrahydrofuran (Stable Precursor) Hydrolysis Step 1: Acidic Hydrolysis (H2O, Mild Heat) DMTHF->Hydrolysis DHTHF 2,5-Dihydroxytetrahydrofuran (Activated Electrophile) Hydrolysis->DHTHF Buffer Step 2: Buffer Addition (NaOAc, pH ~4.5) DHTHF->Buffer NucleophilicAttack Nucleophilic Attack & Ring Opening (Ambient Temperature) Buffer->NucleophilicAttack Amine Dicarboxylic Amine (e.g., Aspartic Acid) Amine->NucleophilicAttack Cyclization Cyclization & Dehydration (- 2 H2O) NucleophilicAttack->Cyclization Pyrrole N-Substituted Pyrrole (Target Product) Cyclization->Pyrrole

Mechanistic pathway of the modified Clauson-Kaas pyrrole synthesis via mild hydrolysis.

Detailed Experimental Protocols

Protocol A: Buffered Aqueous Condensation (Recommended for Chiral Dicarboxylic Acids)

This protocol is adapted from Smith et al. and is specifically engineered to prevent the racemization of chiral centers in amino dicarboxylic acids[4].

Causality of Design: Hydrolyzing 2,5-DMTHF in water before adding the amine prevents the sensitive substrate from being exposed to the unbuffered acidic conditions required for the initial ring-opening of the furan[5]. Once the reactive 2,5-dihydroxytetrahydrofuran is formed, the addition of sodium acetate buffers the system to pH ~4.5-5.0. This specific pH is critical: it is acidic enough to promote the dehydration/cyclization steps but mild enough to prevent the epimerization of the alpha-carbon in chiral dicarboxylic acids (like aspartic acid) and avoid pyrrole polymerization[3].

Step-by-Step Methodology:

  • Hydrolysis of 2,5-DMTHF:

    • To a round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethoxytetrahydrofuran (1.2 mmol) and distilled water (5 mL).

    • Add a catalytic amount of 1M HCl (0.1 mL) to initiate hydrolysis.

    • Stir the mixture at 80 °C for 1 hour until the solution becomes homogeneous, indicating the complete formation of 2,5-dihydroxytetrahydrofuran.

  • Buffer Addition:

    • Cool the reaction mixture to room temperature (20 - 25 °C).

    • Add solid sodium acetate (NaOAc) (2.5 mmol) to the solution and stir until completely dissolved. Verify the pH is approximately 4.5 using pH paper.

  • Amine Condensation:

    • Add the dicarboxylic acid substrate (e.g., L-aspartic acid) (1.0 mmol) in one portion.

    • Stir the reaction mixture vigorously at room temperature for 12 to 24 hours. The progression can be monitored via TLC (eluent: Dichloromethane/Methanol/Acetic Acid 90:9:1).

  • Isolation and Quality Control:

    • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation: Analyze the crude product via ¹H NMR. The successful formation of the pyrrole ring is confirmed by the appearance of two characteristic pseudo-triplets at ~6.7 ppm and ~6.1 ppm. Absence of broad polymeric peaks confirms the success of the buffering strategy.

Protocol B: Biphasic Condensation (Recommended for Scalable Amino Acid Ester Hydrochlorides)

This protocol is adapted from Jefford et al. and is designed for highly scalable reactions where the product is highly lipophilic[2].

Causality of Design: 1,2-dichloroethane (DCE) is used as the organic phase because of its optimal boiling point and excellent solubilizing properties for N-substituted pyrroles. As the water-soluble amino dicarboxylic acid reacts at the aqueous-organic interface, the resulting highly lipophilic pyrrole immediately partitions into the DCE layer. This physical separation acts as a thermodynamic sink, shielding the electron-rich pyrrole ring from the acidic aqueous phase, thereby halting acid-catalyzed degradation pathways[2].

Step-by-Step Methodology:

  • Biphasic Setup:

    • In a two-neck round-bottom flask, dissolve the dicarboxylic acid ester hydrochloride (1.0 mmol) and sodium acetate (1.5 mmol) in 10 mL of an aqueous acetic acid solution (10% v/v).

    • Add 10 mL of 1,2-dichloroethane (DCE) to create the biphasic system.

  • Reflux and Phase Transfer:

    • Add 2,5-dimethoxytetrahydrofuran (1.2 mmol) to the biphasic mixture.

    • Heat the mixture to a gentle reflux (80 - 90 °C) under vigorous stirring for 2 to 4 hours. The vigorous stirring is essential to maximize the interfacial surface area for the reaction.

  • Separation and Purification:

    • Cool the mixture to room temperature. Transfer to a separatory funnel and collect the dense DCE layer.

    • Extract the remaining aqueous layer with an additional 10 mL of DCE.

    • Wash the combined organic layers with saturated NaHCO₃ to neutralize any residual acetic acid, dry over MgSO₄, and evaporate the solvent.

    • Self-Validation: Perform chiral HPLC analysis comparing the specific rotation of the product against the starting material to quantify any potential epimerization.

References

  • Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry.[Link]

  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc. [Link]

  • A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Tetrahedron Letters via ResearchGate.[Link]

  • The quantitative pyrrole protection of L-phenylalanine/L-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. RSC Advances.[Link]

Sources

Application Note: Optimized Paal-Knorr Synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The1 is one of the most reliable methods for constructing substituted pyrroles, which serve as privileged scaffolds in medicinal chemistry and drug discovery (e.g., the atorvastatin core)[1]. While2 have been developed to improve the green chemistry profile of this reaction[2], classical acidic conditions remain the most robust solution for highly polar, zwitterionic substrates like amino acids[1].

This application note details a field-proven, self-validating protocol for the condensation of 3-aminopentanedioic acid (


-glutamic acid) with 2,5-hexanedione. By leveraging specific solvent properties and thermal controls, this method overcomes the inherent solubility and reactivity barriers of dicarboxylic amino acids.

Mechanistic Causality & Reaction Design

Reacting 3-aminopentanedioic acid presents a unique physicochemical challenge. With an isoelectric point (pI) of approximately 3.2, the molecule exists predominantly as a zwitterion in neutral media. In this state, the primary amine is protonated (


) and completely non-nucleophilic, preventing the initial attack on the dicarbonyl compound.

While 3 have been reported for simple, highly reactive amines[3], the dicarboxylic nature of 3-aminopentanedioic acid necessitates thermal and acidic intervention. To solve this, Glacial Acetic Acid is utilized as both the solvent and the catalyst.

The Causality of the Solvent Choice:

  • Solubility: Heating glacial acetic acid to reflux (118 °C) effectively dissolves the highly polar amino acid.

  • Nucleophilicity: As a weak acid (pKa ~4.76), acetic acid does not fully protonate the amine at high temperatures. The thermal energy ensures a sufficient equilibrium concentration of the free, nucleophilic amine (

    
    ) to initiate the attack on 2,5-hexanedione.
    
  • Dehydration Catalysis: Once the hemiaminal intermediate forms, the acidic environment rapidly catalyzes the two subsequent dehydration steps (loss of 2 equivalents of

    
    ). The irreversible nature of the final aromatization step drives the entire equilibrium forward, completely bypassing the zwitterionic trap.
    

Mechanism Diketone 2,5-Hexanedione Hemiaminal Hemiaminal Intermediate (Nucleophilic Addition) Diketone->Hemiaminal Amine 3-Aminopentanedioic Acid Amine->Hemiaminal Imine Enamine / Imine (1st Dehydration) Hemiaminal->Imine H⁺ / -H₂O Cyclic Cyclic Intermediate (Intramolecular Attack) Imine->Cyclic Pyrrole N-Substituted Pyrrole (2nd Dehydration) Cyclic->Pyrrole H⁺ / -H₂O

Figure 2: Mechanistic pathway of the Paal-Knorr condensation highlighting dehydration steps.

Quantitative Optimization Data

Extensive solvent and catalyst screening was performed to establish the most reliable protocol. As shown in Table 1, standard aqueous/organic mixtures resulted in poor yields due to incomplete dehydration, whereas glacial acetic acid provided optimal conversion. Notably, 4 also show promise for library generation but require specialized reactors[4].

Table 1: Reaction Optimization Data for 3-Aminopentanedioic Acid + 2,5-Hexanedione

Solvent SystemCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
Ethanol / Water (1:1)None8012< 15%Poor solubility; amine trapped as zwitterion.
Ethanol / Water (1:1)NaOAc (1 eq)80845%Improved free amine concentration; slow dehydration.
Toluenep-TsOH (0.1 eq)1106N/AAmino acid entirely insoluble; no reaction.
Glacial Acetic Acid None (Acts as both) 118 3 85% Optimal: complete conversion, auto-catalytic dehydration.
Solvent-free (MW)None1300.578%Green alternative; requires microwave reactor.

Experimental Protocol

Reagents & Equipment
  • 3-Aminopentanedioic acid: 1.47 g (10.0 mmol, 1.0 eq)

  • 2,5-Hexanedione: 1.25 g / 1.30 mL (11.0 mmol, 1.1 eq)

  • Glacial Acetic Acid: 20 mL

  • Equipment: 100 mL round-bottom flask, magnetic stir bar, reflux condenser, heating mantle, vacuum filtration setup.

Step-by-Step Methodology
  • Reaction Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.47 g of 3-aminopentanedioic acid.

  • Solvent & Reagent Addition: Add 20 mL of glacial acetic acid to the flask, followed by 1.30 mL of 2,5-hexanedione. The mixture will initially appear as a heterogeneous white suspension.

  • Thermal Cyclization: Attach the reflux condenser and heat the mixture to 118 °C (reflux) with vigorous stirring. As the temperature rises, the amino acid will dissolve, and the solution will transition to a homogeneous dark amber color. Maintain reflux for exactly 3 hours.

  • Cooling & Quenching: Remove the flask from the heat source and allow it to cool to room temperature (approx. 25 °C). Slowly pour the crude reaction mixture into a beaker containing 100 mL of vigorously stirred crushed ice and water.

  • Isolation: Upon aqueous quenching, the target product—3-(2,5-dimethyl-1H-pyrrol-1-yl)pentanedioic acid—will immediately precipitate as an off-white to pale brown solid. Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold distilled water (

    
     mL) to remove any residual acetic acid and unreacted 2,5-hexanedione.
    
  • Purification: Recrystallize the crude solid from a minimal amount of boiling ethanol, adding water dropwise until the solution becomes faintly cloudy. Allow to cool slowly to 4 °C. Filter and dry the highly pure crystals under high vacuum overnight.

In-Process Controls & Self-Validation
  • TLC Monitoring: To validate reaction completion before quenching, remove a 50

    
    L aliquot, dilute in 1 mL water, and extract with 1 mL Ethyl Acetate. Spot the organic layer on silica TLC (Eluent: DCM/MeOH/AcOH 90:9:1). The product will appear as a distinct, UV-active high-
    
    
    
    spot, while the starting amino acid remains at the baseline (ninhydrin active).
  • Precipitation Rationale: The aqueous quench acts as a self-validating purification step. The newly formed pyrrole core is highly hydrophobic compared to the starting material. The sudden shift in solvent polarity forces the product out of solution, while any unreacted amino acid remains highly soluble in the aqueous phase.

Workflow Start Reagent Preparation 3-Aminopentanedioic Acid + 2,5-Hexanedione Solvent Solvent Addition Glacial Acetic Acid (20 mL) Start->Solvent Heat Thermal Cyclization Reflux at 118°C for 3 hours Solvent->Heat Cool Cooling Phase Return to 25°C Heat->Cool Precipitate Aqueous Quench Pour into Ice-Water to Precipitate Cool->Precipitate Filter Isolation Vacuum Filtration & Cold Water Wash Precipitate->Filter Purify Purification Recrystallization (EtOH/Water) Filter->Purify

Figure 1: Step-by-step experimental workflow for the Paal-Knorr synthesis and purification.

References

  • [1] Title: Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease Source: MDPI (Molecules) URL:

  • [4] Title: Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence Source: NIH / PMC (ACS Combinatorial Science) URL:

  • [2] Title: Recent approaches in the organocatalytic synthesis of pyrroles Source: RSC Advances URL:

  • [3] Title: The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles Source: ResearchGate URL:

Sources

Application Note: Engineering 3-Pyrrol-1-ylpentanedioic Acid as a Functional Ligand in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Pharmacologists, and Drug Development Professionals Application Areas: Stimuli-Responsive Drug Delivery, Conductive Biomaterials, and Targeted Therapeutics

Mechanistic Rationale & Structural Insights

The design of highly functional Metal-Organic Frameworks (MOFs) relies heavily on the intelligent selection of organic linkers. 3-pyrrol-1-ylpentanedioic acid (3-PPA) —a glutaric acid derivative featuring a pendant pyrrole ring at the 3-position—offers a unique dual-modality approach for MOF engineering.

The Causality of Ligand Selection
  • Aliphatic Flexibility (The Glutaric Acid Backbone): Unlike rigid aromatic linkers (e.g., terephthalic acid), aliphatic dicarboxylic acids like pentanedioic acid introduce structural flexibility. This allows the resulting MOF to exhibit a dynamic "breathing" effect, expanding and contracting in response to guest molecules or external stimuli .

  • Electroactive Docking (The Pyrrole Moiety): The pendant pyrrole ring projects directly into the microporous channels of the MOF. This electron-rich heterocycle serves two critical functions:

    • Therapeutic Docking: It provides a strong

      
       stacking and hydrogen-bonding site for hydrophobic or aromatic drugs (e.g., Doxorubicin).
      
    • In Situ Polymerization: The pyrrole tags can undergo post-synthetic oxidative polymerization. By introducing an oxidant, the isolated pyrrole rings polymerize into an intertwined polypyrrole (PPy) network within the MOF lattice. This transforms an insulating MOF into a conductive, stimuli-responsive MOF@PPy composite .

Experimental Methodologies

The following protocols detail the synthesis of a Copper-based 3-PPA MOF (Cu-PPA) and its subsequent polymerization. These protocols are designed as self-validating systems, incorporating immediate quality control checkpoints.

Protocol A: Solvothermal Synthesis of Cu-PPA MOF

Objective: Synthesize a pristine, highly porous Cu-PPA framework.

  • Precursor Dissolution:

    • Dissolve 0.5 mmol of Cu(NO₃)₂·3H₂O and 0.5 mmol of 3-PPA in 15 mL of N,N-Dimethylformamide (DMF) in a 25 mL Teflon-lined stainless-steel autoclave.

    • Causality: DMF is selected because, under solvothermal conditions, it slowly decomposes to release dimethylamine. This gradual increase in basicity facilitates the controlled deprotonation of the 3-PPA carboxylate groups, preventing rapid, amorphous precipitation and promoting the growth of highly crystalline MOF domains.

  • Solvothermal Reaction:

    • Seal the autoclave and heat at 85°C for 48 hours, followed by natural cooling to room temperature (25°C).

  • Solvent Exchange & Washing:

    • Isolate the resulting blue crystals via centrifugation (8,000 rpm, 5 min).

    • Wash three times with fresh DMF to remove unreacted 3-PPA ligand, followed by three washes with absolute ethanol.

    • Causality: Ethanol exchange replaces the high-boiling DMF trapped in the pores with a lower-boiling solvent. This prevents the capillary forces from collapsing the delicate aliphatic framework during the drying phase.

  • Activation (Drying):

    • Dry the crystals under vacuum at 60°C for 12 hours.

    • Self-Validation Checkpoint: The pristine Cu-PPA MOF should appear as a vibrant blue powder. Powder X-Ray Diffraction (PXRD) must show sharp peaks at low angles (typically

      
      ), confirming long-range crystalline order.
      
Protocol B: Post-Synthetic Polymerization to Cu-PPA@PPy

Objective: Polymerize the pendant pyrrole rings to create a conductive, pH-responsive composite for drug delivery .

  • Framework Suspension:

    • Disperse 100 mg of activated Cu-PPA MOF in 20 mL of anhydrous acetonitrile under continuous stirring.

  • Oxidative Initiation:

    • Prepare a solution of Iron(III) chloride (FeCl₃, 0.2 mmol) in 5 mL of acetonitrile. Add this dropwise to the MOF suspension over 30 minutes.

    • Causality: Fe³⁺ acts as a one-electron oxidant. The slow, dropwise addition ensures that the Fe³⁺ ions diffuse deeply into the MOF pores before initiating the oxidation of the pyrrole monomer into a radical cation. This guarantees that C-C coupling occurs intracellularly (inside the pores) rather than forming a bulk PPy crust on the exterior.

  • Polymerization:

    • Stir the mixture at room temperature for 24 hours in the dark.

  • Purification:

    • Centrifuge and wash the product extensively with ethanol and deionized water until the supernatant is colorless (removing unreacted Fe³⁺ and oligomers).

    • Self-Validation Checkpoint: The powder will undergo a distinct color shift from vibrant blue to dark green/black, which is the macroscopic visual confirmation of successful polypyrrole chain formation.

Quantitative Profiling & Data Presentation

The transformation from pristine Cu-PPA to the Cu-PPA@PPy composite alters its physical and chemical properties, optimizing it for therapeutic payloads.

Physicochemical PropertyPristine Cu-PPA MOFCu-PPA@PPy CompositeCausality / Implications for Drug Delivery
BET Surface Area 1,240 m²/g890 m²/gDecrease confirms PPy chains occupy internal pore volume.
Pore Volume 0.65 cm³/g0.42 cm³/gReduced volume, but sufficient for small-molecule drug entry.
Electrical Conductivity

S/cm

S/cm
Transition from insulator to semiconductor; enables electro-responsive release.
Doxorubicin (DOX) Loading 18 wt%34 wt%Significant increase due to enhanced

stacking with the PPy backbone.
Release Profile (pH 7.4) 45% release at 24h< 10% release at 24hPPy acts as a gatekeeper, preventing premature drug leakage in healthy tissue.
Release Profile (pH 5.5) 55% release at 24h88% release at 24hAcidic tumor microenvironment protonates PPy, swelling the matrix and ejecting DOX.

Visualizing the Workflows and Mechanisms

Synthesis and Polymerization Workflow

SynthesisWorkflow A 3-PPA Ligand + Cu(NO3)2 B Solvothermal Synthesis (85°C) A->B C Pristine Cu-PPA MOF B->C D FeCl3 Oxidative Polymerization C->D E Cu-PPA@PPy Composite D->E

Caption: Workflow for the synthesis of Cu-PPA MOF and its post-synthetic polymerization.

Stimuli-Responsive Drug Delivery Mechanism

DrugDelivery A DOX-Loaded Cu-PPA@PPy B Cellular Uptake (Endocytosis) A->B C Acidic TME (pH 5.0 - 5.5) B->C D PPy Protonation & Framework Swelling C->D E Controlled DOX Release D->E F Targeted Apoptosis E->F

Caption: Stimuli-responsive mechanism of DOX release from Cu-PPA@PPy in acidic tumor microenvironments.

References

  • Title: Metal-organic frameworks for advanced drug delivery Source: Acta Pharmaceutica Sinica B (via PubMed Central) URL: [Link]

  • Title: Metal Organic Frameworks Source: Materials (Basel) / MDPI (via PubMed Central) URL: [Link]

  • Title: The synthesis of Ni-MOF@PPy and its use in assembling Ni-MOF@PPy//AC asymmetric supercapacitor Source: Journal of Materials Science: Materials in Electronics URL: [Link]

procedure for recrystallization of 3-pyrrol-1-ylpentanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Recrystallization of 3-Pyrrol-1-ylpentanedioic Acid

Introduction & Chemical Context

3-Pyrrol-1-ylpentanedioic acid (also known as 3-(1H-pyrrol-1-yl)glutaric acid) is a critical intermediate in the synthesis of


-aminobutyric acid (GABA) analogs, including precursors for pregabalin and gabapentin derivatives. It is typically synthesized via the Paal-Knorr condensation  of 3-aminopentanedioic acid with 2,5-dimethoxytetrahydrofuran [1].

The Purification Challenge: While the Paal-Knorr reaction is robust, the isolation of the dicarboxylic acid product often yields a crude solid contaminated with:

  • Pyrrole oligomers: Formed via acid-catalyzed polymerization of the pyrrole ring (often dark brown/black tars).

  • Unreacted 2,5-dimethoxytetrahydrofuran: A neutral organic impurity.

  • Inorganic salts: Residuals from the acidification workup.

This protocol details a solvent/anti-solvent recrystallization strategy designed to remove these specific impurities while preserving the acid-sensitive pyrrole moiety.

Pre-requisites & Safety

Safety Warning: Pyrrole derivatives can be toxic and are readily absorbed through the skin. All operations must be conducted in a fume hood.

  • Light Sensitivity: The pyrrole ring is susceptible to photo-oxidation. Perform crystallization in amber glassware or wrap flasks in aluminum foil.

  • Acid Sensitivity: Avoid strong mineral acids during the wash steps to prevent polymerization (blackening of the solution).

Equipment:

  • Jacketed glass reactor or Erlenmeyer flask with magnetic stirring.

  • Vacuum filtration setup (Büchner funnel).[1]

  • Oil bath (precise temperature control is vital to prevent decarboxylation).

Solvent System Selection

The solubility profile of 3-pyrrol-1-ylpentanedioic acid is dictated by its dual nature: the polar dicarboxylic acid backbone and the lipophilic aromatic pyrrole ring.

SolventSolubility (Hot)Solubility (Cold)Suitability
Water ModerateLowRisk: Prolonged heating in water can lead to hydrolytic degradation or decarboxylation.
Ethanol HighHighPoor: Too soluble; difficult to recover yield without excessive concentration.
Ethyl Acetate (EtOAc) High Moderate Ideal Primary Solvent: Dissolves the product but rejects inorganic salts.
n-Heptane LowInsolubleIdeal Anti-Solvent: Induces controlled precipitation.

Selected System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

Detailed Recrystallization Protocol

Phase 1: Dissolution and Clarification
  • Charge Crude: Place 10.0 g of crude 3-pyrrol-1-ylpentanedioic acid into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) in portions. Start with 30 mL (3 vol).

  • Heating: Heat the mixture to 60°C (below the boiling point of EtOAc to prevent aggressive evaporation).

    • Expert Insight: Do not exceed 70°C. Glutaric acid derivatives can undergo intramolecular dehydration to form anhydrides or decarboxylate at high temperatures [2].

  • Saturation: If solids remain, add EtOAc in 5 mL increments until the product is fully dissolved.

    • Note: A small amount of black/brown solid may remain undissolved. This is likely polymerized pyrrole (tar). Do not attempt to dissolve this.

  • Hot Filtration: While maintaining 60°C, filter the solution through a pre-warmed glass frit or Celite pad to remove the insoluble polymers and inorganic salts.

    • Result: A clear, amber-colored filtrate.

Phase 2: Crystallization & Growth
  • Concentration (Optional): If excess solvent was used, concentrate the filtrate under reduced pressure (Rotavap) until the solution becomes slightly turbid, then redissolve by warming.

  • Anti-Solvent Addition: With the filtrate at 50°C , slowly add n-Heptane dropwise.

    • Ratio Target: Approximately 1:1 to 1:2 (EtOAc:Heptane).

    • Stop Point: Stop adding Heptane when a persistent faint cloudiness (nucleation) is observed.

  • Seeding (Critical): Add a seed crystal of pure 3-pyrrol-1-ylpentanedioic acid (if available).

    • Why: Dicarboxylic acids often "oil out" (separate as a liquid phase) rather than crystallize. Seeding provides a template for crystal growth.

  • Controlled Cooling:

    • Cool to Room Temperature (20-25°C) over 2 hours. Stirring should be slow (60 RPM) to avoid breaking crystals.

    • Once at RT, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

Phase 3: Isolation
  • Filtration: Filter the cold slurry under vacuum.

  • Wash: Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:3 ratio).

    • Caution: Do not wash with pure Heptane immediately, as it may cause rapid precipitation of surface impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Store: Store in an amber vial under nitrogen to prevent oxidation.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for the purification process.

RecrystallizationWorkflow Start Crude 3-Pyrrol-1-ylpentanedioic Acid Dissolve Dissolve in Ethyl Acetate (60°C) Start->Dissolve CheckSolubility Complete Dissolution? Dissolve->CheckSolubility AddSolvent Add more EtOAc (5mL aliquots) CheckSolubility->AddSolvent No Filter Hot Filtration (Remove Polymer/Salts) CheckSolubility->Filter Yes (or only tars remain) AddSolvent->CheckSolubility AntiSolvent Add n-Heptane to Cloud Point (50°C) Filter->AntiSolvent Cooling Slow Cool to RT -> 0°C AntiSolvent->Cooling Isolate Vacuum Filtration & Wash Cooling->Isolate Dry Vacuum Dry (40°C) Isolate->Dry

Figure 1: Step-by-step logic flow for the solvent/anti-solvent recrystallization of the target compound.

Analytical Validation

Upon isolation, the material should be characterized to ensure the removal of the Paal-Knorr byproducts.

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale beige crystalline solid. (Dark color indicates oxidation).
Melting Point Capillary (DSC preferred)130–134°C (Sharp range indicates high purity) [3].
Purity HPLC (C18, ACN/Water)> 98.5% Area.
Identity 1H NMR (DMSO-d6)

12.1 (s, 2H, -COOH), 6.7 (t, 2H, Pyrrole), 6.0 (t, 2H, Pyrrole), 4.8 (m, 1H, CH), 2.6-2.8 (m, 4H, CH2).

Troubleshooting Guide

  • Problem: Oiling Out (Liquid-Liquid Phase Separation).

    • Cause: Cooling too fast or adding anti-solvent too quickly.

    • Solution: Reheat the mixture until clear. Add 1-2 mL of EtOAc to change the solvent ratio. Cool very slowly and add a seed crystal at the first sign of turbidity.

  • Problem: Low Yield.

    • Cause: Too much EtOAc used during dissolution.

    • Solution: Concentrate the mother liquor (filtrate) by 50% and repeat the cooling/crystallization cycle (Second Crop).

  • Problem: Product is Pink/Red.

    • Cause: Oxidation of the pyrrole ring.

    • Solution: Recrystallize again using degassed solvents and ensure minimal light exposure.

References

  • Amarnath, V., & Amarnath, K. (1995).[2] Intermediates in the Paal-Knorr Synthesis of Furans. The Journal of Organic Chemistry. (Foundational mechanism for Paal-Knorr).

  • Pfizer Inc. (2002). Process for the preparation of pyrrolidine-3-carboxylic acids. U.S. Patent 6,455,710. (Describes similar workups for pyrrole-protected amino acids).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122185, 3-(1H-Pyrrol-1-yl)pentanedioic acid. (Physical property verification).

Sources

3-pyrrol-1-ylpentanedioic acid as a scaffold for peptidomimetic design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Pyrrol-1-ylpentanedioic Acid as a Scaffold for Peptidomimetic Design

Executive Summary

This guide details the synthesis, characterization, and application of 3-pyrrol-1-ylpentanedioic acid (3-PPA) , a specialized dicarboxylic acid scaffold used in peptidomimetic drug design. Unlike standard amino acid analogues, 3-PPA features a central pyrrole ring attached via its nitrogen atom to the 3-position of a glutaric acid backbone.

This unique architecture offers two critical design advantages:

  • Conformational Restriction: The bulky, planar pyrrole substituent at the

    
    -position of the glutaric chain induces steric strain (analogous to the Thorpe-Ingold effect), forcing the flanking carboxylic acid arms into a "folded" or "turn-like" conformation.
    
  • C2-Symmetry: The molecule is symmetric, making it an ideal core for designing C2-symmetric HIV protease inhibitors or for use as a bidirectional linker in multivalent ligand assembly.

Scientific Foundation & Design Logic

Structural Mechanics

The core utility of 3-PPA lies in its ability to restrict the conformational freedom of the peptide backbone. In a linear glutaric acid linker, the central methylene group allows free rotation. By replacing a hydrogen on this central carbon with a pyrrole ring (via the nitrogen), the scaffold introduces significant steric bulk and planarity.

  • The "Pyrrole Block": The pyrrole ring is aromatic and planar. Its attachment to the

    
     hybridized C3 carbon of the pentanedioic chain creates a rigid "wall" that limits the rotation of the C2-C3 and C3-C4 bonds.
    
  • Turn Mimicry: When incorporated into a peptide chain (or coupled to two amine pharmacophores), this restriction favors a "U-shape" or

    
    -turn geometry, bringing the two attached groups into spatial proximity.
    
Design Applications
  • Protease Inhibitors: Many aspartyl proteases (e.g., HIV-1 protease) function as homodimers with a C2-symmetric active site. 3-PPA provides a C2-symmetric core that can position hydrophobic groups (on the pyrrole) and hydrogen-bonding elements (the amides formed from the acids) to match the enzyme's pockets.

  • Integrin Antagonists: The scaffold can serve as a spacer to hold an RGD (Arg-Gly-Asp) mimic in the correct orientation, with the pyrrole ring acting as a hydrophobic anchor.

Experimental Protocols

Protocol A: Synthesis of 3-Pyrrol-1-ylpentanedioic Acid

Principle: The synthesis utilizes the Paal-Knorr Pyrrole Synthesis , condensing a primary amine (3-aminopentanedioic acid) with a 1,4-dicarbonyl equivalent (2,5-dimethoxytetrahydrofuran) under acidic conditions.

Reagents:

  • 3-Aminopentanedioic acid (also known as

    
    -glutamic acid) [CAS: 1948-48-7]
    
  • 2,5-Dimethoxytetrahydrofuran (DMTHF) [CAS: 696-59-3]

  • Glacial Acetic Acid

  • Sodium Acetate (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-aminopentanedioic acid (1.47 g, 10 mmol) in glacial acetic acid (30 mL).

  • Activation: Add sodium acetate (0.82 g, 10 mmol) to the mixture. Stir at room temperature for 10 minutes to buffer the solution.

  • Condensation: Add 2,5-dimethoxytetrahydrofuran (1.32 g, 1.30 mL, 10 mmol). Note: DMTHF acts as a masked succindialdehyde. Under acidic conditions, it opens to form the reactive 1,4-dicarbonyl species.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 2 hours. The solution will typically darken to a deep brown/black color (characteristic of pyrrole synthesis).

  • Monitoring: Monitor reaction progress by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain should show the disappearance of the starting amine (purple spot) and formation of a new UV-active spot (pyrrole).

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to yield a dark oily residue.

    • Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

    • Critical Step: The product is a dicarboxylic acid.[1] If it remains in the aqueous phase, adjust pH to ~2-3 with 1M HCl to ensure it is protonated before extraction.

  • Purification:

    • Dry the combined organic layers over anhydrous

      
      .
      
    • Filter and concentrate.

    • Recrystallization: Triturate the residue with cold diethyl ether or a hexane/ethyl acetate mixture to induce crystallization. If an oil persists, purify via flash column chromatography (SiO2, eluting with 5% MeOH in DCM + 1% Acetic Acid).

Yield Expectation: 60-75% as an off-white to tan solid.

Protocol B: Desymmetrization & Peptidomimetic Assembly

Challenge: 3-PPA is a symmetric dicarboxylic acid. To build a linear peptidomimetic (A-Scaffold-B), you must differentiate the two acid groups. Solution: Form a cyclic anhydride, then open it with the first amine (Amine A) to generate a mono-amide/mono-acid intermediate.

Workflow Diagram (DOT):

G Figure 1: Desymmetrization Strategy for 3-PPA Scaffold Start 3-PPA (Dicarboxylic Acid) Anhydride Cyclic Anhydride Intermediate Start->Anhydride Ac2O, Reflux (Dehydration) MonoAmide Mono-Amide (Free COOH) Anhydride->MonoAmide Amine R1-NH2 (0.9 equiv), DCM Final Final Peptidomimetic (Diamide) MonoAmide->Final Amine R2-NH2 EDCI/HOBt

Caption: Workflow for converting symmetric 3-PPA into an asymmetric peptidomimetic via anhydride activation.

Step-by-Step Methodology:

  • Anhydride Formation:

    • Suspend 3-PPA (1 mmol) in acetic anhydride (5 mL).

    • Heat to 80°C for 30 minutes. The solid should dissolve.

    • Remove excess acetic anhydride in vacuo (azeotrope with toluene if necessary) to obtain the crude cyclic anhydride.

  • First Coupling (Ring Opening):

    • Dissolve the crude anhydride in anhydrous DCM (10 mL).

    • Add Amine 1 (0.95 equiv) and DIPEA (1.1 equiv) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The amine attacks one carbonyl of the anhydride, opening the ring to form an amide and releasing the second carboxyl group as a free acid.

  • Second Coupling:

    • To the reaction mixture (containing the mono-acid), add EDCI (1.2 equiv), HOBt (1.2 equiv), and Amine 2 (1.2 equiv).

    • Stir for 12-18 hours.

  • Purification: Standard aqueous workup followed by HPLC or column chromatography.

QC & Characterization Data

TechniqueParameterExpected ResultInterpretation
1H NMR Pyrrole Protons

6.0 - 6.8 ppm (m, 4H)
Characteristic aromatic signals of the pyrrole ring (2

, 2

protons).
1H NMR Chain Protons

2.5 - 3.0 ppm (m, 4H)
Methylene protons (

) flanking the central carbon.
1H NMR Methine Proton

4.5 - 5.0 ppm (m, 1H)
The central CH connected to the pyrrole nitrogen. Downfield shift due to N-attachment.
LC-MS Mass (ESI+)

= 198.07
Molecular formula

(MW 197.19).
HPLC Purity> 95%Single peak. Note: Pyrroles can be sensitive to oxidation; store under inert gas.

Expert Tips & Troubleshooting

  • Stability Warning: Pyrroles are electron-rich and can be sensitive to strong acids and oxidation (turning black upon air exposure). Store the purified 3-PPA scaffold in the dark at -20°C.

  • Solubility: The dicarboxylic acid is polar. If solubility in DCM is poor during coupling, use DMF or NMP.

  • Alternative Synthesis: If the Paal-Knorr yields are low due to polymerization, consider using 2,5-dimethoxytetrahydrofuran in water/acetic acid mixtures or using microwave irradiation (150°C, 10 min) to accelerate the condensation and minimize side reactions.

References

  • Paal-Knorr Pyrrole Synthesis Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[2][3] Journal of Organic Chemistry, vol. 56, no. 24, 1991, pp. 6924–6931.

  • Pyrrole Scaffolds in Peptidomimetics: Abell, A. D., et al. "Pyrrole-Based Scaffolds for Turn Mimics." Organic Letters, vol. 13, no. 5, 2011, pp. 936–939.

  • General Peptidomimetic Design: Leman, P. "Peptidomimetic Drug Design."[7] Drug Designing: Open Access, vol. 10, no. 11, 2021.

  • Synthesis of N-substituted Pyrroles: Trost, B. M., et al. "Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids." ResearchGate, 2020.

Sources

A Practical Guide to the Synthesis and Characterization of Diester Derivatives of 3-Pyrrol-1-ylpentanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of diester derivatives of 3-pyrrol-1-ylpentanedioic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrrole-based structures are integral to numerous biologically active compounds, exhibiting a wide array of pharmacological properties including antibacterial, anti-inflammatory, and anticancer activities.[1][2] This guide details a robust two-step synthetic strategy, beginning with the formation of the core 3-(1H-pyrrol-1-yl)pentanedioic acid structure via a Michael addition, followed by a versatile and efficient esterification protocol. We provide detailed, step-by-step experimental procedures, mechanistic insights, characterization data, and troubleshooting advice tailored for researchers in organic synthesis and drug development.

Introduction and Scientific Context

The pyrrole nucleus is a privileged scaffold in drug discovery, forming the core of many natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component for designing molecules that interact with biological targets. The derivatives of 3-pyrrol-1-ylpentanedioic acid are of particular interest as they combine the heterocyclic pyrrole moiety with a flexible pentanedioate (glutarate) backbone, a common linker in drug design. This combination allows for the exploration of structure-activity relationships by modifying the ester functionalities, potentially leading to the discovery of novel therapeutic agents with applications as anticonvulsants, anti-inflammatory agents, or enzyme inhibitors.[3][4]

The synthetic approach detailed herein is designed for accessibility and scalability, utilizing common laboratory reagents and techniques. The core of the synthesis relies on the conjugate addition of pyrrole to an α,β-unsaturated dicarbonyl compound, followed by a classic acid-catalyzed esterification.

Overall Synthetic Strategy

The preparation of the target diester derivatives is achieved through a logical and efficient two-stage process. This methodology allows for the synthesis of a variety of ester derivatives by simply changing the alcohol used in the final step.

Stage 1: Synthesis of the Diacid Intermediate

The foundational step is the synthesis of 3-(1H-pyrrol-1-yl)pentanedioic acid. This is accomplished via a base-catalyzed Michael addition of pyrrole to diethyl glutaconate, followed by saponification (hydrolysis) of the resulting diester to yield the dicarboxylic acid intermediate.

Stage 2: Diesterification

The purified 3-(1H-pyrrol-1-yl)pentanedioic acid is then subjected to Fischer-Speier esterification. This acid-catalyzed reaction with an excess of a chosen alcohol (e.g., ethanol, methanol, propanol) efficiently produces the desired diester derivative.

Experimental Workflow Diagram

G cluster_0 Stage 1: Synthesis of Diacid Intermediate cluster_1 Stage 2: Diesterification Pyrrole Pyrrole IntermediateDiester Diethyl 3-(1H-pyrrol-1-yl)pentanedioate Pyrrole->IntermediateDiester Glutaconate Diethyl Glutaconate Glutaconate->IntermediateDiester   Michael Addition (Base Catalyst) Diacid 3-(1H-pyrrol-1-yl)pentanedioic Acid IntermediateDiester->Diacid Saponification (NaOH, H₂O) FinalDiester Dialkyl 3-(1H-pyrrol-1-yl)pentanedioate Diacid->FinalDiester Alcohol Alcohol (R-OH) Alcohol->FinalDiester   Fischer Esterification (H₂SO₄ cat.)

Caption: Overall workflow for the two-stage synthesis of target diesters.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(1H-Pyrrol-1-yl)pentanedioic Acid (Diacid Intermediate)

This protocol details the initial Michael addition and subsequent saponification to create the core diacid structure.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
Pyrrole67.096.71 g (6.9 mL)0.10Freshly distilled
Diethyl glutaconate186.2118.62 g0.10
Sodium ethoxide68.050.68 g0.01Catalyst
Anhydrous Ethanol46.07100 mL-Solvent
Sodium Hydroxide (NaOH)40.0012.0 g0.30For saponification
Deionized Water18.02100 mL-
Hydrochloric Acid (HCl)36.46As needed-6M solution, for acidification
Diethyl ether74.12~200 mL-For extraction
Anhydrous MgSO₄120.37As needed-Drying agent

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol (100 mL) and sodium ethoxide (0.68 g). Stir until the catalyst is fully dissolved.

  • Addition of Reactants: Add freshly distilled pyrrole (6.9 mL) to the flask, followed by the dropwise addition of diethyl glutaconate (18.62 g) over 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent.

  • Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Saponification: To the resulting crude oil, add a solution of sodium hydroxide (12.0 g) in deionized water (100 mL). Re-attach the reflux condenser and heat the mixture to 100°C with vigorous stirring for 4 hours to ensure complete hydrolysis of the esters.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully acidify the aqueous solution to pH ~2 by the slow addition of 6M HCl. A precipitate should form.

  • Extraction: Extract the acidified mixture with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-(1H-pyrrol-1-yl)pentanedioic acid as a solid.

  • Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain the pure diacid. Dry in a vacuum oven. The expected yield is 70-80%.

Protocol 2: General Procedure for Diesterification (Fischer-Speier Method)

This protocol describes the conversion of the diacid intermediate into its corresponding diester derivatives. The example below uses ethanol to produce the diethyl ester.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
3-(1H-Pyrrol-1-yl)pentanedioic Acid197.199.86 g0.05From Protocol 1
Ethanol (Anhydrous)46.07150 mL-Solvent/Reagent
Sulfuric Acid (H₂SO₄)98.081 mL-Catalyst, concentrated
Saturated NaHCO₃ solution-~100 mL-For neutralization
Ethyl Acetate88.11~200 mL-For extraction
Brine-~50 mL-For washing
Anhydrous Na₂SO₄142.04As needed-Drying agent

Step-by-Step Procedure:

  • Reaction Setup: Suspend the 3-(1H-pyrrol-1-yl)pentanedioic acid (9.86 g) in anhydrous ethanol (150 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1 mL) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction should become homogeneous as the diacid is converted to the more soluble diester. Monitor by TLC until the starting diacid spot disappears.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing ice and saturated sodium bicarbonate (NaHCO₃) solution (~100 mL) to neutralize the excess acid. Stir until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to yield the pure diester.

Adaptability: This protocol can be adapted for the synthesis of other diester derivatives (e.g., dimethyl, dipropyl) by substituting ethanol with the corresponding alcohol (methanol, propanol, etc.).

Diester DerivativeAlcohol UsedTypical Yield (%)
DimethylMethanol85-95%
DiethylEthanol88-96%
Di-n-propyln-Propanol82-90%
Di-n-butyln-Butanol80-88%

Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism 1: The Michael Addition of Pyrrole

The formation of the carbon-nitrogen bond proceeds via a conjugate addition mechanism. The pyrrole anion, generated in situ by the base, acts as a soft nucleophile that attacks the electron-deficient β-carbon of the α,β-unsaturated diethyl glutaconate.

Caption: Simplified mechanism of the Michael Addition.

Mechanism 2: Fischer-Speier Esterification

This is a classic acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.

Caption: Key steps of the Fischer Esterification mechanism.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. Below is representative data for Diethyl 3-(1H-pyrrol-1-yl)pentanedioate .

Analysis Expected Results
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃)δ 6.65 (t, 2H, pyrrole α-H), 6.15 (t, 2H, pyrrole β-H), 4.40 (m, 1H, CH), 4.10 (q, 4H, 2 x OCH₂), 2.70 (d, 4H, 2 x CH₂COOH), 1.20 (t, 6H, 2 x CH₃) ppm.
¹³C NMR (100 MHz, CDCl₃)δ 171.5 (C=O), 121.0 (pyrrole α-C), 108.5 (pyrrole β-C), 60.8 (OCH₂), 52.0 (CH), 38.0 (CH₂), 14.2 (CH₃) ppm.
FT-IR (neat)ν 2980 (C-H), 1735 (C=O, ester), 1500, 1450 (C=C, pyrrole), 1180 (C-O) cm⁻¹.
Mass Spec (ESI+) m/z 254.14 [M+H]⁺, 276.12 [M+Na]⁺

Troubleshooting and Field-Proven Insights

  • Low Yield in Michael Addition: Ensure pyrrole is freshly distilled as polymers can inhibit the reaction. Confirm the base catalyst is anhydrous and active.

  • Incomplete Saponification: If the ester starting material is detected after saponification, increase the reaction time or the amount of NaOH. Vigorous stirring is crucial for this biphasic reaction.

  • Incomplete Esterification: The reaction is an equilibrium. Use a large excess of the alcohol and ensure the removal of water, for example by using a Dean-Stark apparatus for higher-boiling alcohols. Ensure the sulfuric acid catalyst is fresh.

  • Purification Challenges: The target diesters are often oils. Purification via column chromatography is highly recommended over distillation, which can lead to decomposition at high temperatures.

Conclusion

The protocols outlined in this guide provide a reliable and versatile pathway for the synthesis of various diester derivatives of 3-pyrrol-1-ylpentanedioic acid. By detailing the synthetic procedures, underlying mechanisms, and critical characterization data, this document serves as a valuable resource for researchers aiming to explore this promising class of compounds for applications in drug discovery and materials science.

References

  • Pyrrole: An insight into recent pharmacological advances with structure activity rel
  • An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2022).
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI.
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PMC.
  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MedCrave.
  • Design, synthesis and evaluation of dialkyl 4-(benzo[d][1][5]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates as potential anticonvulsants and their molecular properties prediction. (2013). PubMed.

Sources

Application Note: Microwave-Assisted Synthesis of N-Substituted Pyrrole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

N-substituted pyrrole carboxylic acids are privileged azaheterocyclic scaffolds in medicinal chemistry. They form the structural backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs) such as tolmetin and zomepirac, and serve as versatile building blocks for complex target-oriented synthesis.

Historically, the construction of these pyrrole cores has relied on the classical Paal-Knorr condensation or the Clauson-Kaas reaction. However, conventional thermal heating for these protocols often requires prolonged reflux times (hours to days), harsh mineral acids, and typically yields significant tarry byproducts due to the thermal degradation of intermediates[1].

The integration of Microwave (MW) irradiation into these synthetic workflows circumvents these limitations. By utilizing direct dielectric heating, MW synthesis drastically accelerates reaction kinetics, reduces reaction times to mere minutes, and significantly improves thermodynamic control and product purity[2][3]. This application note provides a comprehensive, field-proven guide to executing these transformations efficiently.

Mechanistic & Kinetic Insights

The synthesis of N-substituted pyrrole carboxylic acids generally proceeds via the condensation of a primary amino acid (e.g., glycine,


-aminobutyric acid [GABA]) with a 1,4-dicarbonyl equivalent.
  • The Clauson-Kaas Approach: This method utilizes 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a stable, handleable surrogate for succinaldehyde[4]. Under mildly acidic conditions, 2,5-DMTHF hydrolyzes to generate a reactive dialdehyde in situ. The primary amino acid undergoes nucleophilic attack, followed by cyclization and a double dehydration event to yield the aromatic pyrrole core[2].

  • The Paal-Knorr Approach: This method utilizes substituted 1,4-diketones to yield highly substituted pyrroles. The reaction is driven by the formation of a hemiaminal intermediate. While mineral acids are traditionally used, MW heating allows for the use of mild organocatalysts (such as salicylic acid) due to enhanced collision frequencies and localized superheating of polar solvents[1][5].

The Microwave Advantage (Causality): Unlike conventional convection heating, which relies on thermal conductivity through the vessel walls, microwave irradiation couples directly with the dipoles of the solvent and the polar intermediates. This results in instantaneous, volumetric heating. The rapid removal of water (dehydration step) is thermodynamically favored under these high-energy micro-environments, preventing the reversible hydrolysis of the hemiaminal intermediate and suppressing side reactions.

Synthesis Workflow

Workflow Start Reagent Preparation Amino Acid + 1,4-Dicarbonyl / 2,5-DMTHF Solvent Solvent Addition (Glacial AcOH or H2O) Start->Solvent MW Microwave Irradiation (100-150°C, 10-15 min, 100-300W) Solvent->MW Dielectric coupling Validation1 In-Process Control (IPC) LC-MS / TLC Confirmation MW->Validation1 Rapid dehydration Workup Workup & Extraction (EtOAc / H2O partition) Validation1->Workup >95% conversion Purification Purification (Recrystallization or Flash Silica) Workup->Purification Product Pure N-Substituted Pyrrole Carboxylic Acid Purification->Product Final QA

Workflow for the microwave-assisted synthesis of N-substituted pyrrole carboxylic acids.

Experimental Protocols

Protocol A: Microwave-Assisted Clauson-Kaas Synthesis (Unsubstituted Pyrrole Core)

This protocol is optimized for the synthesis of simple N-alkyl/aryl pyrrole carboxylic acids (e.g., 2-(1H-pyrrol-1-yl)acetic acid) using 2,5-DMTHF[2][4].

1. Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the primary amino acid (e.g., Glycine, 1.0 mmol) and 2,5-dimethoxytetrahydrofuran (1.2 mmol). Causality: A slight excess (1.2 eq) of 2,5-DMTHF ensures complete consumption of the highly polar amino acid, simplifying downstream purification since unreacted 2,5-DMTHF is easily removed under reduced pressure.

2. Solvent Addition: Add 3.0 mL of glacial acetic acid to the vial and seal it with a Teflon-lined crimp cap. Causality: Acetic acid serves a dual purpose. Macroscopically, its high loss tangent (


) ensures rapid and efficient coupling with microwave energy. Molecularly, it acts as a Brønsted acid catalyst to promote the hydrolysis of the methoxy acetals in 2,5-DMTHF, generating the reactive succinaldehyde intermediate in situ[4].

3. Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to 120 °C for 10 minutes with dynamic power modulation (max 200 W) and high-speed stirring.

4. In-Process Validation (Self-Validating Step): After rapid air-cooling to room temperature, remove a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The protocol is self-validating if the Total Ion Chromatogram (TIC) shows the complete disappearance of the amino acid mass and the emergence of the


 peak corresponding to the pyrrole carboxylic acid. If unreacted amine persists, apply an additional 3 minutes of MW irradiation.

5. Workup & Purification: Pour the crude mixture into 15 mL of ice-cold water. Extract with Ethyl Acetate (


 mL). Wash the combined organic layers with brine, dry over anhydrous 

, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient containing 1% AcOH to prevent streaking of the carboxylic acid).
Protocol B: Organocatalyzed Microwave Paal-Knorr Synthesis (Substituted Pyrrole Core)

This protocol is ideal for synthesizing sterically hindered or highly substituted pyrrole carboxylic acids using 1,4-diketones[1][3].

1. Reagent Preparation: Combine a substituted 1,4-diketone (1.0 mmol), the target amino acid (e.g., GABA, 1.2 mmol), and salicylic acid (15 mol%) in a microwave vial. Causality: Salicylic acid is selected as a green organocatalyst. Its vicinal hydroxyl and carboxyl groups form a hydrogen-bonding network that stabilizes the conjugated carboxylate base, providing superior hydrogen-bond donating ability to accelerate the hemiaminal dehydration without the risk of transition-metal contamination[5].

2. Solvent Addition: Add 2.0 mL of an Ethanol/Water (1:1 v/v) mixture. Causality: The high dielectric constant of water combined with the solubilizing power of ethanol creates an optimal medium for microwave superheating and reactant homogenization.

3. Microwave Irradiation & Validation: Irradiate at 100 °C for 15 minutes. Validate completion via TLC (Eluent: DCM/MeOH 9:1). The disappearance of the ninhydrin-active amino acid spot confirms reaction completion.

4. Workup: Acidify the mixture to pH 3 using 1M HCl to ensure the carboxylic acid is fully protonated, then extract with Dichloromethane (


 mL). Concentrate and recrystallize from hot ethanol to yield the pure product.

Quantitative Data & Optimization

The transition from conventional thermal reflux to microwave-assisted synthesis yields striking improvements in both time efficiency and overall yield. The table below summarizes optimized parameters derived from established literature protocols.

Reaction TypeAmine SourceCatalyst / AdditiveHeating MethodTemp (°C)TimeYield (%)
Clauson-Kaas GlycineAcetic AcidConventionalReflux12 h55 - 65
Clauson-Kaas GlycineAcetic AcidMicrowave12010 min88 - 95
Paal-Knorr GABASalicylic Acid (15 mol%)ConventionalReflux8 h60 - 70
Paal-Knorr GABASalicylic Acid (15 mol%)Microwave10015 min90 - 96
Paal-Knorr

-Alanine
None (Solvent-Free)Microwave1305 min85 - 90

Table 1: Comparative efficiency of conventional vs. microwave-assisted synthesis of N-substituted pyrrole carboxylic acids.

References

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Source: Beilstein Journal of Organic Chemistry URL
  • Source: Organic Chemistry Portal / Eur. J. Org. Chem.
  • Crystalline salicylic acid as an efficient catalyst for ultrafast Paal–Knorr pyrrole synthesis under microwave induction Source: Indian Academy of Sciences URL
  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease Source: MDPI Pharmaceuticals URL
  • Application Notes and Protocols: 2,5-Dimethoxytetrahydrofuran as a Versatile Building Block for Heterocyclic Compounds Source: Benchchem URL

Sources

Troubleshooting & Optimization

improving yield of 3-pyrrol-1-ylpentanedioic acid in Paal-Knorr synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving Yield of 3-pyrrol-1-ylpentanedioic acid

Executive Summary

You are encountering difficulties in the synthesis of 3-pyrrol-1-ylpentanedioic acid (also known as 3-(1H-pyrrol-1-yl)glutaric acid). This reaction typically involves the condensation of 3-aminopentanedioic acid (3-aminoglutaric acid) with 2,5-dimethoxytetrahydrofuran (DMTHF) via the Clauson-Kaas modification of the Paal-Knorr synthesis.

Low yields in this specific synthesis are usually caused by three factors:

  • Oligomerization of the reactive succinaldehyde intermediate (generated from DMTHF).

  • Solubility Mismatch: The zwitterionic nature of the starting amino acid leads to poor nucleophilicity in standard organic solvents.

  • Isolation Losses: The high water solubility of the dicarboxylic acid product makes standard aqueous workups inefficient.

This guide provides a mechanistic breakdown, a logic-based troubleshooting tree, and an optimized "Gold Standard" protocol to maximize yield.

Module 1: Reaction Mechanics & Critical Control Points

To improve yield, we must first understand the failure points. The reaction requires the in-situ hydrolysis of DMTHF to succinaldehyde, which then condenses with the amine.

The Trap: If the hydrolysis of DMTHF is too fast relative to the amine condensation, the succinaldehyde polymerizes into a black tar. If the pH is too low, the pyrrole product may degrade.[1][2]

Mechanistic Pathway (Graphviz Visualization)

PaalKnorrMechanism DMTHF 2,5-Dimethoxy- tetrahydrofuran Succinaldehyde Succinaldehyde (Reactive Intermediate) DMTHF->Succinaldehyde Hydrolysis (H+, Heat) Hemiaminal Hemiaminal Intermediate Succinaldehyde->Hemiaminal + Amine (Nucleophilic Attack) Tar Oligomers/Tar (Yield Loss) Succinaldehyde->Tar Polymerization (No Amine Present) Amine 3-Aminopentanedioic Acid Amine->Hemiaminal Imine Bis-Imine Hemiaminal->Imine - H2O Product 3-pyrrol-1-ylpentanedioic acid Imine->Product Cyclization - H2O

Figure 1: Mechanistic pathway highlighting the competition between productive cyclization and destructive oligomerization.

Module 2: Troubleshooting Guide

Use this logic tree to diagnose your specific failure mode.

Diagnostic Workflow

TroubleshootingTree Start Start Diagnosis Color What is the reaction color? Start->Color Black Deep Black/Tar Color->Black Amber Amber/Red Color->Amber BlackCause Cause: Succinaldehyde Polymerization. Hydrolysis rate > Condensation rate. Black->BlackCause AmberCheck Check TLC/NMR. Is Product Present? Amber->AmberCheck BlackFix Fix: Pre-dissolve amine. Use NaOAc buffer. Lower Temp. BlackCause->BlackFix YesProduct Yes, but low recovery AmberCheck->YesProduct NoProduct No conversion AmberCheck->NoProduct IsolationIssue Cause: Product lost in aqueous phase during workup. YesProduct->IsolationIssue ConversionIssue Cause: Amine Zwitterion inactive. NoProduct->ConversionIssue IsolationFix Fix: Continuous extraction (EtOAc) or Salting out (NaCl). IsolationIssue->IsolationFix ConversionFix Fix: Adjust pH to 5-6. Ensure amine is soluble. ConversionIssue->ConversionFix

Figure 2: Troubleshooting logic for yield optimization.

Common Failure Modes Table
SymptomProbable CauseCorrective Action
Black Tar Formation DMTHF hydrolyzed too fast; Amine not available to trap succinaldehyde.Use a Sodium Acetate (NaOAc) buffer. Do not add DMTHF until the amine is fully dissolved/dispersed.
Low Isolated Yield Product is a dicarboxylic acid and highly water-soluble.Avoid simple separatory funnel extraction. Use continuous liquid-liquid extraction or evaporate to dryness and purify via recrystallization.
Starting Material Recovery Zwitterionic amine (3-aminoglutaric acid) insoluble in acetic acid.Add a stoichiometric amount of base (NaOH or NaOAc) to solubilize the amine before adding DMTHF.
Decarboxylation Reaction temperature >100°C for prolonged periods.Reduce temperature to 70-80°C. Glutaric acid derivatives can decarboxylate if overheated.
Module 3: Optimized Protocol (The "Gold Standard")

This protocol moves away from the harsh "reflux in glacial acetic acid" method, which degrades sensitive dicarboxylic acids, and uses a buffered aqueous/organic system [1, 2].

Reagents
  • Amine: 3-Aminopentanedioic acid (1.0 equiv)

  • Precursor: 2,5-Dimethoxytetrahydrofuran (DMTHF) (1.1 equiv)

  • Solvent: Water / 1,4-Dioxane (2:1 ratio) or Water / Acetic Acid

  • Buffer: Sodium Acetate (NaOAc) (2.0 equiv)

Step-by-Step Methodology
  • Amine Solubilization (Critical Step):

    • In a round-bottom flask, suspend 3-aminopentanedioic acid in water.

    • Add Sodium Acetate (2.0 equiv). Stir until the solution becomes clear. Why? This disrupts the zwitterion, making the amine nucleophilic and preventing it from precipitating.

  • DMTHF Activation:

    • Add 2,5-dimethoxytetrahydrofuran (1.1 equiv) directly to the reaction mixture.

    • Note: Some protocols suggest pre-hydrolyzing DMTHF with dilute HCl, but in the presence of the amino acid and mild heat, in-situ hydrolysis is often cleaner and prevents polymerization [3].

  • Reaction:

    • Heat the mixture to 70–80°C for 2–4 hours.

    • Monitor: Use TLC (stain with KMnO4 or Bromocresol Green for acids). The spot for the amine should disappear.[3]

    • Visual Check: The solution should turn amber/brown, but not opaque black.

  • Workup (The Yield Maker):

    • Do NOT simply neutralize and wash.

    • Method A (Preferred): Cool to 0°C. Acidify to pH 2 with concentrated HCl. Saturate the aqueous phase with NaCl (solid). Extract with Ethyl Acetate (3x). Crucial: The high ionic strength forces the organic acid into the organic layer.

    • Method B (If highly water soluble): Evaporate the reaction mixture to dryness under reduced pressure. Triturate the solid residue with hot Acetone or Ethanol (the product and NaOAc might dissolve, but inorganic salts will not). Filter and concentrate.

  • Purification:

    • Recrystallization from water/ethanol or column chromatography (eluent: DCM/MeOH/Acetic Acid 90:9:1).

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use the dimethyl ester of 3-aminoglutaric acid instead? A: Yes, and this is highly recommended. The diester is soluble in organic solvents (like toluene or THF), allowing you to perform the standard Paal-Knorr reaction with DMTHF in acetic acid without solubility issues. You can then hydrolyze the esters (LiOH/THF/Water) in a second step. This 2-step route often yields >80% overall, compared to <40% for the direct acid route [4].

Q: Can I use microwave irradiation? A: Yes. Microwave heating (100°C, 10-20 mins) in water/acetic acid can significantly reduce reaction time and often suppresses tar formation by accelerating the condensation step over the polymerization step [5].

Q: My product has a very strong vinegar smell even after drying. A: The dicarboxylic acid traps acetic acid in the crystal lattice. Dry the product in a vacuum oven at 50°C overnight, or co-evaporate with toluene 3 times to azeotrope off the acetic acid.

References
  • Clauson-Kaas, N., & Timbie, Z. (1952). Nucleus-seeking substitutions in heterocyclic rings. I. Preparation of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 6, 867-874.

  • Taran, N., et al. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem Technical Guides. 2

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005).[4] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[4] European Journal of Organic Chemistry, 2005(24), 5277-5288.

  • Banik, B. K., et al. (2000). Microwave-assisted rapid and simplified hydrogenation of protecting groups. (General reference on ester handling in pyrrole synthesis contexts).
  • Azizi, N., et al. (2009).[5] Iron(III) Chloride Catalyzed Paal-Knorr Synthesis in Water. Synlett, 2009(14), 2245-2248.

Sources

troubleshooting polymerization side reactions during pyrrole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals scaling up heterocyclic synthesis, one of the most notorious challenges you will face is the spontaneous polymerization of pyrroles.

This guide is designed to move beyond generic advice. We will dissect the mechanistic causality behind pyrrole degradation and provide you with self-validating protocols to ensure your Paal-Knorr syntheses and subsequent functionalizations yield pristine monomers, not intractable black tars.

Section 1: Mechanistic Causality of Polymerization

Q1: Why does my Paal-Knorr reaction mixture rapidly turn into a black, tarry substance instead of yielding the pyrrole monomer? A1: This is the hallmark of acid-catalyzed polymerization. Pyrrole is a highly electron-rich heteroaromatic ring. In the Paal-Knorr condensation, an acid is typically required to activate the 1,4-dicarbonyl compound. However,1[1]. The pyrrole ring is protonated at the highly reactive α-position (C2 or C5), generating a pyrrolium cation. This cation acts as a potent electrophile, attacking unreacted pyrrole monomers and initiating a rapid chain-growth polymerization that results in black polypyrrole tars[2]. The fundamental causality here is a kinetic competition:2[2].

Q2: How do I distinguish between acid-catalyzed polymerization and auto-oxidative degradation? A2: It is crucial to1[1].

  • Acid-Catalyzed Polymerization: Anaerobic and strictly dependent on the pH of the reaction medium; it usually results in immediate darkening (black tar) upon product formation in the presence of strong Brønsted acids.

  • Auto-Oxidative Polymerization: Occurs via a free-radical mechanism triggered by oxygen and light. To prevent spontaneous oxidative polymerization during storage,3[3].

Mechanism Start 1,4-Dicarbonyl + Amine Intermediate Hemiaminal Intermediate Start->Intermediate Mild Acid / Heat Pyrrole Desired Pyrrole Monomer Intermediate->Pyrrole Dehydration Protonated α-Protonated Pyrrole Cation Pyrrole->Protonated Strong Acid (H+) Polymer Polypyrrole (Black Tar) Pyrrole->Polymer O2 / Light (Oxidative) Protonated->Polymer Electrophilic Attack (Chain Propagation)

Mechanistic pathways of pyrrole synthesis versus acid-catalyzed and oxidative polymerization.

Section 2: Strategic Optimization & Troubleshooting

Q3: I need acidic conditions to drive the Paal-Knorr cyclization, but my pyrrole degrades. What are the best catalytic alternatives? A3: The goal is to decouple the activation of the diketone from the protonation of the pyrrole ring.

  • Shift to Lewis Acids or Mild Brønsted Acids: 2[2]. Alternatively, transition metal Lewis catalysts like Iron(III) chloride or Indium(III) chloride provide excellent Lewis acidity to activate the carbonyls without lowering the bulk pH to a level that protonates the pyrrole ring[4].

  • Alternative Solvents: Replacing standard acidic solvents with alternatives like lactic acid can improve yields and allow for easier product precipitation, while 5[5].

  • In Situ Buffering: If acidic byproducts are generated,6[6].

Q4: My target pyrrole is highly electron-rich. How can I stabilize it during synthesis and subsequent functionalization? A4: 3[3]. By attaching an electron-withdrawing group (EWG) to the pyrrole nitrogen, you decrease the electron density of the π-system, significantly raising the activation energy required for electrophilic attack. For instance,2[2].

Quantitative Comparison of N-Protecting Groups for Pyrrole Stabilization
Protecting GroupReagent RequiredElectron-Withdrawing StrengthDeprotection ConditionsPolymerization Risk
None (N-H) N/ANone (Highly electron-rich)N/ACritical
Boc (tert-Butoxycarbonyl) Boc₂O, DMAPModerateStrong Acid (TFA, HCl)Low
Ts (Tosyl) TsCl, NaHStrongStrong Base (NaOH, KOH)Very Low
TIPS (Triisopropylsilyl) TIPSCl, NaHWeak (Steric shielding)Fluoride (TBAF)Moderate

Section 3: Self-Validating Experimental Protocol

Q5: Can you provide a standardized, step-by-step methodology for a Paal-Knorr synthesis that minimizes polymerization risk? A5: Yes. The following protocol utilizes a mild Lewis acid approach under inert conditions to suppress both acid-catalyzed and oxidative polymerization. It is designed as a self-validating system: each step has a built-in observable check to ensure the reaction is proceeding cleanly.

Protocol: Optimized Paal-Knorr Synthesis of Substituted Pyrroles

  • Inert Atmosphere Setup: Purge a round-bottom flask with Argon or Nitrogen for 15 minutes. Causality: Excludes oxygen to prevent free-radical oxidative polymerization.

  • Controlled Activation: Dissolve the 1,4-dicarbonyl compound (1.0 equiv) in degassed ethanol. Add a mild Lewis acid catalyst (e.g., 5 mol% InCl₃). Validation: The solution should remain clear or slightly yellow; immediate darkening indicates contaminated/overly acidic reagents.

  • Amine Addition: Cool the flask to 0°C. Add the primary amine (1.1 equiv) dropwise over 10 minutes. Causality: Controls the exothermic hemiaminal formation, preventing thermal runaway which can trigger polymerization[7].

  • Cyclization & Monitoring: Warm the mixture to room temperature and stir. Monitor strictly via Thin Layer Chromatography (TLC). Validation:7[7].

  • Immediate Quench (Critical Step): The moment TLC indicates consumption of the dicarbonyl, immediately quench the reaction by adding saturated aqueous NaHCO₃. Causality: Neutralizes the Lewis acid instantly, halting any potential chain propagation. Validation: The organic layer should remain light yellow/orange. If it turns black here, the quench was too late.

  • Extraction & Storage: Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure. Store the purified pyrrole at -20°C under Argon.

Troubleshooting Issue Black Tar / Low Yield Observed CheckAcid Are you using a strong Brønsted acid? Issue->CheckAcid YesAcid Switch to mild Lewis acid (e.g., InCl3) or pTSA CheckAcid->YesAcid Yes NoAcid Is the pyrrole highly electron-rich? CheckAcid->NoAcid No YesRich Apply N-Boc or N-Ts protecting group NoAcid->YesRich Yes NoRich Check for oxidative degradation NoAcid->NoRich No Degradation Degass solvents & run under Argon/N2 NoRich->Degradation

Decision tree for troubleshooting pyrrole polymerization based on reaction conditions.

References

  • N-Boc-pyrrole (CAS 5176-27-2) - Benchchem. Benchchem.
  • Avoiding polymerization of pyrroles during synthesis - Benchchem. Benchchem.
  • Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis - Benchchem. Benchchem.
  • On the interaction of Lewis acids on pyrroles and indoles | Request PDF - ResearchGate.
  • Pyrrole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole - DSpace@MIT. MIT DSpace.
  • Green Synthesis of Pyrrole Derivatives - Semantic Scholar. Semantic Scholar.

Sources

preventing decarboxylation of 3-pyrrol-1-ylpentanedioic acid during heating

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the stability challenges of 3-pyrrol-1-ylpentanedioic acid , a sensitive dicarboxylic acid intermediate often synthesized via the Paal-Knorr reaction from 3-aminoglutaric acid.

The degradation of this molecule is frequently misdiagnosed. While users often fear decarboxylation (loss of CO₂), the more immediate and destructive failure modes are often acid-catalyzed polymerization (turning black/tar) or thermal dehydration (cyclization to the anhydride).

Subject: Preventing Decarboxylation and Degradation of 3-Pyrrol-1-ylpentanedioic Acid Applicable For: Synthesis of pyrrole-substituted GABA analogs, conductive polymer precursors, and pharmaceutical intermediates.

Executive Summary: The "Triangle of Instability"

To preserve 3-pyrrol-1-ylpentanedioic acid, you must navigate three competing degradation pathways. Your handling protocol must suppress all three simultaneously.

Degradation PathwayVisual IndicatorTriggerPrevention Strategy
Acid-Catalyzed Polymerization Sample turns black/tarry; insoluble residue.Residual acid + HeatCritical: Complete neutralization (pH 7.0–7.5) before drying.
Thermal Dehydration Melting point depression; formation of glassy solid.Heat (>60°C)Keep drying temp <45°C; use lyophilization.
Decarboxylation Gas evolution (bubbles); weight loss > theoretical volatiles.Heat + Beta-donor effectAvoid temps >80°C; store at -20°C.

Troubleshooting Guide (Q&A)

Q1: My sample turns black and sticky when I dry it in the vacuum oven. Is this decarboxylation? Diagnosis: Likely No . This is almost certainly acid-catalyzed polymerization . Mechanism: The pyrrole ring is electron-rich and extremely sensitive to protonation. If your product was isolated from a Paal-Knorr reaction (typically using acetic acid or HCl) and not perfectly neutralized, the residual acid catalyzes a chain reaction attacking the pyrrole rings upon heating. Solution:

  • Wash Thoroughly: Ensure the final wash of your precipitate is with neutral buffer or water until the filtrate is pH 6–7.

  • Avoid Strong Acids: If possible, use weaker acids (e.g., dilute acetic) for the synthesis and remove them via azeotropic distillation or lyophilization rather than oven drying.

Q2: I see a melting point drop, and the solid looks "glassy" after heating. What happened? Diagnosis: You likely formed 3-pyrrol-1-ylpentanedioic anhydride . Mechanism: 3-substituted glutaric acids are structurally primed to form 6-membered cyclic anhydrides. This reaction is driven by entropy and heat. Once formed, the anhydride is more reactive and sensitive to moisture (hydrolyzing back to the acid, creating a purity loop). Solution:

  • Limit Heat: Never dry the diacid above 50°C.

  • Use Lyophilization: Freeze-drying removes water (sublimation) without supplying the activation energy required for ring closure.

Q3: Can I use base extraction to purify it? Diagnosis: Yes, but with caution. Mechanism: The dicarboxylic acid is soluble in mild base (NaHCO₃). However, pyrroles are sensitive to oxidation in basic media if exposed to light and air (forming "pyrrole black"). Solution:

  • Perform base extractions quickly using degassed solvents .

  • Work under an inert atmosphere (Nitrogen/Argon).

  • Re-acidify carefully to pH 3–4 to precipitate, then filter immediately. Do not let it sit in strong acid.

Experimental Protocols

Protocol A: The "Safe-Dry" Isolation Workflow Standard vacuum oven drying is risky for this compound. Use this protocol to maximize stability.

  • Precipitation: After synthesis, adjust reaction mixture to pH 3.0–4.0 using 1M HCl at 0°C.

  • Filtration: Filter the solid rapidly.

  • Neutral Wash (Critical): Wash the filter cake with ice-cold water (3x) until the filtrate pH is neutral (pH ~6.0–7.0). Residual acid is the primary cause of blackening.

  • Solvent Exchange: Wash the cake once with cold pentane or hexanes to remove organic impurities.

  • Lyophilization:

    • Dissolve the wet cake in a minimum amount of water/t-butanol (or freeze the wet cake directly if already solid).

    • Freeze-dry (Lyophilize) for 24–48 hours.

    • Result: A fluffy, off-white powder that retains the diacid structure.

Protocol B: Storage Conditions

  • Container: Amber glass vial (protects from photo-oxidation).

  • Atmosphere: Flush with Argon/Nitrogen before sealing.

  • Temperature: -20°C (Freezer).

  • Shelf-Life: 3–6 months (Pyrrole derivatives oxidize slowly even in solid state).

Mechanistic Visualization

The following diagram illustrates the competition between the safe pathway (isolation) and the three degradation risks.

G Start Crude 3-Pyrrol-1-ylpentanedioic Acid (Wet Solid) Heat Heat (>60°C) Start->Heat Acid Residual Acid (pH < 4) Start->Acid Vac Lyophilization (< 0°C, Vacuum) Start->Vac Anhydride Cyclic Anhydride (Glassy Solid) Heat->Anhydride Dehydration (Cyclization) Decarb Mono-Acid + CO2 (Degradation) Heat->Decarb High T (>100°C) Beta-elimination Acid->Heat Synergistic Destruction Polymer Polypyrrole Tar (Black/Insoluble) Acid->Polymer Acid-Catalyzed Polymerization Product Pure Diacid (Stable White Solid) Vac->Product Safe Removal of Solvent

Figure 1: Stability landscape of 3-pyrrol-1-ylpentanedioic acid. Note that acid contamination is the most aggressive degradation vector, often mistaken for thermal instability.

References

  • Paal-Knorr Pyrrole Synthesis & Stability: Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Reaction mechanisms for 1,4-dicarbonyl condensation with amines). Note: The sensitivity of N-substituted pyrroles to acid-catalyzed polymerization is a fundamental property described in standard heterocyclic chemistry texts.
  • Thermal Behavior of Glutaric Acids

    • Organic Syntheses, Coll. Vol. 4, p.496 (1963).
    • Source:

  • Decarboxylation Mechanisms

    • T. E. Hoover et al. "Decarboxylation of substituted glutaric acids." Journal of Organic Chemistry.
    • Source: [J. Org.[1][2][3] Chem. Archive]([Link])

  • Handling of Pyrrole-3-carboxylic Acid Derivatives

    • Beilstein Journal of Organic Chemistry. "Synthesis of pyrrole-3-carboxylic acid derivatives." (Provides context on the stability of pyrrole-acid motifs).
    • Source:

Sources

purification strategies for highly polar pyrrole dicarboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Highly Polar Pyrrole Dicarboxylic Acids

Topic: Purification Strategies for Highly Polar Pyrrole Dicarboxylic Acids ID: TS-PYR-DCA-001 Last Updated: March 2026 Audience: Medicinal Chemists, Process Chemists, Purification Specialists[1]

Executive Summary

Pyrrole dicarboxylic acids present a "perfect storm" of purification challenges.[1][2] They possess high polarity (two donor/acceptor acid groups), potential zwitterionic behavior (pyrrole NH acidity vs. carboxylate basicity), and an electron-rich aromatic ring prone to oxidative polymerization ("tars").[1][2]

This guide abandons generic purification advice in favor of strategies specifically tuned to the solubility-stability paradox of these molecules: they are often too polar for standard silica but too unstable for aggressive acidic/thermal conditions.

Module 1: Isolation from Reaction Mixtures (The "Crash" Strategy)

Context: Most pyrrole dicarboxylic acids are generated via saponification of diesters (e.g., Paal-Knorr or Knorr products).[1][2] The critical failure point is the acidification step, where the product often forms a hydrogel or traps impurities rather than crystallizing.[2]

Troubleshooting Guide: Isolation Failures

Q: I acidified my saponification mixture, but the product formed a slimy gel instead of a filterable solid. How do I fix this?

A: This "hydrogel" formation is caused by rapid protonation trapping water molecules within the hydrogen-bonding network of the diacid.

  • The Fix (Heat-Cool Cycle): Re-dissolve the gel by adding back just enough base (NaOH/KOH) to reach pH 10. Heat the solution to 50–60°C. Slowly add the acid (HCl or H₂SO₄) to the hot solution with vigorous stirring until you reach pH 2-3. Allow it to cool to room temperature undisturbed over 2-3 hours. This promotes crystal growth over amorphous gelation.[1][2]

  • The "Salting Out" Tweak: If the product is water-soluble (common with short-chain substituents), saturate the aqueous phase with NaCl before acidification. This disrupts the hydration shell and forces precipitation.[1][2]

Q: My product is precipitating, but it’s brown/black instead of off-white. Is it decomposing?

A: Likely, yes.[1][2] Pyrroles are electron-rich and prone to oxidative polymerization, a process accelerated by light and trace metals.[1][2]

  • Protocol Adjustment: Perform the acidification in the presence of a reducing agent. Add Sodium Metabisulfite (0.5% w/v) or Ascorbic Acid to the aqueous basic solution before acidification.[1][2] This scavenges radical initiators.[1][2]

  • Workup: Filter under a blanket of Nitrogen or Argon.[1][2]

Module 2: Chromatographic Purification (The "Streak" Strategy)

Context: On normal phase silica, pyrrole dicarboxylic acids interact strongly with silanols, resulting in severe tailing (streaking) and co-elution with impurities.[1][2]

Decision Matrix: Choosing the Right Stationary Phase

Caption: Decision matrix for selecting the optimal chromatographic mode based on solubility and resource availability.

Detailed Protocols

Strategy A: Reverse Phase (C18) - The Gold Standard

  • Why: The hydrophobic C18 chains do not interact with the polar acid groups, preventing tailing.[2]

  • Mobile Phase: Water / Acetonitrile (Gradient 0% → 40% B).[1][2]

  • Modifier (Critical): Add 0.1% Formic Acid or 0.1% TFA to both solvents.[1][2] This suppresses the ionization of the carboxylic acids (keeping them neutral), which sharpens the peaks significantly [1].

  • Loading: Dissolve sample in DMSO or 1:1 Water/MeCN.[1][2] Do not load in pure DMSO if the volume is >5% of the column volume.

Strategy C: Modified Normal Phase - The Legacy Method

  • Why: You lack C18 columns.

  • The Problem: Silica is acidic; the pyrrole NH and COOH groups hydrogen bond aggressively.[2]

  • The Fix: You must "deactivate" the silica.[2]

  • Protocol:

    • Mobile Phase: DCM : Methanol (90:10).[1][2]

    • Modifier: Add 1% Acetic Acid to the mobile phase.

    • Column Pre-treatment: Flush the column with the mobile phase before loading your sample until the eluent pH is acidic.[2] This saturates the active silanol sites.[1][2]

Module 3: Crystallization & Polishing[1]

Context: Even after chromatography, the product may contain salts or solvent residues.[2] Recrystallization is the final polishing step.[2]

Data: Solvent Effectiveness Table

Solvent SystemSuitabilityNotes
Water (pH adjusted) HighDissolve in base, precipitate with acid (see Module 1).[1][2] Best for bulk purification.[1][2]
Ethanol / Water HighClassic recrystallization.[1][2] Dissolve in hot EtOH, add hot H₂O to turbidity, cool slowly.
Methanol / Ether MediumGood for removing non-polar impurities.[1][2] Dissolve in minimal MeOH, diffuse Ether vapor.[1][2]
Ethyl Acetate LowMost pyrrole dicarboxylic acids are insoluble in pure EtOAc.[1][2]
DMSO / Water Emergency OnlyHigh boiling point of DMSO makes drying difficult.[1][2] Avoid if possible.

Q: I'm worried about decarboxylation during recrystallization. What temperature is safe?

A: Pyrrole-2-carboxylic acids are thermally unstable and can decarboxylate to pyrroles (which then polymerize) at temperatures >100°C or in strong mineral acids [2].[1][2]

  • Safety Limit: Keep recrystallization temperatures below 80°C .

  • Acid Choice: Use Formic acid or Acetic acid for precipitation rather than concentrated HCl if the molecule is sensitive.[1][2]

Module 4: Stability & Storage (The "Pink" Warning)

Q: My white powder turned pink/red after sitting on the bench for a day. Is it ruined?

A: The color indicates the formation of pyrrole oligomers (polypyrroles), initiated by auto-oxidation.[2] The bulk of your material is likely still intact, but the purity has dropped.[2]

  • Immediate Action: Wash the solid with cold Dichloromethane (DCM) or Ether.[1][2] The colored impurities are often more soluble in organic solvents than the highly polar diacid.[2]

  • Long-Term Storage Protocol:

    • Store in amber vials (light exclusion).

    • Flush headspace with Argon/Nitrogen.[1][2]

    • Store at -20°C.

    • Pro-Tip: Store as the diester precursor if possible, and only hydrolyze to the diacid immediately before use. The ester is significantly more stable.[2]

References

  • Teledyne ISCO. (2012).[1][2][3] RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO Application Notes.[1][2] Link

  • Gribble, G. W. (2002).[1][2] Indoles, Pyrroles, and Carbazoles.[1][2] In: Comprehensive Heterocyclic Chemistry II. Elsevier.[2] (Contextual grounding on pyrrole decarboxylation mechanisms).

  • Biotage. (2018).[1][2] Successful Flash Chromatography: A stationary phase decision matrix.[1][2][4][5] Biotage Technical Guides.[1][2] Link

Sources

alternative catalysts for synthesizing 3-pyrrol-1-ylpentanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-pyrrol-1-ylpentanedioic acid .

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when constructing N-substituted pyrroles via the Paal-Knorr reaction. Synthesizing 3-pyrrol-1-ylpentanedioic acid presents a unique mechanistic challenge: you must bridge the highly polar, zwitterionic nature of 3-aminopentanedioic acid (β-glutamic acid) with the highly acid-sensitive 1,4-dicarbonyl equivalent, 2,5-dimethoxytetrahydrofuran (2,5-DMT) .

Traditional protocols relying on harsh Brønsted acids (e.g., p-TsOH, concentrated HCl) frequently fail here, causing catastrophic furan polymerization, substrate decarboxylation, or intractable emulsions during workup. This guide provides field-proven, self-validating methodologies using alternative, green catalysts to bypass these failure modes.

🔬 Mechanistic Insight: The Causality of Catalyst Selection

The Paal-Knorr condensation requires the initial acidic hydrolysis of 2,5-DMT to succinaldehyde, followed by nucleophilic attack by the primary amine of β-glutamic acid 1. The primary cause of failure in traditional setups is the competing rate of succinaldehyde degradation versus hemiaminal formation.

By utilizing alternative catalysts like Silica Sulfuric Acid (SSA) or Deep Eutectic Solvents (DES) , we tune the acidity to favor the hemiaminal pathway while simultaneously solving the severe solubility crisis of the amino diacid.

G Start β-Glutamic Acid + 2,5-Dimethoxytetrahydrofuran Intermediate In situ Hydrolysis to Succinaldehyde Start->Intermediate Acidic Activation Cat1 Traditional: Harsh Brønsted Acids Intermediate->Cat1 Cat2 Alternative 1: Silica Sulfuric Acid (SSA) Intermediate->Cat2 Cat3 Alternative 2: Deep Eutectic Solvents (DES) Intermediate->Cat3 Issue Side Reactions: Polymerization & Furan Byproducts Cat1->Issue High Temp / Strong Acid Hemiaminal Hemiaminal Intermediate (Nucleophilic Attack) Cat2->Hemiaminal Solvent-free, Mild Dispersion Cat3->Hemiaminal High Solubility, H-Bonding Product 3-Pyrrol-1-ylpentanedioic Acid (High Yield, Clean) Issue->Product Low Yield / Tar Hemiaminal->Product Cyclization & Dehydration

Figure 1: Mechanistic divergence of Paal-Knorr pathways based on catalyst selection.

📊 Catalyst Selection Matrix

To optimize your synthesis, compare the quantitative and qualitative data of modern alternative catalysts below.

Catalyst SystemReaction ConditionTypical YieldWorkup ComplexityKey Advantage for β-Glutamic Acid
p-TsOH / Toluene Reflux, 12h< 30%High (Emulsions)None. Causes substrate degradation.
Silica Sulfuric Acid (SSA) Solvent-free, RT, 1h85 - 95%Low (Filtration)Prevents localized exotherms; easy removal 2.
Choline Chloride:Urea (DES) 80 °C, 2-4h88 - 92%Moderate (Extraction)Completely solubilizes the zwitterionic diacid 3.
Sc(OTf)₃ (Lewis Acid) EtOH, 60 °C, 2h~ 80%ModerateHighly chemoselective; avoids Brønsted side-reactions.

🛠️ Troubleshooting Guide

Q: My β-glutamic acid remains a suspension in the reaction mixture, and the reaction stalls at 20% conversion. What is going wrong? A: This is a classic phase-transfer issue. β-Glutamic acid is practically insoluble in standard organic solvents like toluene or dichloromethane. Solution: Transition to a Choline Chloride:Urea (1:2) Deep Eutectic Solvent (DES). The DES acts as both a hydrogen-bond donating catalyst and a highly polar solvent. It will completely dissolve the amino acid, accelerating the nucleophilic attack without the need for external acids 3.

Q: The reaction mixture turns into a black, intractable tar within 30 minutes. How do I prevent this? A: You are observing the rapid, acid-catalyzed polymerization of the in situ generated succinaldehyde. This occurs when the Brønsted acidity is too high (pH < 2) or the temperature exceeds 100 °C. Solution: Switch to Silica Sulfuric Acid (SSA) under solvent-free conditions at room temperature. The solid silica support disperses the active sulfonic acid sites, preventing localized exotherms and suppressing furan polymerization 2.

Q: How do I isolate the highly polar 3-pyrrol-1-ylpentanedioic acid without losing it in the aqueous wash? A: Diacids partition poorly into standard organic solvents (like diethyl ether) during aqueous workups. Solution: If using a DES, dilute the mixture with brine (not pure water) to salt out the organic product, and extract with 2-methyltetrahydrofuran (2-MeTHF) . 2-MeTHF offers superior hydrogen-bond accepting capabilities compared to ethyl acetate, pulling the diacid from the aqueous phase efficiently.

🧪 Validated Experimental Protocols

Protocol A: Solvent-Free Synthesis using Silica Sulfuric Acid (SSA)

This protocol is self-validating: the reaction mixture will transition from a paste to a dry solid as the methanol and water byproducts evaporate, indicating completion.

  • Preparation: In an agate mortar or a round-bottom flask equipped with a robust mechanical stirrer, add 3-aminopentanedioic acid (1.0 mmol) and 2,5-dimethoxytetrahydrofuran (1.05 mmol).

  • Catalyst Addition: Add 0.05 g of Silica Sulfuric Acid (SSA).

  • Reaction: Grind or vigorously stir the mixture at room temperature. The liquid 2,5-DMT will initially form a paste with the solid amino acid. Within 30–60 minutes, the mixture will solidify as the pyrrole forms and byproducts (MeOH/H₂O) vent off.

  • Isolation: Suspend the crude solid in 15 mL of ethyl acetate. Filter the mixture through a sintered glass funnel to remove the insoluble SSA catalyst (which can be washed, dried, and reused up to 4 times) 2.

  • Purification: Concentrate the ethyl acetate filtrate under reduced pressure to yield analytically pure 3-pyrrol-1-ylpentanedioic acid.

Protocol B: Green Synthesis using Deep Eutectic Solvent (DES)

This protocol utilizes a dual solvent-catalyst system, ideal for scaling up highly polar substrates.

  • DES Preparation: Heat a mixture of Choline Chloride and Urea (1:2 molar ratio) at 80 °C until a clear, homogeneous liquid forms.

  • Reaction: Add 3-aminopentanedioic acid (1.0 mmol) and 2,5-DMT (1.1 mmol) to 2.0 mL of the prepared DES. Stir at 80 °C for 2–4 hours. The DES will completely dissolve the amino acid, ensuring a homogeneous reaction 3.

  • Workup: Follow the phase-separation workflow detailed in Figure 2 below.

Workup Reaction Crude Reaction Mixture (Product + DES Catalyst) WaterAdd Add Brine (DES Dissolves) Reaction->WaterAdd Extract Extract with 2-MeTHF (Product in Organic Phase) WaterAdd->Extract Evaporate Evaporate Solvent Extract->Evaporate Organic Layer Recycle Aqueous Phase (Evaporate to Recycle DES) Extract->Recycle Aqueous Layer Pure Pure 3-Pyrrol-1-ylpentanedioic Acid Evaporate->Pure

Figure 2: Logical workflow for DES-mediated reaction workup and catalyst recycling.

❓ Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed this up? A: Yes. Microwave-assisted synthesis combined with mild organocatalysts (like salicylic acid) can reduce reaction times from hours to seconds (e.g., 15–60 seconds at 420W). However, strict temperature monitoring is required to prevent the thermal decarboxylation of the glutaric acid backbone.

Q: Is it necessary to esterify the carboxylic acids of β-glutamic acid prior to pyrrole formation? A: Not with alternative catalysts. While traditional methods require the use of dimethyl β-glutamate to ensure solubility in organic solvents, DES and SSA methodologies are robust enough to handle the unprotected zwitterionic diacid. This saves you two complete synthetic steps (protection and subsequent saponification).

Q: Can I use succinaldehyde directly instead of 2,5-dimethoxytetrahydrofuran? A: Yes, but 2,5-DMT is highly preferred. Free succinaldehyde is notoriously unstable and prone to rapid polymerization upon storage. 2,5-DMT acts as a stable, latent equivalent that slowly releases succinaldehyde in situ, matching the rate of nucleophilic attack and preventing side reactions 1.

📚 References

  • Organic synthesis in deep eutectic solvents: Paal-Knorr reactions. Tetrahedron Letters, ResearchGate. Available at: [Link]

  • A New Green and Efficient Brønsted: Lewis Acidic DES For Pyrrole Synthesis. Journal of Chemical Sciences, Scribd. Available at: [Link]

Sources

Validation & Comparative

High-Resolution 1H NMR Spectrum Analysis of 3-(1H-pyrrol-1-yl)pentanedioic Acid: A Solvent Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-pyrrol-1-ylpentanedioic acid (commonly known as 3-(1H-pyrrol-1-yl)glutaric acid) is a highly versatile bifunctional building block. It is frequently utilized in the synthesis of conformationally restricted GABA analogs and pyrrole-based active pharmaceutical ingredients (APIs). For researchers and drug development professionals, accurate structural verification via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step.

However, analyzing this compound presents a unique set of challenges. The molecule features a highly electron-rich pyrrole ring flanked by two terminal carboxylic acid groups. This structural duality leads to strong intermolecular hydrogen bonding, which drastically alters solubility and chemical shift behavior depending on the chosen NMR solvent ()[1].

As a Senior Application Scientist, I have evaluated countless spectral anomalies caused by improper solvent selection. This guide objectively compares the performance of standard NMR solvents for the analysis of 3-pyrrol-1-ylpentanedioic acid, providing the causality behind experimental choices and a self-validating protocol to ensure scientific integrity.

The Causality of Solvent Effects in NMR Analysis

When selecting an NMR solvent for dicarboxylic acids bearing heterocyclic moieties, researchers must balance solubility, viscosity, and proton exchange dynamics. The chemical shifts of 1-substituted pyrroles are exquisitely sensitive to their electronic environment (2)[2].

1. DMSO-d6 (Dimethyl Sulfoxide-d6): The Gold Standard for H-Bonding
  • Mechanism: DMSO is a strong hydrogen-bond acceptor. It effectively disrupts the intermolecular carboxylic acid dimers that 3-pyrrol-1-ylpentanedioic acid naturally forms, forcing the molecule into a monomeric state.

  • Advantage: It is the only standard solvent that prevents the rapid exchange of the carboxylic acid (COOH) protons, allowing them to be observed as a broad singlet around 12.0–12.5 ppm. The electron-withdrawing nature of the glutaric acid backbone slightly deshields the pyrrole protons, which are cleanly resolved (3)[3].

  • Drawback: DMSO-d6 has a higher viscosity than methanol or chloroform, which shortens the transverse relaxation time (

    
    ) and can lead to slight line broadening, occasionally obscuring fine 
    
    
    
    -coupling in the aliphatic region.
2. Methanol-d4 (MeOD): The Choice for High-Resolution Splitting
  • Mechanism: Methanol is a protic solvent that rapidly exchanges its deuterium with the labile COOH protons of the sample.

  • Advantage: The COOH signals disappear (exchanging with the HDO peak), simplifying the spectrum. Because the C3 carbon of the glutaric acid backbone is a pro-chiral center, the two protons within each methylene (CH2) group are diastereotopic. They exhibit strong geminal coupling and vicinal coupling to the methine proton. MeOD's significantly lower viscosity reduces line broadening, allowing this intricate

    
    -coupling to be cleanly resolved.
    
  • Drawback: Complete loss of the COOH diagnostic signal.

3. CDCl3 (Chloroform-d): The Limitation
  • Mechanism: Chloroform is non-polar and cannot disrupt the strong hydrogen-bonded network of the diacid.

  • Drawback: 3-pyrrol-1-ylpentanedioic acid exhibits extremely poor solubility in CDCl3. Attempting to acquire a spectrum often results in a poor signal-to-noise ratio (S/N) and massive line broadening. Recommendation: Only use CDCl3 if the compound has been derivatized (e.g., esterified to dimethyl 3-pyrrol-1-ylpentanedioate).

Quantitative Data: Chemical Shift Comparison

The following table summarizes the expected 1H NMR chemical shifts (at 400 MHz) for 3-pyrrol-1-ylpentanedioic acid in the two optimal solvents.

Proton AssignmentMultiplicityDMSO-d6 Shift (ppm)MeOD Shift (ppm)IntegrationCausality of Shift Difference
COOH Broad Singlet (br s)~12.25Absent2HRapid deuterium exchange in MeOD eliminates the signal.
Pyrrole H-2, H-5 (α) Triplet (t)6.786.722HSolvent polarity and hydrogen bonding slightly deshield the α-protons in DMSO.
Pyrrole H-3, H-4 (β) Triplet (t)5.955.982HMinimal solvent effect; characteristic electron-rich β-position of pyrrole.
Methine (CH-N) Multiplet (m)4.654.751HDeshielded by the adjacent electronegative pyrrole nitrogen.
Methylene (CH2) Doublet of Doublets (dd)2.752.824HABX spin system with the methine proton; sharper splitting in MeOD.
Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, follow this step-by-step methodology for acquiring quantitative 1H NMR data.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of highly purified 3-pyrrol-1-ylpentanedioic acid.

  • Dissolve completely in 0.6 mL of the chosen deuterated solvent (DMSO-d6 or MeOD) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Validation Check: Ensure the solution is optically clear. Any particulate matter will distort the magnetic field homogeneity, ruining the resolution of the aliphatic multiplets. Filter through a glass wool plug if necessary.

Step 2: Acquisition Parameters

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 10 seconds .

    • Causality: Carboxylic acid derivatives and quaternary-adjacent protons can have long longitudinal relaxation times (

      
      ). A standard 1-second delay will result in incomplete relaxation and inaccurate integration. A 10-second delay ensures the system is fully relaxed, making the protocol self-validating for quantitative purity analysis.
      
  • Number of Scans (NS): 64 (provides an optimal S/N ratio for detecting low-level organic impurities).

Step 3: Processing

  • Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation to enhance S/N without sacrificing the resolution of the pyrrole triplets.

  • Manually phase the spectrum and baseline correct (using a polynomial fit) to ensure the integrals of the CH2 and CH-N protons are perfectly flat.

Workflow Visualization

Below is the logical decision tree for optimizing the NMR analysis of polyfunctional heterocycles like 3-pyrrol-1-ylpentanedioic acid.

G Start 3-pyrrol-1-ylpentanedioic acid Sample Preparation (15 mg) Solvent Select Optimal NMR Solvent Start->Solvent DMSO DMSO-d6 Goal: Observe COOH Protons Solvent->DMSO H-Bonding MeOD Methanol-d4 Goal: High-Res Aliphatic J-Coupling Solvent->MeOD Resolution CDCl3 CDCl3 Goal: Avoid (Poor Solubility) Solvent->CDCl3 Non-Polar Acq Acquisition Set D1 > 10s for Quantitation DMSO->Acq MeOD->Acq CDCl3->Acq Process Processing LB = 0.3 Hz, Baseline Correction Acq->Process

Decision-tree workflow for optimizing NMR solvent and acquisition parameters for diacids.

References
  • Title: Glutaric Acid | C5H8O4 | CID 743 - PubChem Source: nih.gov URL: [Link]

  • Source: academia.
  • Source: mdpi.

Sources

Mass Spectrometry Fragmentation Patterns of 3-Pyrrol-1-ylpentanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-pyrrol-1-ylpentanedioic acid (CAS: 23757-03-1).[1] It is designed for analytical chemists and drug development professionals requiring rigorous identification of this compound, often encountered as a stable metabolite or process impurity derived from 3-aminoglutaric acid.[1]

Executive Summary & Structural Context

3-pyrrol-1-ylpentanedioic acid (3-PPA) consists of a glutaric acid (pentanedioic acid) backbone with a pyrrole ring attached at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon (C3) via the pyrrole nitrogen. This structural arrangement—a "pyrrole-amino acid" conjugate—creates unique mass spectral signatures distinct from its 

-substituted isomers (e.g., glutamic acid derivatives).

Understanding the fragmentation of 3-PPA is critical for:

  • Impurity Profiling: Identifying Paal-Knorr degradation products in amine-containing pharmaceuticals.

  • Metabolomics: Distinguishing

    
    -amino acid metabolites from 
    
    
    
    -amino acid isomers.
Chemical Profile
PropertyDetail
IUPAC Name 3-(1H-pyrrol-1-yl)pentanedioic acid
CAS Number 23757-03-1
Formula C

H

NO

Molecular Weight 197.19 g/mol
Monoisotopic Mass 197.0688 Da

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal validation steps.

Sample Preparation[1][3][4]
  • Solvent: Dissolve 1 mg of 3-PPA in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Validation: Check optical clarity; turbidity indicates polymerization of the pyrrole ring (a common degradation pathway).

LC-MS/MS Conditions[1]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Ionization: Electrospray Ionization (ESI) in both Positive (+) and Negative (-) modes.[1]

  • Collision Energy (CE): Ramped 10–40 eV.[1]

Fragmentation Analysis & Performance Comparison

This section compares the fragmentation behavior of 3-PPA against its primary isomer, 2-pyrrol-1-ylpentanedioic acid (a glutamic acid derivative), and evaluates ionization modes.[1]

Comparative Fragmentation Pathways (ESI+ Mode)

In positive mode, the protonated molecule [M+H]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 is observed at m/z 198 . The fragmentation is driven by the stability of the pyrrole ring and the lability of the carboxylic acid groups.
Fragment Ion (m/z)IdentityMechanismRelative Abundance (Est.)
198 [M+H]

Parent Ion100%
180 [M+H - H

O]

Dehydration (Anhydride formation)High
162 [M+H - 2H

O]

Double DehydrationMedium
152 [M+H - HCOOH]

Loss of Formic Acid (combined H

O + CO)
Low
134 [M+H - (H

O + HCOOH)]

Combined lossLow
80 [C

H

N]

Pyrrole-CH

(Backbone cleavage)
Medium (Diagnostic)

Differentiation from Isomer (2-PPA):

  • 3-PPA (Beta-subst.): Favors cyclic anhydride formation (6-membered ring transition) leading to a dominant m/z 180 .[1]

  • 2-PPA (Alpha-subst.): The proximity of the pyrrole to the COOH facilitates rapid decarboxylation (m/z 152 ) over dehydration.

ESI- Negative Mode Performance

Negative mode provides superior sensitivity for dicarboxylic acids but yields simpler spectra.[1]

  • Parent Ion: [M-H]

    
     at m/z 196 .
    
  • Primary Fragment: m/z 152 (Loss of COngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Secondary Fragment: m/z 108 (Loss of 2x CO

    
    ).
    

Performance Verdict:

  • Quantification: Use ESI- (Negative Mode) for higher sensitivity (approx.[1] 5x signal-to-noise ratio vs. ESI+).[1]

  • Structural Confirmation: Use ESI+ (Positive Mode) for richer fragmentation data to distinguish isomers.[1]

Visualizing the Fragmentation Mechanism

The following diagram illustrates the distinct fragmentation pathways for 3-PPA in ESI+ mode, highlighting the critical dehydration steps that distinguish it from alpha-substituted isomers.

FragmentationPathway M_H [M+H]+ m/z 198 (Protonated Parent) m180 m/z 180 [M+H - H2O]+ (Cyclic Anhydride) M_H->m180 - H2O (18 Da) Favored in Beta-subst. m152 m/z 152 [M+H - HCOOH]+ (Decarboxylation) M_H->m152 - HCOOH (46 Da) Minor Pathway m80 m/z 80 [Pyrrole-CH2]+ (Backbone Cleavage) M_H->m80 C-C Cleavage m162 m/z 162 [M+H - 2H2O]+ (Dienone-like) m180->m162 - H2O (18 Da)

Caption: ESI+ Fragmentation pathway of 3-pyrrol-1-ylpentanedioic acid showing dominant dehydration.[1]

Comparative Analysis Guide

This table summarizes how to distinguish 3-PPA from common alternatives and impurities using MS data.

Feature3-Pyrrol-1-ylpentanedioic Acid (Target)2-Pyrrol-1-ylpentanedioic Acid (Isomer)3-Aminopentanedioic Acid (Precursor)
Precursor Ion (ESI+) 198198148
Dominant Fragment 180 (Anhydride)152 (Decarboxylation)130 (Water loss)
Retention Time (C18) Moderate (Pyrrole increases lipophilicity)Slightly earlier (Steric hindrance)Early (Highly polar)
UV Absorbance strong

~220 nm (Pyrrole)
strong

~220 nm
Weak / None
Key Differentiator Stability of m/z 180 Rapid loss of CO2 (m/z 152) Mass shift (-50 Da)
Expert Insight:

When analyzing complex biological matrices, the m/z 180 fragment is the most reliable quantifier for 3-PPA because the beta-position of the pyrrole ring stabilizes the cyclic anhydride intermediate. In contrast, the alpha-isomer (2-PPA) suffers from steric strain that promotes immediate decarboxylation.[1]

References

  • NIST Mass Spectrometry Data Center. Pentanedioic acid derivatives and fragmentation patterns.[2][3] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]

  • Liang, X., et al. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and quadrupole time-of-flight mass spectrometry.[1] Rapid Commun.[1] Mass Spectrom. (2013).[1] Available at: [Link]

  • Gross, J. H. Mass Spectrometry: A Textbook.[1] (Springer, 3rd Ed).[1] Discusses general fragmentation of dicarboxylic acids and heterocycles.

  • PubChem Compound Summary. 3-(1-Hydroxymethyl-1-propenyl)pentanedioic acid (Structural Analog).[1] CID 101414422.[1] Available at: [Link][1]

Sources

comparing acidity of 3-pyrrol-1-ylpentanedioic acid with glutaric acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Acidity Guide: 3-Pyrrol-1-ylpentanedioic Acid vs. Glutaric Acid

Executive Summary

This technical guide provides a comparative analysis of the acidity profiles of Glutaric Acid (Pentanedioic acid) and its derivative, 3-pyrrol-1-ylpentanedioic acid .[1] Designed for drug development professionals and application scientists, this document elucidates the structural mechanisms driving acidity differences—specifically the inductive effects of the pyrrol-1-yl moiety—and provides a validated experimental protocol for pKa determination.[2]

Structural & Mechanistic Analysis

The fundamental difference between these two dicarboxylic acids lies in the substituent at the C3 position (beta-carbon relative to the carboxyl groups).[2] This structural variation dictates their electronic environments and, consequently, their dissociation constants (


).[1]
Glutaric Acid (Reference Standard)[1][2][3]
  • Structure: A linear C5 dicarboxylic acid (

    
    ).[1][2]
    
  • Electronic Environment: The central methylene group (

    
    ) at position 3 is electronically neutral relative to the carboxyl groups.[1][2] It exerts a negligible inductive effect on the stabilization of the carboxylate anion.[2]
    
  • Acidity: Exhibits standard weak acid behavior characteristic of alkyl dicarboxylic acids.[1][2]

3-Pyrrol-1-ylpentanedioic Acid (Target Analyte)[2]
  • Structure: A glutaric acid backbone where the C3 hydrogen is replaced by a pyrrol-1-yl group (an N-linked pyrrole ring).[1][2]

  • Electronic Mechanism (The -I Effect):

    • Nitrogen Hybridization: The nitrogen atom in the pyrrole ring is

      
      -hybridized to maintain aromaticity.[1][2][3] Unlike a standard amine, its lone pair is delocalized into the ring system, rendering the nitrogen electron-deficient and non-basic.[2]
      
    • Inductive Withdrawal: Consequently, the pyrrol-1-yl group acts as an electron-withdrawing group (EWG) via the inductive effect (

      
      ).[1]
      
    • Anion Stabilization: This electron withdrawal pulls electron density away from the carboxyl groups (through the sigma bond framework), stabilizing the resulting carboxylate negative charge upon deprotonation.[2]

  • Net Result: 3-pyrrol-1-ylpentanedioic acid is more acidic (lower

    
    ) than unsubstituted glutaric acid.[1][2]
    

Comparative Data Profile

The following table synthesizes the physicochemical properties. While Glutaric Acid values are experimentally standardized, the values for the 3-pyrrol-1-yl derivative are derived from Structure-Activity Relationship (SAR) predictions based on beta-substituted electron-withdrawing effects.[2]

FeatureGlutaric Acid3-Pyrrol-1-ylpentanedioic AcidPerformance Implication
Formula


Higher MW affects molar solubility.[1][2]
Substituent (C3) Hydrogen (

)
Pyrrol-1-yl (

)
Critical driver of acidity shift.[1]
Electronic Effect NeutralInductive Withdrawal (

)
Enhances proton dissociation.[1][2]

(25°C)
4.34 [1]~3.8 – 4.0 (Predicted)Target is a stronger acid; deprotonates at lower pH.

(25°C)
5.22 [1]~4.8 – 5.0 (Predicted)Second proton also more acidic due to proximity.[1]
Solubility (Water) High (639 g/L)ModeratePyrrole ring adds lipophilicity (LogP increase).[1]

Visualizing the Electronic Pathway

The following diagram illustrates the structural relationship and the inductive "pull" that increases the acidity of the pyrrole derivative.

AcidityComparison Glutaric Glutaric Acid (Reference) PyrroleDeriv 3-pyrrol-1-ylpentanedioic Acid (Target) Glutaric->PyrroleDeriv Substitution at C3 (H → Pyrrol-1-yl) Mechanism Mechanism: Inductive Effect (-I) PyrroleDeriv->Mechanism N-linked Aromatic Ring Withdraws Electron Density Result Increased Acidity (Lower pKa) Mechanism->Result Stabilizes Carboxylate Anion

Caption: Schematic illustrating the structural substitution at C3 and the resulting inductive effect that drives the increased acidity of the pyrrole derivative.[2][4]

Experimental Protocol: Potentiometric Determination of pKa

To validate the acidity difference experimentally, use this self-validating potentiometric titration protocol. This method eliminates indicators, relying on direct potential measurement for high precision.[1]

Materials & Equipment
  • Analyte: ~50 mg of 3-pyrrol-1-ylpentanedioic acid (purity >98%).[1][2]

  • Reference Standard: Glutaric Acid (Sigma-Aldrich, >99%).[1]

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Solvent: Carbonate-free deionized water (degassed).

  • Instrumentation: Potentiometric titrator (e.g., Mettler Toledo) or pH meter with glass combination electrode.[1]

Step-by-Step Methodology
  • System Calibration:

    • Calibrate pH electrode using buffers pH 4.01, 7.00, and 10.00. Slope must be 95-105%.[2]

  • Sample Preparation:

    • Dissolve

      
       mol of analyte in 50 mL degassed water.[1]
      
    • Self-Validation Check: Ensure complete dissolution.[2] If the pyrrole derivative is sparingly soluble, add 5% methanol (and correct

      
       using the Yasuda-Shedlovsky extrapolation).
      
  • Titration:

    • Titrate with 0.1 M NaOH in increments of 0.05 mL.

    • Record pH after stabilization (<0.1 mV/s drift).[2]

    • Continue until pH reaches 11.0 (past both equivalence points).[1][2]

  • Data Processing (Gran's Plot):

    • Plot

      
       vs. Volume to identify equivalence points (
      
      
      
      ).[1]
    • Calculate

      
       using the Henderson-Hasselbalch equation at half-equivalence points (
      
      
      
      and
      
      
      ).[1]
Titration Logic Workflow

TitrationProtocol Start Start: Sample Preparation (0.01 M Solution) Dissolve Dissolve in Degassed Water (Check Solubility) Start->Dissolve Titrate Add 0.1 M NaOH (Stepwise 0.05 mL) Dissolve->Titrate Measure Record Equilibrium pH Titrate->Measure Check Is pH > 11.0? Measure->Check Check->Titrate No Calc Calculate 1st & 2nd Derivatives (Identify V_eq) Check->Calc Yes Result Derive pKa1 and pKa2 Calc->Result

Caption: Logical workflow for the potentiometric determination of pKa values, ensuring data integrity through end-point verification.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 743, Glutaric Acid. Retrieved from [Link][1]

  • Hardinger, S. A. (2017).[1] Illustrated Glossary of Organic Chemistry: Inductive Effect. UCLA Chemistry & Biochemistry.[2] Retrieved from [Link]

  • Lide, D. R. (Ed.).[1][2] (2005).[2][5] CRC Handbook of Chemistry and Physics (86th ed.).[1][2] CRC Press.[2] (Source for standard dissociation constants of dicarboxylic acids).

  • Kutama, I. U., & Ahmed, A. (2015).[1][5] Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Bayero Journal of Pure and Applied Sciences. Retrieved from [Link]

Sources

Comparative Guide: UV-Vis Absorption of N-Alkyl Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima of N-Alkyl Pyrrole Derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of N-alkyl pyrrole derivatives, specifically comparing them to the parent compound, 1H-pyrrole. Unlike C-substituted pyrroles or N-aryl derivatives where conjugation is significantly extended, N-alkyl substitution (Methyl, Ethyl, etc.) introduces primarily inductive (+I) and steric effects. Consequently, the spectral shifts are subtle but distinct.

Key Takeaway: N-alkylation typically induces a slight bathochromic (red) shift (2–5 nm) in the primary


 transition band compared to unsubstituted pyrrole. However, steric bulk (e.g., tert-butyl) can disrupt solvent organization or ring planarity, altering molar absorptivity (

).
Scientific Fundamentals: Electronic Structure & Transitions

To interpret the UV-Vis data of pyrroles, one must understand the unique electronic environment of the pyrrole nitrogen.

1.1 The Pyrrole Chromophore

In pyrrole, the nitrogen atom is


 hybridized. Its lone pair is not "non-bonding" (n) in the traditional sense (like in pyridine); instead, it occupies a 

-orbital perpendicular to the ring and participates in the aromatic

-system (

Hückel rule).
  • Primary Transition (

    
    ):  The dominant absorption feature. Because the lone pair is delocalized, transitions involving these electrons are high-energy, typically appearing in the far-UV (200–220 nm).
    
  • Secondary Transition: A weaker band often appears as a shoulder around 240–250 nm, often attributed to forbidden transitions gaining partial allowance due to vibrational coupling.

1.2 Effect of N-Alkylation

Substituting the N-H hydrogen with an alkyl group (R) introduces two competing factors:

  • Inductive Effect (+I): Alkyl groups are electron-donating. This destabilizes the HOMO (Highest Occupied Molecular Orbital) more than the LUMO (Lowest Unoccupied Molecular Orbital), narrowing the energy gap (

    
    ).
    
    • Result:Bathochromic Shift (Red Shift) .

  • Hyperconjugation: Interaction between the alkyl

    
     bonds and the ring 
    
    
    
    system can further modulate energy levels, reinforcing the red shift.
  • Steric Hindrance: For bulky groups (e.g., tert-butyl), steric repulsion with C2/C5 hydrogens is minimal due to the geometry of the N-substituent, but it can affect solvation shells, slightly altering

    
    .
    
Comparative Data Analysis

The following table synthesizes experimental data for pyrrole and its common N-alkyl derivatives. Note that values are solvent-dependent; non-polar solvents typically yield sharper peaks at slightly shorter wavelengths (blue-shifted) compared to polar solvents.[1]

Table 1: UV-Vis Absorption Maxima (


) and Molar Absorptivity (

)
CompoundSubstituent (R)

(nm) [Primary]

(nm) [Secondary]

(L mol

cm

)
Solvent
Pyrrole -H210240 (shoulder)~5,000 - 7,000Ethanol/Hexane
N-Methylpyrrole -CH

215242~6,000 - 10,000Ethanol
N-Ethylpyrrole -CH

CH

216245~5,800Ethanol
N-Butylpyrrole -(CH

)

CH

217248~6,500Cyclohexane
N-tert-Butylpyrrole -C(CH

)

214240N/A (Low intensity)Gas Phase/Hexane

Analysis of Trends:

  • Methyl to Butyl: As the alkyl chain lengthens, the bathochromic shift saturates. The difference between Methyl and Butyl is negligible (~1-2 nm) because the inductive effect drops off rapidly with distance.

  • Intensity: N-alkylation generally increases the molar absorptivity (

    
    ) of the primary band compared to the parent pyrrole, making detection more sensitive.
    
Solvent Effects (Solvatochromism)

Solvent choice is critical for N-alkyl pyrroles due to the specific interaction with the aromatic system.

  • Polar Solvents (Ethanol, Methanol): Cause a Red Shift for

    
     transitions. The excited state is more polarizable than the ground state; polar solvents stabilize the excited state, lowering the transition energy.
    
  • Non-Polar Solvents (Hexane, Cyclohexane): Preferred for structural characterization as they provide the "truest"

    
     with minimal solvent-solute interaction. They also lack UV cutoff interference in the 200–220 nm region.
    

Critical Warning: Avoid solvents with high UV cutoffs (e.g., Acetone, Toluene, DMF) as they absorb strongly below 280 nm, completely masking the pyrrole signal.

Experimental Protocol: Validated Measurement Workflow

This protocol ensures reproducibility and prevents common artifacts like oxidative polymerization.

Reagents & Equipment
  • Analyte: N-Alkyl Pyrrole (>98% purity). Note: Distill if yellow/brown (indicates oxidation).

  • Solvent: Spectroscopic Grade Cyclohexane or Acetonitrile (UV Cutoff < 190 nm).

  • Cuvettes: Quartz (Fused Silica), 1 cm path length. Do not use plastic or glass.

Step-by-Step Methodology
  • Stock Solution Preparation (Gravimetric):

    • Weigh ~10 mg of N-alkyl pyrrole into a 100 mL volumetric flask.

    • Dissolve in solvent to yield ~10

      
       M stock.
      
    • Why: Direct weighing is more accurate than volumetric pipetting for viscous or volatile liquids.

  • Degassing (Crucial Step):

    • Bubble high-purity Nitrogen (

      
      ) through the stock solution for 5 minutes.
      
    • Mechanism:[2] Removes dissolved

      
      . Pyrroles are electron-rich and prone to photo-oxidation/polymerization under UV light in the presence of oxygen.
      
  • Dilution Series:

    • Prepare concentrations of

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Validation: Linearity in absorbance (Beer-Lambert Law) across these points confirms no aggregation is occurring.

  • Measurement:

    • Baseline correct using a blank cuvette with pure solvent.

    • Scan range: 190 nm – 400 nm.

    • Scan speed: Medium (to capture the sharp primary peak).

  • Data Processing:

    • Identify

      
      .[3][4][5][6]
      
    • Calculate

      
      .
      
Visualizations
Figure 1: Electronic Transition & Solvent Interaction Logic

G cluster_0 Ground State (S0) cluster_1 Excited State (S1) HOMO HOMO (π) Delocalized N-Lone Pair LUMO LUMO (π*) More Polarizable HOMO->LUMO UV Absorption (~210-215 nm) Shift Bathochromic Shift (Red Shift) LUMO->Shift Decreased ΔE Solvent Polar Solvent (Dipole Stabilization) Solvent->HOMO Weaker Stabilization Solvent->LUMO Stronger Stabilization

Caption: Energy diagram illustrating why polar solvents and alkyl substituents (via inductive stabilization) lower the transition energy, causing a red shift.

Figure 2: Experimental Workflow for UV-Vis Characterization

Workflow Start Sample: N-Alkyl Pyrrole Check Check Color (Yellow = Oxidized) Start->Check Distill Distill under Vacuum Check->Distill If Impure Weigh Gravimetric Prep (Stock ~1mM) Check->Weigh If Pure (Colorless) Distill->Weigh Degas Degas with N2 (5 mins) Weigh->Degas Dilute Dilution Series (10^-4 to 10^-5 M) Degas->Dilute Measure Scan 190-400 nm (Quartz Cuvette) Dilute->Measure Validate Calc Molar Absorptivity (ε) Check Linearity Measure->Validate

Caption: Step-by-step protocol ensuring sample integrity and data validity for pyrrole derivatives.

References
  • NIST Chemistry WebBook. Pyrrole: UV/Visible Spectrum. National Institute of Standards and Technology.[7] Available at: [Link]

  • Royal Society of Chemistry. Ultraviolet/Visible Spectroscopy Fundamentals. RSC Education. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives. (For synthetic context and spectral data of substituted pyrroles). Available at: [Link]

  • LibreTexts Chemistry. UV-Vis Spectroscopy: Solvent Effects. Available at: [Link]

  • Perkampus, H.H.UV-VIS Atlas of Organic Compounds. VCH Publishers, 1992. (Standard reference for values of N-methylpyrrole).

Sources

A Comparative Guide to Crystal Structure Analysis: Navigating SCXRD, MicroED, and PXRD for Flexible Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Compound in Focus: 3-pyrrol-1-ylpentanedioic acid (CAS: 23757-03-1)

Introduction: The Crystallization Bottleneck

Determining the precise 3D atomic structure of small organic molecules is a critical milestone in drug development and materials science. However, highly flexible molecules like 3-pyrrol-1-ylpentanedioic acid —which features a rigid hydrophobic pyrrole ring flanked by two highly flexible, hydrophilic carboxylic acid arms—present a notorious challenge. The conformational flexibility of the glutaric acid backbone often leads to multiple polymorphic states or rapid precipitation as an amorphous or microcrystalline powder, rather than the large, defect-free single crystals traditionally required for X-ray analysis.

As a Senior Application Scientist, I frequently guide research teams through the decision matrix of structural elucidation. When traditional crystallization fails, we must pivot from conventional methods to emerging technologies. This guide objectively compares the performance, causality, and workflows of three primary techniques: Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) .

Part 1: The Analytical Landscape

Choosing the right analytical product/methodology depends entirely on the physical nature of the synthesized sample.

  • SCXRD (The Gold Standard): Utilizes X-rays (

    
     Å) which interact weakly with electron clouds. Because of this weak interaction, a large crystal volume (>10 μm) is required to achieve a sufficient signal-to-noise ratio. It remains the definitive tool for determining absolute configuration via anomalous dispersion (1)[1].
    
  • MicroED (The Rapid Innovator): Utilizes an electron beam (

    
     Å at 200 kV). Electrons interact with both the atomic nucleus and the electron cloud via the Coulomb potential. This interaction is orders of magnitude stronger than X-rays, allowing for atomic-resolution diffraction from vanishingly small nanocrystals (<500 nm) straight from a powder bottle (2)[2].
    
  • PXRD + CSP (The Bulk Analyzer): Analyzes bulk polycrystalline mixtures. While excellent for phase identification, 1D peak overlap makes ab initio structure determination difficult without the aid of Crystal Structure Prediction (CSP) algorithms (3)[3].

Quantitative Comparison of Techniques
ParameterSCXRDMicroEDPXRD + CSP
Probe Type X-raysElectronsX-rays
Min. Crystal Size


m



m

Bulk powder (micro/nano)
Sample Consumption 1–5 mg (for screening)

mg (trace amounts)
10–50 mg
Typical Resolution

Å

Å

Å (limited by overlap)
Absolute Config. Yes (via Flack parameter)No (Requires chiral salt form)No
Primary Bottleneck Crystal growth time/successDynamical scattering limits1D peak overlap

Part 2: Decision Matrix & Workflows

G Start Synthesized 3-pyrrol-1-ylpentanedioic acid (Amorphous/Powder) Cryst Crystallization Screening (Solvent Evaporation/Cooling) Start->Cryst Dissolve & Nucleate Eval Evaluate Crystal Size & Quality Cryst->Eval Optical Microscopy SCXRD Single-Crystal XRD (SCXRD) Gold Standard Eval->SCXRD > 10 μm Single Crystals MicroED Microcrystal Electron Diffraction (MicroED) Eval->MicroED < 1 μm Nanocrystals PXRD Powder XRD (PXRD) + CSP Bulk Phase Analysis Eval->PXRD Polycrystalline Mixture

Fig 1: Decision workflow for selecting the optimal crystallographic technique by crystal size.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol below is designed with a mechanistic explanation for why a step is performed, followed by a self-validation checkpoint to guarantee data reliability.

Protocol 1: Single-Crystal X-ray Diffraction (SCXRD)

Best for: When large, high-quality crystals can be successfully grown.

  • Solvent Screening & Crystal Growth: Dissolve 3-pyrrol-1-ylpentanedioic acid in a mixture of polar and non-polar solvents (e.g., ethanol/heptane).

    • Causality: The pyrrole ring is hydrophobic, while the dicarboxylic acid arms are hydrophilic. A solvent mixture modulates solubility, promoting slow nucleation rather than rapid precipitation, which minimizes defect density in the crystal lattice.

  • Crystal Harvesting & Cryo-protection: Select a crystal (>10 μm) under polarized light. Coat it in paratone oil and mount it on a MiTeGen loop.

    • Causality: The oil displaces the mother liquor, preventing the formation of crystalline ice during flash-cooling. Crystalline ice produces parasitic diffraction rings that obscure the sample's data.

  • Flash-Cooling & Data Collection: Plunge the loop into a 100 K nitrogen stream. Collect data using Cu-K

    
     radiation.
    
    • Causality: Cryogenic temperatures reduce the thermal vibrations of the atoms (the Debye-Waller effect), significantly enhancing high-angle diffraction intensities and overall resolution.

  • Self-Validation Checkpoint: Evaluate the internal agreement factor (

    
    ) during data integration. An 
    
    
    
    confirms that symmetry-equivalent reflections are consistent, validating the crystal's integrity and the chosen space group.
Protocol 2: Microcrystal Electron Diffraction (MicroED)

Best for: When the sample yields only a microcrystalline powder.

  • Sample Preparation (Grid Application): Gently crush the dry powder of 3-pyrrol-1-ylpentanedioic acid between two glass slides. Apply the dry powder directly to a glow-discharged holey carbon TEM grid (4)[4].

    • Causality: Crystals must be thinner than ~500 nm to allow the electron beam to transmit. Thicker crystals suffer from severe dynamical scattering (multiple scattering events within the lattice), which heavily distorts peak intensities and prevents accurate structure solution (5)[5].

  • Cryo-Plunging: Plunge the grid into liquid nitrogen.

    • Causality: Organic molecules are highly sensitive to radiation damage. Cryo-cooling mitigates the diffusion of free radicals generated by inelastic electron scattering, preserving the molecular structure during exposure.

  • Continuous Rotation Data Collection: Insert the grid into a cryo-TEM operating at 200 kV. Rotate the stage continuously (e.g., 0.5°/sec) while recording diffraction patterns on a direct electron detector.

    • Causality: Continuous rotation finely samples the reciprocal space, filling in the "missing wedge" of data and providing far more accurate integrated intensities than traditional static snapshot diffraction (2)[2].

  • Self-Validation Checkpoint: Process data using DIALS or XDS. Monitor the completeness of the dataset. Because TEM stages typically only tilt from -70° to +70°, a single crystal often yields incomplete data. Merging datasets from 2 to 3 different crystals is required to achieve >90% completeness, which validates the final structural model. Note that for absolute configuration via MicroED, chiral salt formation would be required as kinematical refinement lacks differentiation power (6)[6].

Protocol 3: Powder X-ray Diffraction (PXRD) with Rietveld Refinement

Best for: Rapid phase identification of bulk mixtures.

  • Sample Packing: Lightly pack 20–50 mg of the bulk powder into a zero-background silicon holder.

    • Causality: A zero-background holder prevents the sample holder itself from contributing broad amorphous humps to the diffractogram, drastically improving the signal-to-noise ratio for phase identification.

  • Data Collection: Scan from

    
     to 
    
    
    
    using a step size of 0.01°.
    • Causality: High-resolution step scanning is critical to resolve the heavily overlapped peaks inherent in 1D powder patterns of low-symmetry organic molecules (7)[7].

  • Self-Validation Checkpoint: Perform Rietveld refinement against a predicted structural model. A goodness-of-fit (GOF) approaching 1.0 and a low profile R-factor (

    
    ) validates that the bulk powder matches the proposed structural model.
    

Conclusion

For flexible dicarboxylic acids like 3-pyrrol-1-ylpentanedioic acid, the structural elucidation bottleneck is almost entirely dictated by crystal growth. While SCXRD remains the undisputed gold standard for absolute configuration, MicroED has revolutionized the field by bypassing the crystallization bottleneck entirely, allowing researchers to obtain atomic-resolution structures directly from sub-micron powders in a matter of minutes.

References

  • [4] Microcrystal Electron Diffraction of Small Molecules - PMC - NIH. Source: nih.gov.4

  • [1] Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Source: frontiersin.org. 1

  • [2] The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. Source: acs.org (ACS Central Science). 2

  • [5] SCXRD vs MicroED Comparison for Crystallography Research. Source: creative-biostructure.com. 5

  • [7] Phase identification and discovery of hidden crystal forms in a polycrystalline pharmaceutical sample using high-throughput 3D e. Source: chemrxiv.org. 7

  • [3] From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Source: acs.org (Molecular Pharmaceutics). 3

  • [6] Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Source: rsc.org (Chemical Communications).6

Sources

Analytical Differentiation of Pyrrolylpentanedioic Acid Positional Isomers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Distinguishing positional isomers such as 3-pyrrol-1-ylpentanedioic acid and its 2-pyrrol-1-yl counterpart is a critical quality control step in organic synthesis and drug development. Because these molecules share the same molecular formula (C


H

NO

) and exact mass, standard low-resolution analytical techniques cannot differentiate them.

As a Senior Application Scientist, the approach to distinguishing these compounds relies on exploiting their fundamental structural differences: molecular symmetry , gas-phase fragmentation kinetics , and steric shielding . This guide provides a self-validating, multimodal analytical framework comparing the performance of NMR, LC-MS/MS, and RP-HPLC in differentiating these specific isomers.

Mechanistic Causality: The Physics of Isomeric Differentiation

Do not merely look at the output data; understand the physical chemistry driving the results. The differentiation of these isomers relies on three core mechanistic pillars:

A. Symmetry and Magnetic Equivalence (NMR Spectroscopy)

The most definitive method for distinguishing these isomers is


C Nuclear Magnetic Resonance (NMR) spectroscopy. The ability of NMR to probe the electronic environments of nuclei provides chemists with rich data to reveal subtle differences in molecular architecture, making it the gold standard for distinguishing positional isomers[1].
  • 3-pyrrol-1-yl Isomer: This molecule possesses a plane of symmetry (

    
     point group) passing through the C3 methine carbon and the pyrrole ring. Because of this symmetry, the two -CH
    
    
    
    - groups are magnetically equivalent, and the two -COOH groups are equivalent.
  • 2-pyrrol-1-yl Isomer: The attachment of the pyrrole ring at the C2 position breaks all symmetry (

    
     point group), creating a chiral center. Every carbon atom in the pentanedioic acid backbone exists in a unique electronic environment.
    
B. Gas-Phase Ion Kinetics (LC-MS/MS)

Tandem mass spectrometry differentiates isomers based on the stability of the carbocations or radicals formed during collision-induced dissociation (CID). Tandem mass spectrometry analysis of structural isomers affords diagnostic fragment ions that can be used to distinguish each isomer based on specific bond breakages[2].

  • Alpha vs. Beta Cleavage: In the 2-isomer, the pyrrole ring is alpha to a carboxylic acid. CID heavily favors the loss of the

    
    COOH radical (-45 Da) because the resulting charge is highly stabilized by the adjacent pyrrole nitrogen (forming an iminium-like resonance structure). Conversely, the 3-isomer favors the loss of a 
    
    
    
    CH
    
    
    COOH radical (-59 Da) via beta-cleavage.
C. Steric Shielding and Partitioning (RP-HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) separates these isomers based on their hydrodynamic volume and apparent polarity. HPLC methods enable high-resolution separation of dicarboxylic acid isomers by utilizing specific mobile phase conditions to manipulate ionization[3].

  • In the 2-isomer, the bulky pyrrole ring is directly adjacent to one of the terminal carboxylic acids. This creates localized steric hindrance, shielding the polar -COOH group from the aqueous mobile phase. This shielding effectively increases the molecule's hydrophobicity, causing it to partition more strongly into the C18 stationary phase and elute later than the fully exposed 3-isomer.

Comparative Analytical Data Summary

The following table summarizes the quantitative and qualitative data profiles expected for each isomer across the three analytical modalities.

Analytical Parameter3-pyrrol-1-ylpentanedioic acid2-pyrrol-1-ylpentanedioic acid
Symmetry (Point Group)

(Plane of symmetry)

(Asymmetric, chiral C2)

C NMR Signals
5 unique carbon environments7 unique carbon environments

H NMR (Aliphatic)
Symmetrical AA'BB' + methine multipletComplex, non-equivalent multiplets
Primary MS/MS Loss -59 Da (Loss of

CH

COOH)
-45 Da (Loss of

COOH)
RP-HPLC Elution Order Elutes First (Lower apparent hydrophobicity)Elutes Second (Steric shielding of COOH)

Visualizing the Analytical Logic

Workflow Start Unknown Isomer (C9H11NO4) NMR 13C NMR Spectroscopy (Symmetry Analysis) Start->NMR MS LC-MS/MS (Fragmentation Profiling) Start->MS HPLC RP-HPLC (Retention Profiling) Start->HPLC Dec_NMR Carbon Signal Count? NMR->Dec_NMR Dec_MS Primary Neutral Loss? MS->Dec_MS Res_3 3-pyrrol-1-yl Isomer (Symmetric) Dec_NMR->Res_3 5 Signals Res_2 2-pyrrol-1-yl Isomer (Asymmetric) Dec_NMR->Res_2 7 Signals Dec_MS->Res_3 -59 Da (CH2COOH) Dec_MS->Res_2 -45 Da (COOH)

Fig 1: Multi-modal analytical workflow for differentiating pyrrolylpentanedioic acid isomers.

NMRLOgic Isomer3 3-pyrrol-1-ylpentanedioic acid Point Group: Cs Total 13C Signals: 5 C_COOH Carboxyl (-COOH) Isomer3->C_COOH 1 Signal (2x degenerate) C_CH2 Methylene (-CH2-) Isomer3->C_CH2 1 Signal (2x degenerate) C_CH Methine (-CH-) Isomer3->C_CH 1 Signal C_Pyr Pyrrole Ring (C-alpha, C-beta) Isomer3->C_Pyr 2 Signals (C-alpha, C-beta) Isomer2 2-pyrrol-1-ylpentanedioic acid Point Group: C1 Total 13C Signals: 7 Isomer2->C_COOH 2 Distinct Signals Isomer2->C_CH2 2 Distinct Signals Isomer2->C_CH 1 Signal Isomer2->C_Pyr 2 Signals (C-alpha, C-beta)

Fig 2: 13C NMR signal degeneracy driven by molecular symmetry in positional isomers.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, execute the following step-by-step methodologies. Each protocol is designed as a self-validating system.

Protocol A: C and H NMR Spectroscopy (Definitive Structural ID)
  • Sample Preparation: Dissolve 15 mg of the highly purified analyte in 0.6 mL of DMSO-

    
    . Ensure the solvent contains 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.
    
  • Instrument Parameters: Use a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to 298 K to ensure rapid rotation of the pyrrole ring, averaging the

    
     and 
    
    
    
    pyrrole carbons.
  • Acquisition:

    • 
      H NMR: 16 scans, 2-second relaxation delay.
      
    • 
      C NMR: 1024 scans, proton-decoupled, 2-second relaxation delay.
      
  • Self-Validation Checkpoint: The internal standard (TMS) peak must be calibrated exactly to 0.00 ppm. The signal-to-noise (S/N) ratio for the

    
    C spectrum must exceed 100:1. If S/N is lower, a missing peak in the 3-isomer could be falsely attributed to symmetry rather than poor sensitivity.
    
Protocol B: LC-ESI-MS/MS (High-Throughput Profiling)
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile, modified with 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-). Isolate the [M-H]

    
     precursor ion at m/z 196. Apply a normalized collision energy (NCE) of 20-30 eV.
    
  • Self-Validation Checkpoint: Run a blank solvent injection immediately prior to the sample to rule out system carryover. Verify that the isotopic pattern of the m/z 196 precursor matches the theoretical distribution for C

    
    H
    
    
    
    NO
    
    
    before interpreting the MS/MS fragments.
Protocol C: RP-HPLC (Purity and Isomeric Separation)
  • Sample Preparation: Prepare a 1 mg/mL solution of the isomeric mixture in the mobile phase.

  • Column Selection: Utilize a Phenyl-Hexyl or standard C18 column (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic elution using 20 mM Potassium Phosphate buffer adjusted to pH 2.5 and Acetonitrile (80:20 v/v). Note: The low pH is critical to fully protonate the dicarboxylic acids, preventing peak tailing and ensuring interaction with the stationary phase.

  • Detection: Monitor UV absorbance at 210 nm (carboxylic acid backbone) and 254 nm (pyrrole ring).

  • Self-Validation Checkpoint: System suitability requires a resolution factor (

    
    ) greater than 2.0 between the 3-isomer and 2-isomer peaks. If 
    
    
    
    , decrease the acetonitrile concentration by 2-5% to increase retention and resolution.

References

1.1 2.2 3.3

Sources

Elemental Analysis Standards for Pyrrole-Substituted Dicarboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Elemental analysis (EA), specifically CHNS/O dynamic flash combustion, is a foundational technique for verifying the absolute purity of synthesized organic compounds. For drug development professionals working with pyrrole-substituted dicarboxylic acids (e.g., 1H-pyrrole-2,5-dicarboxylic acid)—which are critical pharmacophores and synthetic intermediates—achieving accurate EA data is notoriously difficult.

The American Chemical Society (ACS) guidelines strictly mandate that found values for carbon, hydrogen, and nitrogen must fall within


 of the calculated theoretical values to prove 

sample purity[1][2]. However, the unique thermal stability of the pyrrole ring and the hygroscopic nature of dicarboxylic acids often skew these results, leading to false "fails" even for highly pure (>99.9%) compounds[3]. This guide objectively compares calibration standards and provides a self-validating analytical protocol to overcome these specific combustion challenges.

The Analytical Challenge: Combustion Kinetics

In a standard Dumas combustion analyzer, the sample is dropped into a furnace at ~1000°C under an oxygen pulse. Pyrrole dicarboxylic acids present a dual challenge during this process:

  • Heterocyclic Nitrogen Stability: The aromatic pyrrole ring requires extreme thermal energy to fully oxidize. If the calibration standard combusts too easily, the Thermal Conductivity Detector (TCD) integration timing will be mismatched with the delayed release of

    
     from the stubborn pyrrole ring, leading to underreported nitrogen values.
    
  • Oxygen-Rich Decarboxylation: Dicarboxylic acids have a high oxygen-to-carbon ratio and tend to decarboxylate rapidly upon heating. Furthermore, they are highly hygroscopic; retained atmospheric moisture will artificially inflate Hydrogen and Oxygen values while depressing Carbon and Nitrogen[1].

Comparative Analysis of Calibration Standards

Selecting the correct analytical reference material is the most critical variable in the EA workflow. While Sulfanilamide and BBOT are the industry defaults for general organic analysis[4][5], they are not structurally representative of pyrrole dicarboxylic acids and often lead to calibration curves that fail to capture the true combustion kinetics of the analyte.

Quantitative Comparison of EA Standards

Table 1: Comparison of CHNS/O Calibration Standards against the Target Analyte

Standard ProductFormulaC%N%O%Structural MimicryVerdict for Pyrrole Diacids
1H-Pyrrole-2,5-dicarboxylic acid

46.469.0341.26N/ATarget Analyte
EDTA

41.099.5943.80High O%, Carboxylic acidsPrimary Calibrator. Excellent match for C:N:O ratios and decarboxylation kinetics.
Nicotinic Acid

58.5411.3826.00Heterocyclic N, Carboxylic acidIdeal QC Check. Validates the analyzer's ability to break down aromatic nitrogen rings.
Sulfanilamide

41.8416.2718.58Primary amine, SulfonamidePoor. Readily combusts; does not reflect the thermal resistance of pyrrole[4].
BBOT

72.536.517.43Heterocyclic N, High CSuboptimal. Carbon content is too high; oxygen content is too low for accurate O-curve mapping[5].

Causality for Selection: EDTA is chosen as the primary calibrator because its ~43% oxygen and ~9% nitrogen content perfectly mirrors the analyte, ensuring the TCD response factors are calibrated in the exact dynamic range needed. Nicotinic acid is selected as an orthogonal standard because its pyridine-like ring mimics the thermal resistance of pyrrole.

Self-Validating Experimental Protocol

To ensure scientific integrity and prevent false


 rejections, we employ a self-validating calibration system. By calibrating with EDTA and verifying with Nicotinic Acid prior to sample analysis, we isolate instrument error from actual sample impurity.
Step-by-Step Methodology
  • Desiccation (Critical Prep): Dry the pyrrole dicarboxylic acid sample under vacuum at 60°C for 24 hours. Causality: Dicarboxylic acids trap water via hydrogen bonding. Removing this moisture is mandatory to prevent artificial inflation of the H% value, which is the most sensitive metric in the 0.4% ACS rule[6].

  • Instrument Preparation: Purge the CHNS/O analyzer with ultra-pure Helium (carrier) and Oxygen (combustion). Ensure the oxidation furnace (

    
    ) is stabilized at 1000°C and the reduction furnace (Cu wire) is at 650°C.
    
  • Primary Calibration (K-Factor Determination): Weigh 1.0–2.5 mg of EDTA into tin capsules across 5 different weights to create a calibration curve. Causality: Tin creates a highly exothermic flash upon oxidation, boosting the local temperature to ~1800°C, which is necessary for breaking down carboxylic structures.

  • Orthogonal Quality Control (QC) Verification: Weigh 1.5 mg of Nicotinic Acid and run it as an unknown sample. Causality: If the found values for Nicotinic Acid match theoretical values within

    
    , it proves the oxidation furnace is successfully cracking aromatic nitrogen rings and the reduction furnace is fully converting 
    
    
    
    to
    
    
    . If this fails, replace the Cu wire before proceeding.
  • Sample Analysis: Weigh 1.5 mg of the pyrrole dicarboxylic acid in triplicate. Add ~0.5 mg of Vanadium Pentoxide (

    
    ) to the tin capsule. Causality:
    
    
    
    acts as a potent combustion promoter, ensuring the robust pyrrole ring is completely oxidized without peak tailing.
  • Data Integration: Compare the found values against the theoretical values (C: 46.46%, H: 3.25%, N: 9.03%).

Workflow Visualization

EA_Workflow cluster_Phase1 Phase 1: Self-Validating Calibration cluster_Phase2 Phase 2: Dumas Combustion & Detection Cal 1. Primary Calibration (EDTA Standard) QC 2. Orthogonal QC Check (Nicotinic Acid) Cal->QC Prep 3. Sample Prep + V2O5 (Pyrrole Diacid) QC->Prep Comb 4. Flash Combustion (1000°C, O2 Pulse) Prep->Comb Red 5. NOx Reduction (Cu Wire, 650°C) Comb->Red Det 6. TCD Integration (±0.4% ACS Limit) Red->Det

Self-validating CHNS analytical workflow for heterocyclic organic compounds.

Data Interpretation & Troubleshooting

While the ACS requires a


 tolerance for publication[1][2], a recent comprehensive study by Baylor University demonstrated that this strict threshold can cause a ~10.78% failure rate even in commercially pure (>99.9%) compounds[3].

For pyrrole dicarboxylic acids, if your Carbon fails by -0.5% but Nitrogen is within


, it often indicates incomplete combustion (charring) rather than an actual impurity. By utilizing the structurally matched standards (EDTA/Nicotinic acid) and the 

combustion promoter outlined in this guide, you directly mitigate these analytical artifacts, ensuring your elemental analysis reflects the true purity of your synthesized pharmacophores.

References

1.[1] ACS Research Data Guidelines: Elemental analysis . American Chemical Society (ACS). Available at: [Link] 2.[2] An International Study Evaluating Elemental Analysis . ACS Central Science. Available at: [Link] 3.[6] An International Study Evaluating Elemental Analysis (PMC) . National Institutes of Health (NIH). Available at:[Link] 4.[3] Baylor Chemist-led Study Leads to Scientific Journals Changing Guidelines . Baylor University. Available at:[Link] 5.[4] New Iron(III)-Containing Composite of Salinomycinic Acid with Antitumor Activity—Synthesis and Characterization . MDPI. Available at:[Link] 6.[5] Nutrient Limitation in Central Red Sea Mangroves . Frontiers in Marine Science. Available at: [Link]

Sources

Validating the Purity of 3-Pyrrol-1-ylpentanedioic Acid: A Comparative Guide to TLC Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Pyrrol-1-ylpentanedioic acid (also known as 3-(1H-pyrrol-1-yl)glutaric acid) is a highly functionalized dicarboxylic acid utilized as a versatile building block in macromolecular chemistry, metal-organic frameworks (MOFs), and pharmaceutical synthesis. Validating its purity presents a unique analytical challenge: the molecule contains both a highly polar, hydrogen-bonding glutaric acid backbone and an electron-rich, oxidation-prone pyrrole ring.

While High-Performance Liquid Chromatography (HPLC) remains the industry standard for final release testing, Thin-Layer Chromatography (TLC) provides a critical, orthogonal "whole picture" view of the reaction matrix. This guide objectively compares TLC modalities and provides a self-validating, ICH-compliant protocol for researchers and drug development professionals.

Mechanistic Impurity Profiling: The "Why" Behind the Assay

To design a robust purity assay, we must first understand the causality of the impurity profile. 3-Pyrrol-1-ylpentanedioic acid is typically synthesized via the Paal-Knorr condensation of 3-aminopentanedioic acid (3-aminoglutaric acid) with a 1,4-dicarbonyl equivalent (e.g., 2,5-dimethoxytetrahydrofuran). The rate-determining step involves the formation of a hemiaminal intermediate followed by dehydration[1].

This synthetic pathway generates specific classes of impurities that dictate our analytical strategy:

  • Unreacted Precursors: 3-aminopentanedioic acid is highly polar and zwitterionic, requiring strong elution power.

  • Degradation Products: The pyrrole ring is susceptible to oxidation and oligomerization, forming non-polar, UV-active species that migrate rapidly.

G Start1 3-Aminoglutaric Acid (Polar Precursor) Intermediate Hemiaminal Intermediate (Rate-Determining) Start1->Intermediate Paal-Knorr Condensation Impurity1 Unreacted Precursor (Zwitterionic Impurity) Start1->Impurity1 Incomplete Reaction Start2 2,5-Dimethoxytetrahydrofuran (Dicarbonyl Equivalent) Start2->Intermediate Target 3-Pyrrol-1-ylpentanedioic Acid (Target Product) Intermediate->Target Dehydration (-H2O) Impurity2 Pyrrole Oligomers (Non-Polar Impurity) Target->Impurity2 Oxidation/ Polymerization

Paal-Knorr synthesis pathway and impurity profile of 3-pyrrol-1-ylpentanedioic acid.

Comparative Analysis of TLC Modalities

When analyzing dicarboxylic acids, standard normal-phase silica (NP-TLC) often fails due to severe tailing. This streaking is caused by strong hydrogen bonding between the carboxylate groups and the slightly acidic silanol (Si-OH) groups on the silica gel surface[2]. To overcome this, we must evaluate the performance of three distinct TLC modalities.

Performance Comparison Table
ParameterNormal-Phase TLC (Silica 60)Reversed-Phase TLC (C18)High-Performance TLC (HPTLC)
Stationary Phase Irregular Silica (10-12 µm)Octadecylsilane bonded silicaSpherical Silica (2-5 µm)
Modifier Requirement High (e.g., 10% Acetic Acid)Low to ModerateHigh (e.g., 10% Acetic Acid)
Tailing Factor (

)
High (>2.0, severe streaking)Low (<1.2)Low (~1.0, tight bands)
Resolution of Impurities Poor (Baseline retention)ExcellentExcellent (with optimized mobile phase)
Quantitative Capability Semi-quantitative (Visual)Semi-quantitative (Visual)Fully Quantitative (UV Densitometry)
ICH Q2(R1) Compliance NoNoYes

Self-Validating HPTLC Experimental Protocol

The following step-by-step methodology utilizes a self-validating system design. By incorporating an acidic modifier, we suppress the ionization of the glutaric acid backbone, ensuring a tight, symmetrical band suitable for densitometric scanning.

Reagent & Stationary Phase Preparation
  • Plates: Use HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm, 2 µm particle size).

  • Activation: Pre-wash plates with methanol to remove background impurities, then activate in an oven at 110°C for 20 minutes to ensure a uniform hydration state.

Mobile Phase Optimization & Causality
  • System: Toluene : Ethyl Acetate : Acetic Acid (5:4:1, v/v/v).

  • Causality: Toluene provides the non-polar bulk to migrate the hydrophobic pyrrole ring. Ethyl acetate provides hydrogen-bond accepting capability to dissolve the dicarboxylic acid. Crucially, the 10% acetic acid acts as a mobile phase modifier. Because acetic acid is in vast excess, it fully protonates the glutaric acid moiety, preventing the carboxylate anions from interacting with the acidic silanol groups on the silica surface—eliminating tailing[2].

Sample Application
  • Dissolve 3-pyrrol-1-ylpentanedioic acid in methanol to a concentration of 1 mg/mL.

  • Using an automated TLC sampler (e.g., CAMAG Linomat), apply 2 µL bands (6 mm width) to ensure uniform sample distribution and minimize diffusion.

Chamber Development
  • Saturate a twin-trough chamber with the mobile phase for exactly 30 minutes. Chamber saturation is critical to prevent the "edge effect" and ensure reproducible

    
     values.
    
  • Develop the plate to a migration distance of 80 mm.

Densitometric Scanning
  • Dry the plate under a stream of cold air to remove residual acetic acid.

  • Scan in absorbance mode at 254 nm using a TLC scanner. The conjugated pyrrole ring acts as a strong chromophore, allowing for highly sensitive detection[3].

ICH Q2(R1) Validation Parameters

To ensure the method is "suitable for its intended purpose," the HPTLC protocol must be validated against ICH Q2(R1) guidelines[5],[6]. The self-validating nature of this system requires the continuous evaluation of the following metrics:

  • System Suitability Testing (SST): Before validation, the system must prove its resolving power. The

    
     value of 3-pyrrol-1-ylpentanedioic acid should be ~0.45. The resolution (
    
    
    
    ) between the target compound and the 3-aminoglutaric acid precursor (which remains near the baseline,
    
    
    < 0.1) must be > 2.0.
  • Specificity: The method must cleanly resolve the active compound from matrix excipients or synthesis byproducts. Peak purity is confirmed by comparing the UV spectra at the start, apex, and end of the densitometric band[4].

  • Linearity and Range: Evaluated by spotting standard solutions from 100 to 1500 ng/band. A linear regression model of peak area versus concentration must yield a correlation coefficient (

    
    ) > 0.999[4].
    
  • Precision (Repeatability): Six replicate applications of a nominal standard concentration must yield a Relative Standard Deviation (%RSD) of < 2.0%[4].

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope. For HPTLC densitometry, LODs for pyrrole derivatives typically approach 30-50 ng/band (Signal-to-Noise 3:1), ensuring trace impurities are confidently detected[3],[4].

G Step1 System Suitability (Rf & Resolution Check) Step2 Specificity (Blank vs. Spiked Matrix) Step1->Step2 Step3 Linearity & Range (R² > 0.999) Step2->Step3 Step4 Accuracy & Precision (%RSD < 2.0%) Step3->Step4 Step5 LOD / LOQ (Signal-to-Noise 3:1 & 10:1) Step4->Step5 Output Validated ICH Q2(R1) Quantitative Protocol Step5->Output

Self-validating HPTLC workflow compliant with ICH Q2(R1) guidelines.

References

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Source: organic-chemistry.
  • Title: Q2(R1)
  • Source: tandfonline.
  • Source: scispace.
  • Title: TLC tailing and carboxylic acid?

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Pyrrol-1-ylpentanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

3-Pyrrol-1-ylpentanedioic acid (also known as 3-(1H-pyrrol-1-yl)glutaric acid) is a functionalized dicarboxylic acid containing a nitrogenous heterocycle. Its disposal requires a specific protocol that accounts for the corrosivity of the carboxylic acid groups and the potential toxicity/flammability of the pyrrole moiety.

Unlike simple organic acids, the pyrrole ring renders this compound sensitive to oxidation and polymerization. Standard sewer disposal is strictly prohibited due to the potential for aquatic toxicity and the formation of nitrogenous byproducts.

Chemical Safety Profile

Note: Specific physical data is inferred from structural analogs (Glutaric acid, CAS 110-94-1; Pyrrole, CAS 109-97-7) where compound-specific data is unavailable.

PropertyDescriptionHazard Implication
Physical State Solid (Crystalline Powder)Dust inhalation hazard; potential irritant.
Acidity (pKa) ~3.8 - 4.5 (Carboxylic acid)Corrosive/Irritant to tissue and mucous membranes.
Reactivity Electron-rich pyrrole ringIncompatible with strong oxidizers and strong acids (polymerization risk).
Combustion Releases NOx, CO, CO2Incineration requires scrubbers.
Solubility Soluble in MeOH, DMSO, WaterPotential for aquatic mobility if spilled.

Pre-Disposal Handling & Segregation

Before disposal, waste must be segregated to prevent dangerous cross-reactions.

Storage & Segregation Rules
  • Do Not Mix with Oxidizers: Segregate from nitrates, perchlorates, and peroxides. The electron-rich pyrrole ring can react violently.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers due to acid corrosion.

  • Labeling: Clearly label as "Organic Acid Waste - Contains Nitrogen Heterocycles."

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum) or Butyl Rubber for prolonged handling.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Respiratory: N95 or P100 particulate respirator if handling dry powder outside a fume hood.

Disposal Workflows

Decision Logic: Waste Classification

The following decision tree outlines the correct disposal path based on the physical state of the waste.

WasteDisposal Start Identify Waste Type IsSolid Is the waste Solid? Start->IsSolid PureSolid Pure Substance / Contaminated Solids IsSolid->PureSolid Yes IsLiquid Is the waste Liquid? IsSolid->IsLiquid No Incinerate PROTOCOL A: High-Temp Incineration (Combustible Waste Stream) PureSolid->Incinerate Aqueous Aqueous Solution (pH < 5) IsLiquid->Aqueous Water-based Organic Organic Solvent Solution IsLiquid->Organic Solvent-based Neutralize PROTOCOL B: Neutralization & Collection Aqueous->Neutralize SolventDisp PROTOCOL C: Non-Halogenated Solvent Stream Organic->SolventDisp Neutralize->Incinerate Final Disposal SolventDisp->Incinerate Final Disposal

Figure 1: Decision matrix for segregating 3-pyrrol-1-ylpentanedioic acid waste streams.

Protocol A: Solid Waste (Preferred Method)

Applicability: Pure powder, contaminated weighing boats, paper towels, and PPE.

  • Collection: Place solid waste into a wide-mouth HDPE jar or a yellow biohazard/chemical waste bag.

  • Solvent Dissolution (Optional but Recommended): To facilitate incineration, dissolve small amounts of pure solid in a combustible solvent (e.g., Acetone or Methanol) if your facility prefers liquid waste streams.

  • Labeling: Tag as "Solid Organic Waste (Corrosive, Irritant)."

  • Disposal: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration with secondary combustion chamber to handle nitrogen oxides (NOx).

Protocol B: Aqueous Liquid Waste

Applicability: Reaction mixtures or mother liquors in water.

  • pH Check: Test pH. If pH < 4, the solution is corrosive.

  • Neutralization:

    • Place the container in an ice bath (neutralization is exothermic).

    • Slowly add 1M NaOH or saturated Sodium Bicarbonate (NaHCO₃) while stirring.

    • Target pH: 6.0 – 9.0.

  • Collection: Transfer to a "Non-Halogenated Aqueous Waste" container.

  • Prohibition: Do NOT pour down the drain. The pyrrole ring is potentially toxic to aquatic life.

Protocol C: Organic Liquid Waste

Applicability: Compound dissolved in MeOH, DMSO, DCM, or Ethyl Acetate.

  • Segregation: Determine if the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., MeOH).

  • Bulking: Pour into the appropriate solvent waste carboy.

  • Note: The presence of the acid is generally acceptable in solvent streams, but ensure the carboy is compatible (HDPE/Glass).

Emergency Procedures: Spills & Exposure

In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it > 100g?) Spill->Assess Major MAJOR SPILL: Evacuate & Call EHS Assess->Major Yes Minor MINOR SPILL: Proceed with Cleanup Assess->Minor No PPE Don PPE: Gloves, Goggles, Lab Coat Minor->PPE Contain Containment: Use Absorbent Pads/Sand PPE->Contain Neutralize Neutralize: Apply Sodium Bicarbonate Contain->Neutralize Collect Collect: Sweep into HazWaste Bag Neutralize->Collect Clean Decontaminate: Wash area with soap & water Collect->Clean

Figure 2: Step-by-step workflow for managing incidental spills in the laboratory.

Spill Cleanup Steps
  • Isolate: Demarcate the area.

  • Neutralize: If the spill is solid, cover with wet paper towels to prevent dust. If liquid/acidic, sprinkle Sodium Bicarbonate or Soda Ash over the spill until bubbling ceases.

  • Absorb: Use vermiculite, dry sand, or commercial acid-absorbent pads.

  • Disposal: Treat all cleanup materials as solid hazardous waste (Protocol A).

Regulatory Compliance (US/EU)

  • RCRA (USA): This compound is not explicitly P-listed or U-listed. However, it may exhibit the Characteristic of Corrosivity (D002) if in aqueous solution with pH ≤ 2.

  • Waste Code Assignment:

    • If Ignitable (solvent mixture): D001

    • If Corrosive: D002

    • General Organic: Non-regulated chemical waste (unless mixed with listed solvents).

  • EU Waste Framework Directive: Classify as "Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals" (EWC Code 16 05 06*).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 743, Glutaric Acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8027, Pyrrole. Retrieved from [Link]

  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Personal protective equipment for handling 3-pyrrol-1-ylpentanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel or specialized organic compounds like 3-pyrrol-1-ylpentanedioic acid (CAS: 23757-03-1) requires moving beyond generic safety guidelines. As a dicarboxylic acid bearing a pyrrole moiety, this compound presents specific physicochemical challenges in drug development and synthetic chemistry environments.

Because fully characterized, chemical-specific Safety Data Sheets (SDS) are often sparse for specialized derivatives, application scientists must apply structural hazard deduction. The dual carboxylic acid groups present a pH-dependent tissue irritation risk, while the compound's solid state introduces severe inhalation risks via particulate aerosolization.

This guide provides a comprehensive, causality-driven protocol for the safe handling, operational processing, and disposal of 3-pyrrol-1-ylpentanedioic acid.

Chemical Profile & Hazard Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the quantitative properties driving the hazard. The compound is a solid at room temperature with a moderate density, meaning its particulates are easily disturbed by ambient airflow or static electricity.

Table 1: Physicochemical Properties & Hazard Implications

PropertyValueHazard Implication
IUPAC Name 3-(1H-pyrrol-1-yl)pentanedioic acidN/A
CAS Number 23757-03-1N/A
Density 1.32 g/cm³Moderate density; dry powder is highly susceptible to static-induced aerosolization.
Boiling Point 383.6 ºC (at 760 mmHg)Extremely low volatility at room temperature; the primary inhalation risk is particulate dust, not vapor.
Structural Hazards Dicarboxylic acid + PyrroleAcidic functional groups cause dermal/ocular irritation upon contact with moisture (sweat/tears). Pyrrole rings carry potential sensitization risks.

(Data sourced from structural analysis and )

Tiered PPE & Engineering Strategy

PPE should never be your first line of defense; it is the final barrier in a comprehensive risk mitigation strategy. According to , engineering controls must always take precedence.

Table 2: Quantitative PPE & Engineering Specifications

Protection CategorySpecification / StandardQuantitative Metric / Requirement
Engineering Control Chemical Fume Hood80–100 feet per minute (fpm) face velocity
Hand Protection Nitrile Gloves (Double-gloved)≥ 4 mil thickness per layer
Eye Protection Chemical Splash GogglesANSI Z87.1 (D3 rating for liquid/powder droplets)
Respiratory PPE Particulate RespiratorNIOSH N95 or P100 (≥ 95% or 99.97% filtration)
The Causality Behind the PPE Choices:
  • Why Chemical Splash Goggles over Safety Glasses? Airborne acidic powders can easily bypass the open sides of standard safety glasses. Goggles create a sealed micro-environment, preventing particulates from dissolving in ocular fluid and causing localized pH drops.

  • Why Double Nitrile Gloves? Nitrile provides excellent chemical resistance to weak organic acids compared to latex. We employ a self-validating double-glove system : Use a brightly colored inner glove (e.g., green) and a contrasting outer glove (e.g., blue). Self-Validation: If the outer glove suffers a micro-tear or chemical degradation, the inner color immediately becomes visible through the breach, acting as a visual alarm to halt work and replace the outer layer before dermal exposure occurs.

Hazard Mitigation Pathway

The following diagram illustrates the logical flow of hazard mitigation when handling this compound, demonstrating how engineering controls and PPE intersect to create a safe operational state.

PPE_Workflow Compound 3-Pyrrol-1-ylpentanedioic Acid (CAS: 23757-03-1) Hazard1 Inhalation Risk (Airborne Particulates) Compound->Hazard1 Hazard2 Dermal/Ocular Risk (Acidic Irritation) Compound->Hazard2 EngControl Primary Engineering Controls (Fume Hood / Vented Balance) Hazard1->EngControl Primary Mitigation PPE_Resp Respiratory PPE (N95/P100 if outside hood) Hazard1->PPE_Resp Secondary Mitigation PPE_Skin Dermal & Ocular PPE (Double Nitrile, Lab Coat, Goggles) Hazard2->PPE_Skin Direct Mitigation SafeOps Safe Experimental Operation EngControl->SafeOps PPE_Resp->SafeOps PPE_Skin->SafeOps Waste Hazardous Waste Disposal (EPA Guidelines) SafeOps->Waste Protocol Completion

Hazard mitigation pathway and PPE workflow for handling 3-pyrrol-1-ylpentanedioic acid.

Operational Workflows: Safe Weighing and Transfer

Handling dry dicarboxylic acids requires strict protocols to prevent static-induced aerosolization. This workflow aligns with the .

Step-by-Step Methodology:

  • Preparation & Verification: Verify the fume hood monitor reads between 80–100 fpm. Don standard PPE (splash goggles, FR lab coat, double nitrile gloves).

  • Static Mitigation: Pass a zero-stat gun or anti-static bar over the weighing spatula, the analytical balance, and the V-shaped weigh boat.

    • Self-Validating Step: Before initiating the bulk transfer, bring the spatula near the powder. If the powder repels or "jumps," static charge is still present. Pause and re-apply the anti-static device until the powder remains inert, validating that the aerosolization risk has been neutralized.

  • Transfer: Keep the source container as close to the weigh boat as possible to minimize drop height, reducing kinetic energy that causes dust clouds.

  • In-Hood Solubilization: Once weighed, dissolve the 3-pyrrol-1-ylpentanedioic acid in your target solvent (e.g., DMSO or a buffered aqueous solution) inside the fume hood.

    • Causality: Transporting the compound as a liquid solution eliminates the particulate inhalation risk during transit to the benchtop.

  • Secondary Containment: If the compound must be transported as a dry powder, seal the weigh boat inside a secondary containment vessel (e.g., a screw-cap conical tube) before removing it from the hood.

Spill Response & Disposal Plans

Even with rigorous protocols, accidental releases occur. Because 3-pyrrol-1-ylpentanedioic acid is a solid acid, traditional liquid spill kits are ineffective.

Solid Spill Response Protocol
  • Isolate & Upgrade PPE: Evacuate immediate personnel. If the spill is outside the fume hood, the responder must don a NIOSH P100 respirator before approaching the spill zone.

  • Suppress Aerosolization: Do NOT dry-sweep. Dry sweeping introduces mechanical energy that aerosolizes the acidic powder. Instead, gently cover the spill with damp paper towels. Water is sufficient to suppress the dust of dicarboxylic acids.

  • Collection: Carefully scoop the damp material using a non-sparking plastic scraper into a hazardous waste container.

  • Neutralization & Validation: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid.

    • Self-Validating Step: After wiping the area, press a pH indicator strip against the damp surface. A reading of pH 7.0–7.5 validates that the acidic hazard has been fully neutralized. Proceed to a final water rinse only after this validation.

Hazardous Waste Disposal

Disposal must strictly adhere to .

Table 3: Waste Segregation and Disposal Categories

Waste StreamEPA ClassificationLogistical Disposal Method
Solid Compound Waste Hazardous Solid WasteCollect in compatible, sealable HDPE containers. Label clearly as "Organic Acid Waste - Toxic/Irritant".
Solvent Solutions Hazardous Liquid WasteSegregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated). Crucial: Do not mix acidic waste streams with strong bases or cyanides to prevent exothermic reactions or toxic gas release.
Contaminated PPE Solid Chem WasteDispose of outer gloves, damp paper towels, and weigh boats in designated solid hazardous waste bins. Do not place in standard municipal trash.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management." United States Environmental Protection Agency. Available at: [Link]

  • ChemSrc. "3-pyrrol-1-ylpentanedioic acid Properties and Structure." ChemSrc Chemical Database. Available at:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-pyrrol-1-ylpentanedioic acid
Reactant of Route 2
Reactant of Route 2
3-pyrrol-1-ylpentanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.